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H-Lys-Tyr-OH Documentation Hub

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  • Product: H-Lys-Tyr-OH
  • CAS: 35978-98-4

Core Science & Biosynthesis

Foundational

Physicochemical Properties & Technical Characterization of H-Lys-Tyr-OH

Executive Summary H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) is a bioactive dipeptide exhibiting significant potential in cardiovascular and neurological therapeutics.[1] Structurally composed of a basic N-terminal Lysine and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) is a bioactive dipeptide exhibiting significant potential in cardiovascular and neurological therapeutics.[1] Structurally composed of a basic N-terminal Lysine and an aromatic C-terminal Tyrosine, the molecule is characterized by its cationic nature at physiological pH and its amphiphilic properties.[1]

While primarily recognized for its Angiotensin-I Converting Enzyme (ACE) inhibitory activity, emerging research suggests neuroactive properties, specifically in the modulation of noradrenaline release. This guide provides a rigorous analysis of its physicochemical architecture, solution thermodynamics, and standardized characterization protocols to support its translation from bench to clinic.

Molecular Architecture & Fundamental Constants[2]

The physicochemical behavior of H-Lys-Tyr-OH is dictated by the interplay between the flexible, positively charged butyl-ammonium side chain of Lysine and the rigid, electron-rich phenolic ring of Tyrosine.[1]

Structural Specifications
PropertyValue / Description
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Sequence Lys-Tyr (KY)
Molecular Formula

Molecular Weight 309.36 g/mol (Free Base)
Monoisotopic Mass 309.1689 Da
Counter-ion Forms Commonly supplied as Trifluoroacetate (TFA) or Acetate salt
SMILES C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O
Ionization & Isoelectric Point (pI)

Understanding the ionization state is critical for purification and formulation.[1] H-Lys-Tyr-OH possesses four ionizable groups.

Theoretical pKa Values:

  • 
    -COOH (C-term): ~3.1
    
  • 
    -NH
    
    
    
    (N-term): ~7.8[1]
  • Phenolic -OH (Tyr): ~10.1[1]

  • 
    -NH
    
    
    
    (Lys): ~10.5[1][2]

Isoelectric Point (pI) Derivation: At neutral pH (7.0), the molecule exists as a cation (+1 net charge):

  • N-term

    
    -NH
    
    
    
    : Protonated (+1)[1]
  • Lys Side Chain: Protonated (+1)[3][1][4]

  • Tyr Side Chain: Protonated (Neutral)[1]

  • C-term COOH: Deprotonated (-1)[1]

  • Net: (+1) + (+1) + (0) + (-1) = +1 [1]

The pI is the pH where the net charge is zero.[1][5] This transition occurs between the deprotonation of the


-amino group and the phenolic/

-amino groups.[1]

Note: Experimental pI may vary based on ionic strength and temperature.[1]
Visualization: pH-Dependent Protonation States[2]

IonizationStates Figure 1: Protonation microstates of H-Lys-Tyr-OH across the pH scale. State1 pH < 2 Net Charge: +2 (COOH, NH3+, NH3+) State2 pH 4-7 Net Charge: +1 (COO-, NH3+, NH3+) State1->State2 pKa1 ~3.1 (-COOH deprot) State3 pH ~9 (pI) Net Charge: 0 (Zwitterion) State2->State3 pKa2 ~7.8 (N-term deprot) State4 pH > 11 Net Charge: -2 (COO-, NH2, O-) State3->State4 pKa3/4 >10 (Tyr/Lys deprot)

[2]

Solubility & Solution Thermodynamics

Aqueous Solubility

H-Lys-Tyr-OH is highly soluble in water (>50 mg/mL) due to its ionic character.[1] However, the counter-ion significantly influences dissolution kinetics and pH.

  • TFA Salt: Highly soluble, acidic solution (pH ~2-3).[1] Ideal for HPLC but potentially cytotoxic in cell assays at high concentrations.[1]

  • Acetate Salt: Good solubility, less acidic (pH ~4-5).[3][1] Preferred for biological assays.[1]

  • Zwitterion (Free Base): Minimum solubility at pH ~9.0 (pI).[1] Avoid formulating stock solutions at this pH.

Organic Solvent Compatibility[2][9]
  • DMSO: Soluble (Recommended for hydrophobic stock storage).[1]

  • Ethanol/Methanol: Sparingly soluble.[1]

  • Acetonitrile: Insoluble (Precipitates).[1]

Stability Profile
  • Hydrolysis: The peptide bond is stable at neutral pH but susceptible to acid hydrolysis at high temperatures (>80°C).[1]

  • Oxidation: The Tyrosine phenolic group is sensitive to oxidation, forming di-tyrosine crosslinks or quinones upon exposure to light and high pH.[3][1]

    • Storage Requirement: Lyophilized powder at -20°C, protected from light. Solutions should be used immediately or stored at -80°C.[1]

Bioactivity: Mechanisms of Action[10][11]

ACE Inhibition (Cardiovascular)

H-Lys-Tyr-OH acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1]

  • Mechanism: The C-terminal Tyrosine interacts with the S1 subsite of ACE, while the positively charged Lysine interacts with the anionic S2 subsite.[3] The terminal carboxylate coordinates with the Zinc ion (

    
    ) at the active site, preventing substrate (Angiotensin I) hydrolysis.[3][1]
    
  • Potency: While less potent than tripeptides like Val-Pro-Pro, Lys-Tyr serves as a crucial metabolic fragment of larger food-derived bioactive peptides.[3][1]

Neurological Modulation

Recent patent literature identifies H-Lys-Tyr-OH as a modulator of brain function.[1]

  • Target: Noradrenergic neurons.[1]

  • Effect: Promotes the release of Noradrenaline and Tyrosine in the brain cortex.[3][1]

  • Application: Potential therapeutic for cognitive decline or depressive disorders.[1]

Bioactivity Figure 2: Dual mechanism of action: ACE inhibition and Noradrenergic modulation. Peptide H-Lys-Tyr-OH ACE ACE Enzyme (Zinc Metalloprotease) Peptide->ACE Inhibits Neuro Noradrenergic Neurons Peptide->Neuro Modulates Mech1 Chelation of Active Site Zn2+ Blockade of S1/S2 Subsites ACE->Mech1 Mech2 Stimulation of Neurotransmitter Release Neuro->Mech2 Outcome1 Reduced Angiotensin II (Vasodilation) Mech1->Outcome1 Result Outcome2 Increased Noradrenaline (Cognitive Function) Mech2->Outcome2 Result

[2]

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 0% B to 30% B over 20 minutes. (Note: Lys-Tyr is hydrophilic and elutes early).[1]

  • Detection: UV at 214 nm (Peptide bond) and 280 nm (Tyrosine aromatic ring).[1]

  • Validation: The ratio of Area

    
    /Area
    
    
    
    should remain constant across the peak, confirming purity.
Mass Spectrometry (ESI-MS)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Expected Signals:

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       m/z[1]
      
    • 
       m/z[1]
      
  • Fragmentation (MS/MS): Look for the immonium ion of Tyrosine (136 m/z) and Lysine fragments (84 m/z).[1]

ACE Inhibition Assay (Fluorometric)

This protocol validates the biological activity of the peptide.[1]

  • Substrate: Use Abz-Gly-Phe(NO2)-Pro (fluorescently quenched).[1][6]

  • Buffer: 100 mM Borate buffer, pH 8.3, containing 300 mM NaCl.

  • Reaction:

    • Mix 20 µL Peptide solution (various concentrations) + 20 µL ACE enzyme (10 mU/mL).

    • Incubate at 37°C for 10 min.

    • Add 100 µL Substrate (diluted in buffer).

    • Incubate at 37°C for 30 min.

  • Measurement: Read Fluorescence (Ex: 360 nm, Em: 460 nm).

  • Calculation:

    
    [1]
    

Synthesis & Storage

Solid Phase Peptide Synthesis (SPPS)
  • Resin: 2-Chlorotrityl chloride resin (prevents racemization of C-terminal Tyr).[1]

  • Coupling: Fmoc-Tyr(tBu)-OH followed by Fmoc-Lys(Boc)-OH.[1][7]

  • Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O.[1]

  • Purification: Preparative HPLC.[1]

Storage Guidelines
StateConditionShelf Life
Lyophilized Powder -20°C, Desiccated, Dark2 Years
Solubilized (Water) -80°C3 Months
Solubilized (DMSO) -20°C6 Months

References

  • PubChem. (2023).[1] Lys-Tyr | C15H23N3O4.[1] National Library of Medicine.[1] [Link][1]

  • Song, Z., et al. (2019).[1] Food composition for improving brain function. Patent JPWO2019151137A1.[1][8] (Cited via MedChemExpress).[1]

  • Sentandreu, M. A., & Toldrá, F. (2006). A rapid, simple and sensitive fluorescence method for the assay of angiotensin-I converting enzyme.[1] Food Chemistry. [Link][1]

Sources

Exploratory

Physicochemical Profiling of H-Lys-Tyr-OH: A Technical Guide

Executive Summary The dipeptide H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) represents a distinct physicochemical entity often utilized in salt screening, peptide solubility modeling, and as a structural isomer of the analgesic ne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dipeptide H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) represents a distinct physicochemical entity often utilized in salt screening, peptide solubility modeling, and as a structural isomer of the analgesic neuropeptide Kyotorphin (H-Tyr-Lys-OH). Accurate characterization of its molecular weight and isoelectric point (pI) is critical for optimizing purification strategies (specifically Ion Exchange Chromatography), formulation stability, and understanding its zwitterionic behavior in physiological buffers.

This guide provides a rigorous analysis of the H-Lys-Tyr-OH molecule, moving beyond generic textbook approximations to offer peptide-specific pKa derivations and self-validating experimental protocols.

Part 1: Molecular Identity and Structural Properties

Before establishing the isoelectric point, we must define the exact chemical boundaries of the molecule.

Fundamental Data
PropertyValueNotes
Sequence H-Lys-Tyr-OHN-terminal Lysine, C-terminal Tyrosine
Molecular Formula

Average Molecular Weight 309.36 g/mol Useful for gravimetric preparation
Monoisotopic Mass 309.1689 DaEssential for Mass Spectrometry (MS) validation
SMILES C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O
Structural Visualization

The following diagram illustrates the connectivity and ionizable groups critical for pI determination.

ChemicalStructure Figure 1: Ionizable topology of H-Lys-Tyr-OH showing pKa gradients. N_Term N-Terminus (Alpha-Amine) pKa ~7.8 Lys_SC Lysine Side Chain (Epsilon-Amine) pKa ~10.5 N_Term->Lys_SC Backbone Peptide_Bond Peptide Bond (Neutral) Lys_SC->Peptide_Bond H-Lys- Tyr_SC Tyrosine Side Chain (Phenolic -OH) pKa ~10.1 Peptide_Bond->Tyr_SC -Tyr- C_Term C-Terminus (Carboxyl) pKa ~3.1 Tyr_SC->C_Term Backbone

Part 2: The Isoelectric Point (pI) Analysis[6][7][8]

The pI is the pH at which the net charge of the peptide is zero.[1][2][3] For a dipeptide like H-Lys-Tyr-OH, generic amino acid pKa values are insufficient because the peptide bond alters the acidity of the termini.

The Ionization Ladder

To calculate the pI accurately, we must track the charge state across the pH spectrum.

  • Acidic Group: C-terminal Carboxyl (

    
    )
    
  • Basic Group 1: N-terminal

    
    -Amine (
    
    
    
    )
  • Basic Group 2: Lysine

    
    -Amine (
    
    
    
    )
  • Weak Acid Group: Tyrosine Phenol (

    
    )
    
Estimated pKa Values (Peptide-Corrected):
  • pKa₁ (C-term): ~3.1 (Acidic)

  • pKa₂ (N-term): ~7.8 (Lower than free Lys due to electron-withdrawing peptide bond)

  • pKa₃ (Tyr-OH): ~10.1[4]

  • pKa₄ (Lys-

    
    -NH2):  ~10.5
    
Net Charge Calculation
pH RangeSpecies DominantNet Charge
pH < 3.1

-Lys(

)-Tyr-COOH
+2
pH 3.1 – 7.8

-Lys(

)-Tyr-

+1
pH 7.8 – 10.1

-Lys(

)-Tyr-

0 (Zwitterion)
pH 10.1 – 10.5

-Lys(

)-Tyr(

)-

-1
pH > 10.5

-Lys(

)-Tyr(

)-

-2
The Calculation

The isoelectric point lies between the transitions that bracket the neutral (0) species.

  • Transition into neutral: Deprotonation of N-terminus (pKa ~7.8).

  • Transition out of neutral: Deprotonation of Tyrosine side chain (pKa ~10.1).




Theoretical pI: ~8.9 – 9.0

Note: If one incorrectly uses free amino acid pKas (N-term ~9.0), the calculated pI would erroneously shift to ~9.5. The value of ~8.9 is more accurate for the dipeptide form.

Part 3: Experimental Determination Protocol

Theoretical calculations are approximations. For drug development files (IND/NDA), experimental validation is required. The gold standard for small peptides is Capillary Isoelectric Focusing (cIEF) .

Why cIEF?

Unlike traditional gel IEF, cIEF offers higher resolution (0.05 pH units), automation, and quantification. It is preferred over potentiometric titration for samples with limited solubility or quantity.

Workflow Diagram

cIEF_Protocol Figure 2: cIEF workflow for precise peptide pI determination. cluster_prep Sample Preparation cluster_run Capillary Electrophoresis Step1 Dissolve H-Lys-Tyr-OH (0.5 mg/mL in H2O) Step2 Mix with Ampholytes (Pharmalyte pH 3-10) Step1->Step2 Step3 Add pI Markers (Internal Standards) Step2->Step3 Step4 Focusing Step (30 kV, 15 min) Step3->Step4 Step5 Mobilization (Chemical or Pressure) Step4->Step5 Step6 UV Detection (280 nm - Tyr absorbance) Step5->Step6 Result Migration Time vs. pI Plot Calc Experimental pI Step6->Result Data Analysis

Detailed Protocol Steps
  • Sample Preparation:

    • Dissolve H-Lys-Tyr-OH to a final concentration of 0.5 mg/mL in deionized water.

    • Critical Check: Ensure the solution is clear. If turbid, sonicate for 30 seconds.

  • Master Mix Assembly:

    • Combine 10

      
      L Sample + 100 
      
      
      
      L 1% Methyl Cellulose (suppresses electroosmotic flow) + 10
      
      
      L Pharmalyte 3-10 (creates pH gradient) + 2
      
      
      L pI Marker 7.0 and pI Marker 10.0.
  • Focusing (The Experiment):

    • Inject into a neutral-coated capillary (50

      
      m i.d.).
      
    • Apply 25 kV voltage. The ampholytes will stack to form a pH gradient. The peptide will migrate until it reaches pH ~9.0, where it becomes neutral and stops moving.

  • Detection:

    • Monitor Absorbance at 280 nm. Tyrosine provides a strong chromophore, making this peptide easy to detect without derivatization.

  • Calculation:

    • Use the migration times of the internal markers (pI 7.0 and 10.0) to create a linear regression. Interpolate the pI of H-Lys-Tyr-OH based on its migration time.

Part 4: Applications in Drug Development[10]

Understanding the pI of H-Lys-Tyr-OH drives decision-making in three key areas:

Solubility & Formulation
  • Minimum Solubility: Occurs at pH

    
     pI (pH 9.0). At this pH, the net charge is zero, reducing electrostatic repulsion between molecules and promoting aggregation/precipitation.
    
  • Formulation Strategy: To maintain solubility, formulate the peptide at least 1.5 pH units away from the pI.

    • Target pH: pH 5.0-6.0 (Acetate buffer) or pH < 4.0. This ensures a net positive charge (+1), preventing aggregation.

Purification (Ion Exchange Chromatography)
  • Cation Exchange (CEX):

    • At pH 4.0, H-Lys-Tyr-OH has a +1 charge. It will bind to a CEX column (e.g., SP-Sepharose).

    • Elution: Apply a salt gradient or increase pH to >9.0 to neutralize and elute.

  • Anion Exchange (AEX):

    • Not recommended unless operating at pH > 11 (where charge is -2), which risks hydrolysis of the peptide bond.

Stability
  • The proximity of the N-terminal amine and the Tyrosine hydroxyl in the sequence allows for potential oxidative cross-linking (dityrosine formation) if the pH is high (near the pKa of Tyr, ~10). Keeping the pH acidic (pH 4-6) protects the Tyrosine residue.

References

  • PubChem. (2025).[5] Lys-Tyr | C15H23N3O4.[5] National Library of Medicine. [Link]

  • Bjellqvist, B., et al. (1993). The focusing positions of polypeptides in immobilized pH gradients can be predicted from their amino acid sequences. Electrophoresis. (Foundational basis for pI calculation logic). [Link]

  • Shimadzu. (2023). Analysis of Amino Acids and Peptides. (Reference for UV detection of Tyrosine at 280nm). [Link]

Sources

Foundational

Technical Whitepaper: The Bioactive Spectrum of Lysyl-Tyrosine (Lys-Tyr)

Executive Summary Lysyl-Tyrosine (Lys-Tyr or KY) is a bioactive dipeptide that has emerged as a significant molecule in the fields of cardiovascular health and neuroprotection. Unlike larger oligopeptides, Lys-Tyr exhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lysyl-Tyrosine (Lys-Tyr or KY) is a bioactive dipeptide that has emerged as a significant molecule in the fields of cardiovascular health and neuroprotection. Unlike larger oligopeptides, Lys-Tyr exhibits a unique balance of high bioavailability—mediated by the PepT1 transporter—and potent biological activity, primarily as an Angiotensin-Converting Enzyme (ACE) inhibitor and a phenolic antioxidant.

This technical guide synthesizes the physicochemical properties, pharmacokinetic profile, and mechanistic actions of Lys-Tyr. It provides actionable experimental protocols for its synthesis, purification, and bioassay, designed to serve as a reference for laboratory application and therapeutic formulation.

Physicochemical Properties & Structural Biology

Understanding the structural determinants of Lys-Tyr is a prerequisite for predicting its behavior in biological systems.

Molecular Architecture
  • Sequence: Lysine (N-terminus) - Tyrosine (C-terminus)

  • Molecular Weight: 309.36 g/mol

  • Isoelectric Point (pI): ~10.0 (Calculated) due to the basic

    
    -amino group of Lysine.
    
  • Solubility: Highly soluble in aqueous media (>50 mg/mL) due to the charged termini and the lysyl side chain, though the tyrosyl ring adds a hydrophobic character essential for receptor binding.

Charge State & Stability

At physiological pH (7.4), Lys-Tyr exists primarily as a cation. The


-amino group of Lysine (

) retains a positive charge, while the Tyrosine phenolic group (

) remains protonated.
  • Implication: This positive charge facilitates interaction with anionic residues in enzyme active sites (e.g., ACE) but requires specific transport mechanisms (PepT1) to cross lipid bilayers.

Pharmacokinetics: Transport & Bioavailability

A critical advantage of Lys-Tyr over larger peptide drugs is its oral bioavailability.

Intestinal Absorption Mechanism

Lys-Tyr is a substrate for the Solute Carrier Family 15 Member 1 (SLC15A1) , commonly known as PepT1 .[1]

  • Mechanism: Proton-coupled symport. The transporter utilizes the transmembrane electrochemical proton gradient (driving force) to translocate the dipeptide against its concentration gradient.[2][3]

  • Kinetics: Dipeptides like Lys-Tyr generally exhibit higher

    
     values compared to tripeptides. The cationic nature of Lys-Tyr does not preclude transport, as PepT1 accommodates charged substrates, though kinetics may vary compared to neutral dipeptides.
    
Metabolic Stability (The "Serum Trap")

Researchers must distinguish between in vitro plasma stability and in vivo whole blood stability.

  • Observation: Lys-Tyr is susceptible to plasma peptidases (e.g., DPP-IV, aminopeptidases).

  • Technical Insight: Stability studies conducted in serum often show rapid degradation (

    
     min) due to the activation of coagulation proteases. However, studies in fresh whole blood  often reveal a significantly longer half-life (
    
    
    
    hour or more).
  • Protocol Recommendation: Always use fresh whole blood with specific peptidase inhibitors (e.g., Bestatin) when assessing metabolic flux, rather than relying solely on serum.

Visualization: Transport Pathway

The following diagram illustrates the absorption and metabolic fate of Lys-Tyr.

TransportPathway Lumen Intestinal Lumen (High Concentration) PepT1 PepT1 Transporter (Apical Membrane) Lumen->PepT1 H+ Symport Enterocyte Enterocyte Cytosol (Hydrolysis Risk) PepT1->Enterocyte Intact Lys-Tyr Basolateral Basolateral Transporter Enterocyte->Basolateral Intact Peptide Peptidases Cytosolic Peptidases Enterocyte->Peptidases Degradation (Lys + Tyr) Blood Portal Circulation (Systemic Delivery) Basolateral->Blood Bioavailable Fraction

Figure 1: Pharmacokinetic pathway of Lys-Tyr, highlighting the critical role of PepT1 and the metabolic bottleneck within the enterocyte.

Primary Biological Activity: ACE Inhibition[1][3]

The most well-validated biological activity of Lys-Tyr is the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Mechanism of Action

Lys-Tyr acts as a competitive/mixed-type inhibitor of ACE. The inhibition is driven by a tripartite molecular interaction:

  • C-Terminal Anchoring: The carboxylate group of Tyrosine interacts with the positively charged residues (likely Arg1244 ) in the ACE active site.

  • Zinc Coordination: The phenolic hydroxyl group or the carbonyl oxygen of the peptide bond coordinates with the Zinc ion (

    
    )  essential for ACE catalysis.
    
  • Hydrophobic Stacking: The aromatic ring of Tyrosine fits into the hydrophobic S1 subsite of ACE.

Visualization: Molecular Interaction

ACE_Interaction cluster_peptide Lys-Tyr Inhibitor Zn Zn2+ Ion (Catalytic Center) S1 S1 Hydrophobic Pocket Arg Arg1244 (Anionic Binding Site) Tyr_Ring Tyrosine Phenol Ring Tyr_Ring->S1 Hydrophobic Stacking Tyr_COO C-Terminal Carboxylate Tyr_COO->Arg Electrostatic Interaction Peptide_Bond Peptide Carbonyl Peptide_Bond->Zn Coordination

Figure 2: Schematic interaction map of Lys-Tyr within the ACE active site. The coordination with Zn2+ and hydrophobic stacking are critical for inhibitory potency.

Secondary Activities: Antioxidant & Immunomodulation[4]

Antioxidant Capacity

Lys-Tyr exhibits significant radical scavenging activity, particularly against hydroxyl radicals (


) and peroxynitrite.
  • Mechanism: Proton donation from the phenolic hydroxyl group of Tyrosine. The Lysine residue improves solubility, allowing the Tyrosine moiety to access aqueous radical species more effectively than free Tyrosine.

  • Data Support: Studies on royal jelly and rice hydrolysates confirm that peptides with C-terminal Tyrosine (like Lys-Tyr) are superior scavengers compared to their N-terminal counterparts.

Immunomodulation

Emerging evidence suggests Lys-Tyr can modulate innate immunity.

  • Phagocytosis: Lysine and Tyrosine residues have been linked to enhanced phagocytic activity in neutrophils.

  • Pathway: Likely modulation of intracellular signaling post-transport, though specific receptor targets (beyond general pattern recognition) remain under investigation.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended.

Solid-Phase Peptide Synthesis (SPPS) of Lys-Tyr
  • Scale: 0.1 mmol

  • Resin: 2-Chlorotrityl Chloride Resin (prevents racemization of C-terminal Tyr).

Step-by-Step Workflow:

  • Loading: Couple Fmoc-Tyr(tBu)-OH to resin using DIPEA in DCM (1 hour). Cap unreacted sites with Methanol.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).

  • Coupling: Activate Fmoc-Lys(Boc)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq). Add to resin. Shake for 45 min.

  • Final Deprotection: Remove N-terminal Fmoc with 20% Piperidine.

  • Cleavage & Side-Chain Removal: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours.

  • Precipitation: Filter into cold diethyl ether. Centrifuge to pellet the peptide.

Purification & Characterization
  • Column: C18 Reverse-Phase (e.g., Phenomenex Jupiter).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-20% B over 30 minutes (Lys-Tyr is polar and elutes early).

  • Validation: ESI-MS (Expected [M+H]+ = 310.4 Da).

ACE Inhibition Assay (Spectrophotometric)
  • Substrate: Hippuryl-His-Leu (HHL).

  • Control: Captopril (Positive control).

Protocol:

  • Incubation: Mix 50 µL of ACE solution (from rabbit lung) with 50 µL of Lys-Tyr (various concentrations) in Borate buffer (pH 8.3). Incubate at 37°C for 10 min.

  • Reaction: Add 150 µL of HHL (5 mM). Incubate at 37°C for 30 min.

  • Termination: Add 250 µL of 1M HCl.

  • Extraction: Add 1.5 mL Ethyl Acetate to extract the product (Hippuric acid). Vortex and centrifuge.

  • Measurement: Evaporate the organic layer, redissolve in water, and measure Absorbance at 228 nm.

  • Calculation:

    
    .
    

Therapeutic Outlook & Challenges

Formulation Challenges
  • Taste: Lys-Tyr, like many hydrophobic peptides, may carry a bitter taste profile, necessitating encapsulation for oral food supplements.

  • Hygroscopicity: The lyophilized salt form (TFA salt) is hygroscopic; conversion to an Acetate or Hydrochloride salt is recommended for final formulation.

Future Directions
  • Neuroprotection: Investigation into PepT2-mediated transport across the Blood-Brain Barrier (BBB) to leverage the antioxidant capacity of Lys-Tyr in neurodegenerative models.

  • Synergy: Combinatorial use with Zinc supplements to potentially enhance the ACE-inhibitory binding affinity.

References

  • ACE Inhibition & Mechanism

    • He, R., Aluko, R. E., & Ju, X. R. (2014). Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme. PLOS ONE.
    • [Link]

  • Antioxidant Activity

    • Guo, H., et al. (2009).
    • [Link]

  • Transport (PepT1)

    • Vig, B. S., et al. (2006). Bioavailability through PepT1: the role of computer modelling in intelligent drug design.
    • [Link]

  • Peptide Stability in Blood

    • Hoffmann, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
    • [Link]

  • General Bioactivity of Food Peptides

    • Ngo, D. H., et al. (2011). Marine food-derived functional ingredients as potential antioxidants in the food industry: An overview.
    • [Link]

Sources

Exploratory

Crystal Structure Analysis of L-Lysyl-L-Tyrosine: A Strategic Elucidation Framework

This guide outlines the structural elucidation framework for L-lysyl-L-tyrosine (Lys-Tyr) .[1][2][3] Given that the specific single-crystal structure of the pure dipeptide remains an elusive or proprietary target in open...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation framework for L-lysyl-L-tyrosine (Lys-Tyr) .[1][2][3] Given that the specific single-crystal structure of the pure dipeptide remains an elusive or proprietary target in open literature—unlike its components L-Lysine and L-Tyrosine—this guide serves as a strategic protocol for researchers.[1][2][3] It synthesizes established crystallographic data from analogous systems (Tyr-Tyr, metal-peptide complexes) to define the experimental pathway, predicted lattice behavior, and refinement strategies required to solve this structure.[1][3]

Executive Summary

L-lysyl-L-tyrosine (Lys-Tyr) represents a critical structural motif in peptide chemistry, combining a cationic, flexible aliphatic side chain (Lys) with a rigid, aromatic, hydrogen-bond-capable moiety (Tyr).[1][2][3] This duality creates a complex crystallization landscape dominated by competing solvation shells and zwitterionic charge neutralization.[2][3]

This guide provides a rigorous technical roadmap for the structural determination of Lys-Tyr. It moves beyond basic characterization, detailing the crystallographic phase space , lattice prediction , and refinement protocols necessary to resolve the disorder inherent in the lysyl side chain and the stacking interactions of the tyrosyl ring.

Chemical Context & Structural Challenges[1][2][3][4][5][6]

The Zwitterionic Paradox

In the solid state, Lys-Tyr exists primarily as a zwitterion.[3] The N-terminal amine and the lysine


-amine are protonated (

), while the C-terminal carboxylate is deprotonated (

).[1][2][3]
  • Challenge: The net positive charge (at neutral pH) often prevents the formation of neutral lattices, leading to gels or oils rather than single crystals.

  • Implication: Successful structure solution requires charge balance, often achieved through counter-ion inclusion (e.g.,

    
    , 
    
    
    
    ) or pH manipulation to the isoelectric point (
    
    
    ).[2][3]
Conformational Degrees of Freedom

The structural analysis must resolve two distinct conformational domains:

  • The Backbone: Typically adopts a trans peptide bond (

    
    ) with 
    
    
    
    angles favoring extended
    
    
    -strand-like geometries to maximize intermolecular hydrogen bonding.[1][2][3]
  • The Side Chains:

    • Lysine: High entropy (

      
       rotors).[3] In crystal lattices, this often manifests as high thermal displacement parameters (B-factors) or discrete disorder.[1][2][3]
      
    • Tyrosine: Restricted rotation (

      
      ). The phenolic 
      
      
      
      acts as both a donor and acceptor, frequently driving "tyrosine zipper" stacking motifs.[2][3]

Experimental Methodology: The "How-To"

Crystallization Screening Matrix

Standard vapor diffusion often fails for charged dipeptides.[1][2][3] The following "Counter-Ion/Solvation" matrix is the industry standard for Lys-containing peptides.

MethodConditionRationale
Slow Evaporation Ethanol/Water (30:70), pH 6.0Promotes zwitterionic head-to-tail packing.[1][2][3]
Salt Screening 0.1 M HCl or

Protonates all amines;

acts as a bridge between

groups.[1][2][3]
Metal Coordination

or

Lys-Tyr is a known chelator.[2][3] Metals rigidify the backbone, aiding diffraction.
Anti-Solvent Isopropanol diffusion into aqueous dropReduces solubility of the hydrophilic Lys chain gradually.[3]
Data Collection Strategy
  • Temperature: Data must be collected at cryogenic temperatures (100 K) to freeze the aliphatic lysine side chain. Room temperature collection will likely result in unresolvable electron density for the

    
    -amine.[1][2][3]
    
  • Resolution Target:

    
     Å. Atomic resolution is required to distinguish the hydrogen bonding network of the tyrosyl hydroxyl group from water molecules.[3]
    

Structural Characterization & Refinement

Predicted Lattice Architecture

Based on homologous structures (e.g., L-Tyrosyl-L-Tyrosine [1], L-Lysine Monohydrate [2]), the Lys-Tyr lattice is predicted to follow these parameters:

  • Space Group: Non-centrosymmetric, likely P2

    
    2
    
    
    
    2
    
    
    or C2 , dictated by the chiral L-amino acids.[1][2][3]
  • Unit Cell: Expect a large solvent content (

    
    ) due to the Lysine side chain.[3]
    
  • Packing Motif:

    • Primary: Head-to-tail hydrogen bonding (N-terminus to C-terminus) forming infinite ribbons.[1][2][3]

    • Secondary: Tyrosine rings stacking in a "T-shaped" or parallel-displaced geometry (centroid distance ~5.0 Å).[1][2][3]

    • Tertiary: Water channels stabilizing the Lysine

      
      -amines.[1][2][3]
      
Refinement Protocol (SHELXL/OLEX2)[4]
  • Phase Solution: Use Direct Methods (SHELXT) or Dual Space methods.[2][3] The molecule is small enough that heavy atom derivatives are unnecessary unless a metal complex is used.[3]

  • Disorder Handling:

    • The Lysine side chain (C

      
      -C
      
      
      
      -C
      
      
      -N
      
      
      ) will likely require splitting into two components (Part A/Part B) with occupancy refinement.[1][2][3]
    • Use DELU/SIMU restraints to enforce rigid bond behavior on the vibrating aliphatic chain.[3]

  • Hydrogen Placement:

    • Carbon H: Geometric riding model.[1][2][3]

    • Heteroatom H (N, O): Locate in difference Fourier map (

      
      ) to confirm the zwitterionic state and H-bond network.[1][2][3]
      

Visualization of Structural Logic

The following diagram illustrates the hierarchical organization of the Lys-Tyr crystal lattice, moving from molecular conformation to supramolecular assembly.

LysTyr_Structure cluster_0 Molecular Conformation cluster_1 Lattice Interactions Lys L-Lysine Residue (Flexible Aliphatic) PeptideBond Peptide Bond (Trans Planar) Lys->PeptideBond Covalent Link Water Solvent Channels (Stabilizing Lys+) Lys->Water H-Bond Donor (NH3+) Tyr L-Tyrosine Residue (Rigid Aromatic) HBond Head-to-Tail H-Bonds Tyr->HBond OH Donor/Acceptor Stacking Pi-Pi Stacking (Tyr Rings) Tyr->Stacking Hydrophobic Effect PeptideBond->Tyr Covalent Link Crystal Macroscopic Single Crystal HBond->Crystal 1D Ribbons Stacking->Crystal Layer Packing Water->Crystal Space Filling

Caption: Hierarchical assembly of Lys-Tyr from molecular components to crystal lattice, highlighting the critical role of solvent channels in stabilizing the flexible lysine moiety.

Comparative Analysis & References

Analogous Structures

To validate the Lys-Tyr model, researchers should cross-reference these established structures:

  • L-Tyrosyl-L-Tyrosine (Tyr-Tyr): Crystallizes as a dihydrate.[1][2][3][4] Key feature: The "Tyrosine Zipper" where phenolic rings interdigitate [1].[3]

  • L-Lysine Monohydrate: Recently solved using powder diffraction, revealing the difficulty of anhydrous crystallization for lysine [2].[1][3]

  • Cu(II)-Lys-Tyr Complexes: Metal binding occurs at the N-terminal amine and peptide nitrogen, altering the backbone conformation significantly [3].[1][2][3]

References
  • Subramanian, E., et al. (1984).[2][3][4] "Structure and conformation of linear peptides. I. Structure of L-tyrosyl-L-tyrosine."[1][2][3][4] International Journal of Peptide and Protein Research, 24(1), 55-59.[2][3][4] Link

  • Williams, P. A., et al. (2015).[2][3] "Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Common Amino Acids." Angewandte Chemie, 54(12). Link[3]

  • Radomska, B., et al. (1989).[2][3][5] "Structure and properties of Cu(II) complexes with L-lysyl-L-tyrosine." Inorganica Chimica Acta, 159(1), 111-118.[1][2][3] Link

  • PubChem. (2025).[2][3] "Lys-Tyr Compound Summary." National Library of Medicine.[1][2][3] Link[3]

Sources

Foundational

Thermodynamic Stability Profile: H-Lys-Tyr-OH in Aqueous Solution

This guide provides a comprehensive technical analysis of the thermodynamic stability of the dipeptide H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) in aqueous solution. It is designed for researchers in peptide formulation and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the thermodynamic stability of the dipeptide H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) in aqueous solution. It is designed for researchers in peptide formulation and drug development, moving beyond basic properties to explore degradation kinetics, ionization behavior, and experimental validation.

Executive Summary

H-Lys-Tyr-OH is a basic dipeptide exhibiting a complex stability profile governed by the interplay between its zwitterionic character and the reactivity of its side chains. While the peptide bond itself possesses moderate hydrolytic stability at neutral pH, the molecule is thermodynamically susceptible to oxidative cross-linking (via the Tyrosine phenol) and diketopiperazine (DKP) cyclization under basic conditions.

For formulation scientists, the critical quality attributes (CQAs) are defined by:

  • Solubility: High in acidic/neutral media; minimum solubility near pI (~9.6).

  • Oxidation Risk: High (Tyrosine residue). Requires exclusion of metal ions and light.

  • Hydrolysis: Acid/Base catalyzed; minimum rate typically near pH 6.0.

Physicochemical Foundation

The thermodynamic behavior of H-Lys-Tyr-OH is dictated by its four ionizable groups. Understanding the specific micro-constants of these groups is essential for predicting solubility and reactivity.

1.1 Molecular Structure & Ionization

The molecule exists as a charged species across the entire pH scale.

  • N-terminus (Lys

    
    -amino):  Lower pKa than free Lys due to the electron-withdrawing peptide bond.
    
  • C-terminus (Tyr

    
    -carboxyl):  Typical carboxylic acid behavior.
    
  • Side Chain (Lys

    
    -amino):  Highly basic, ensuring positive charge retention up to pH ~10.
    
  • Side Chain (Tyr Phenol): Weakly acidic; ionization triggers oxidative instability.

Table 1: Estimated Thermodynamic Dissociation Constants (


) 
Ionizable GroupApproximate pKaCharge State TransitionStructural Impact

-COOH (Tyr)
3.1 ± 0.2

Solubilizing at pH > 4

-NH

(Lys)
7.8 ± 0.3

Nucleophilic attack initiator (DKP formation)
Phenolic -OH (Tyr) 10.1 ± 0.2

Radical formation risk (Oxidation)

-NH

(Lys)
10.5 ± 0.3

Electrostatic repulsion stabilizer

Note: The Isoelectric Point (pI) is approximately 9.6, where the net charge is zero (Zwitterionic form:


-NH

, COO

,

-NH

, Tyr-OH).
Thermodynamic Stability & Degradation Pathways

The stability of H-Lys-Tyr-OH is not a single value but a landscape defined by pH and temperature. The three primary degradation vectors are detailed below.

2.1 Hydrolytic Stability (Peptide Bond Cleavage)

Hydrolysis is the thermodynamically favored state (


), but the reaction is kinetically slow at neutral pH.
  • Acid Catalysis (pH < 3): Protonation of the carbonyl oxygen activates the peptide bond to nucleophilic attack by water.

  • Base Catalysis (pH > 10): Direct attack by hydroxide ions.

  • Minimum Rate: Typically observed between pH 5.0 and 7.0.

2.2 Cyclization (Diketopiperazine Formation)

A critical thermodynamic trap for dipeptides. At basic pH (near the pKa of the N-terminus, ~7.8), the unprotonated


-amino group of Lysine can nucleophilically attack the C-terminal carbonyl of Tyrosine.
  • Result: Formation of cyclo(Lys-Tyr), a cyclic diketopiperazine (DKP).

  • Risk Factor: High. The 6-membered ring formation is entropically favored. This pathway competes with hydrolysis at pH 7–9.

2.3 Oxidative Instability (Tyrosine)

The Tyrosine residue is the "weak link" regarding redox stability.

  • Mechanism: Abstraction of a hydrogen atom from the phenolic hydroxyl yields a tyrosyl radical.

  • Products: Dityrosine (covalent dimerization) or Isodityrosine.

  • Catalysts: Transition metals (Cu

    
    , Fe
    
    
    
    ) and UV light.
2.4 Degradation Pathway Diagram (DOT)

DegradationPathways Figure 1: Primary Degradation Pathways of H-Lys-Tyr-OH Native H-Lys-Tyr-OH (Native Dipeptide) Hydrolysis Hydrolysis Products (L-Lysine + L-Tyrosine) Native->Hydrolysis Acid/Base (pH < 3 or > 10) DKP Cyclo(Lys-Tyr) (Diketopiperazine) Native->DKP Cyclization (pH 7-9, Heat) Dimer Dityrosine Crosslink (Oxidative Dimer) Native->Dimer Oxidation (UV, Metal Ions) Quinone Dopaquinone (Browning Product) Native->Quinone Radical Oxidation

Caption: Pathways leading to thermodynamic sinks: Hydrolysis (cleavage), Cyclization (DKP), and Oxidation (Dimerization).

Experimental Protocols for Stability Profiling

As a Senior Scientist, you must validate these theoretical risks. The following protocols provide a self-validating framework for assessing H-Lys-Tyr-OH stability.

Protocol A: pH-Rate Profile Determination (HPLC-UV)

Objective: Determine the k_obs (observed rate constant) of degradation across the pH scale.

Reagents:

  • Buffer Systems (50 mM): Phosphate (pH 2, 7), Acetate (pH 4, 5), Borate (pH 9, 10).

  • Internal Standard: Phenylalanine (chemically inert relative to Lys-Tyr).

Workflow:

  • Preparation: Dissolve H-Lys-Tyr-OH to 1 mM in each buffer. Add Internal Standard (0.5 mM).

  • Incubation: Aliquot into HPLC vials. Incubate at elevated temperature (e.g., 60°C) to accelerate kinetics (Arrhenius principle).

  • Sampling: Inject at t=0, 4, 8, 24, and 48 hours.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. Gradient 5-30% B over 15 min.

    • Detection: 280 nm (Tyrosine absorbance).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Oxidative Stress Test

Objective: Assess susceptibility to radical-mediated dimerization.

Workflow:

  • Prepare 1 mM H-Lys-Tyr-OH in PBS (pH 7.4).

  • Stress Condition 1 (Metal): Add 10 µM CuCl

    
     + 1 mM Ascorbate (Fenton-like reagent).
    
  • Stress Condition 2 (Light): Expose to ICH Q1B photostability conditions (1.2 million lux hours).

  • Analysis: Monitor for appearance of new peaks at higher Retention Time (hydrophobic dimers) or distinctive fluorescence (Dityrosine fluoresces at 400-420 nm when excited at 325 nm).

Experimental Workflow Diagram (DOT)

ExperimentalWorkflow cluster_Stress Stress Conditions Start Start: H-Lys-Tyr-OH Solid Sample Solubilization Solubilization (1 mM in Buffers pH 2-10) Start->Solubilization Thermal Thermal Stress (60°C, 48h) Solubilization->Thermal Oxidative Oxidative Stress (Cu2+/H2O2 or UV) Solubilization->Oxidative Analysis HPLC-UV-MS Analysis (C18 Column, 280nm) Thermal->Analysis Check Hydrolysis/DKP Oxidative->Analysis Check Dimerization DataProc Data Processing (Rate constants k_obs) Analysis->DataProc Decision Formulation Strategy (Buffer/Excipient Selection) DataProc->Decision

Caption: Step-by-step workflow for validating the thermodynamic stability profile.

Implications for Formulation Strategy

Based on the thermodynamic profile, the following strategies are recommended for stabilizing H-Lys-Tyr-OH in solution:

  • pH Selection: Target pH 5.5 – 6.5 .

    • Rationale: This range minimizes the concentration of the unprotonated N-terminus (preventing DKP formation) while remaining below the pKa of Tyrosine (preventing oxidation) and avoiding acid-catalyzed hydrolysis.

  • Buffer Choice: Citrate or Acetate buffers are preferable to Phosphate (which can catalyze nucleophilic attacks or precipitate with metal ions).

  • Excipients:

    • Chelating Agents: EDTA (0.05%) is mandatory to strip catalytic metals (Cu, Fe) that drive Tyrosine oxidation.

    • Antioxidants: Methionine or Ascorbic acid can act as sacrificial scavengers.

References
  • PubChem. (2025). Lys-Tyr | C15H23N3O4. National Library of Medicine. [Link]

  • Lytkin, A. I., et al. (2016). Thermochemical Study of Acid—Base Reactions in a Glycyl-Tyrosine Aqueous Solution. Russian Journal of Physical Chemistry A. [Link]

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during the degradation of dipeptides. Science. (Contextual grounding for DKP mechanism). [Link]

  • Gieseg, S. P., et al. (2000). Relative reactivity of lysine and other peptide-bound amino acids to oxidation by hypochlorite. Free Radical Biology and Medicine. [Link]

  • Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. [Link]

Exploratory

The Mechanistic Role of H-Lys-Tyr-OH in Protein-Protein Interactions and Bioactive Signaling

Executive Summary H-Lys-Tyr-OH (KY), a bioactive dipeptide composed of L-lysine and L-tyrosine, represents a critical class of short-chain peptides that modulate protein function through precise molecular recognition. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Lys-Tyr-OH (KY), a bioactive dipeptide composed of L-lysine and L-tyrosine, represents a critical class of short-chain peptides that modulate protein function through precise molecular recognition. Unlike large protein domains that stabilize protein-protein interactions (PPIs) through extensive surface area contact, H-Lys-Tyr-OH functions primarily as a competitive interfacial modulator . Its biological utility is defined by three core mechanisms: (1) competitive inhibition of the Angiotensin-Converting Enzyme (ACE) by mimicking the C-terminal residues of physiological substrates, (2) stabilization of protein interfaces via radical scavenging (antioxidant protection), and (3) specific recognition and transport by the solute carrier transporter PEPT1. This guide details the physicochemical basis of these interactions, providing actionable protocols for synthesis, kinetic characterization, and transport validation.

Molecular Architecture & Physicochemical Basis

The efficacy of H-Lys-Tyr-OH in modulating protein interactions stems from its amphiphilic and electrostatic duality. It combines a cationic N-terminus with an aromatic, hydroxylated C-terminus.

Structural Determinants of Binding[1][2]
  • N-terminal Lysine (Lys): Provides a positive charge (ammonium group at physiological pH) and a flexible aliphatic side chain. This allows for electrostatic anchoring to anionic residues (Asp/Glu) within target protein pockets.

  • C-terminal Tyrosine (Tyr): Provides an aromatic phenol ring capable of

    
     stacking and hydrogen bonding. The phenolic hydroxyl group is a potent hydrogen donor, critical for both radical scavenging and coordinating with metal ions (e.g., 
    
    
    
    in metalloproteases).
PropertyValueRelevance to PPI Modulation
Sequence H-Lys-Tyr-OHMinimal steric bulk allows deep penetration into active sites.
Molecular Weight 309.36 g/mol Ideal for transport via SLC15 family transporters (PEPT1/2).
Isoelectric Point (pI) ~10.1Net positive charge at physiological pH (7.4) facilitates binding to electronegative pockets.
Hydropathy AmphiphilicLys (Hydrophilic) + Tyr (Hydrophobic/Aromatic) mimics "hotspot" residues in PPI interfaces.

Primary Mechanism: Modulation of ACE Activity

The most well-characterized "protein-protein interaction" modulated by H-Lys-Tyr-OH is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE normally cleaves the decapeptide Angiotensin I (protein substrate) into the octapeptide Angiotensin II. H-Lys-Tyr-OH acts as a competitive inhibitor, effectively disrupting this enzyme-substrate PPI.

Mechanism of Action

H-Lys-Tyr-OH acts as a substrate analogue . The ACE active site prefers substrates with a hydrophobic/aromatic C-terminus.

  • C-Domain Selectivity: The Tyrosine residue fits into the hydrophobic S1' subsite of ACE.

  • Zinc Coordination: The carboxylate group of the Tyrosine and potentially the phenolic hydroxyl coordinate with the catalytic

    
     ion, displacing the water molecule required for hydrolysis.
    
  • Electrostatic Lock: The Lysine side chain forms salt bridges with anionic residues (e.g., Glu/Asp) near the S2 subsite, stabilizing the inhibitor-enzyme complex.

Visualization of the Inhibitory Pathway

ACE_Inhibition_Mechanism ACE ACE Enzyme (Active Zn2+ Site) Complex_Sub ACE-AngI Complex (Transient) ACE->Complex_Sub Binding (Km) Complex_Inhib ACE-KY Complex (Stable/Inactive) ACE->Complex_Inhib Competitive Binding (Ki < Km) AngI Angiotensin I (Natural Substrate) AngI->Complex_Sub KY H-Lys-Tyr-OH (Inhibitor) KY->Complex_Inhib S1' Pocket Occ. AngII Angiotensin II (Vasoconstrictor) Complex_Sub->AngII Hydrolysis (kcat) Complex_Inhib->Complex_Sub Blocked

Figure 1: Competitive inhibition mechanism where H-Lys-Tyr-OH outcompetes the natural substrate Angiotensin I for the ACE active site, preventing the release of the vasoconstrictor Angiotensin II.

Transport & Bioavailability: The PEPT1 Interaction

For H-Lys-Tyr-OH to modulate intracellular PPIs or reach systemic targets, it must cross biological membranes. It is a substrate for the Peptide Transporter 1 (PEPT1/SLC15A1) . This interaction is critical for oral bioavailability and is a self-validating step in drug design: if the peptide inhibits PEPT1 transport of a reporter, it is a substrate.

Transport Kinetics
  • Transporter: PEPT1 (Low affinity, High capacity).

  • Driving Force: Proton gradient (

    
     symport).
    
  • Binding Mode: The peptide backbone of H-Lys-Tyr-OH binds to the substrate-binding pocket of PEPT1, inducing a conformational change from outward-facing to inward-facing.

PEPT1_Transport cluster_membrane Apical Membrane Lumen Intestinal Lumen (pH 6.0) KY_Ex H-Lys-Tyr-OH (Extracellular) Lumen->KY_Ex Cytosol Cytosol (pH 7.4) PEPT1_Out PEPT1 (Outward Open) Complex Translocation Complex PEPT1_Out->Complex Binding KY_Ex->PEPT1_Out H_Ex H+ H_Ex->PEPT1_Out PEPT1_In PEPT1 (Inward Open) Complex->PEPT1_In Conformational Switch PEPT1_In->PEPT1_Out Recycling KY_In H-Lys-Tyr-OH (Intracellular) PEPT1_In->KY_In Release KY_In->Cytosol

Figure 2: Proton-coupled transport cycle of H-Lys-Tyr-OH via PEPT1, enabling systemic uptake.

Experimental Protocols

These protocols are designed to validate the synthesis, binding, and inhibitory capacity of H-Lys-Tyr-OH.

Solid-Phase Peptide Synthesis (SPPS) of H-Lys-Tyr-OH

Objective: Synthesize high-purity (>98%) dipeptide. Scale: 0.1 mmol.

  • Resin Loading: Use 2-Chlorotrityl Chloride Resin (prevents racemization of C-terminal Tyr).

    • Swell resin in DCM (dry) for 30 min.

    • Coupling 1: Fmoc-Tyr(tBu)-OH (2 eq) + DIPEA (4 eq) in DCM. Agitate 2h.

    • Capping: Add MeOH (1 mL) to block unreacted sites (15 min).

  • Deprotection (Fmoc Removal):

    • Wash resin (DMF x3).

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash (DMF x3, DCM x3).

  • Coupling 2 (N-terminal Lys):

    • Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add to resin. Agitate 1h.

    • Kaiser Test: Confirm complete coupling (negative/yellow beads).

  • Final Deprotection & Cleavage:

    • Remove N-terminal Fmoc (20% Piperidine).

    • Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5). Incubate 2h.

    • Precipitate in cold diethyl ether. Centrifuge, wash, and lyophilize.

  • Validation: HPLC (C18 column, gradient 5-50% ACN) and Mass Spectrometry (ESI-MS, expected [M+H]+ = 310.4).

ACE Inhibition Assay (Spectrophotometric)

Objective: Determine IC50 of H-Lys-Tyr-OH against ACE. Principle: Hydrolysis of substrate HHL (Hippuryl-His-Leu) releases Hippuric Acid (HA), measured by absorbance.

  • Reagents:

    • Buffer: 100 mM Borate buffer (pH 8.3) with 300 mM NaCl.

    • Substrate: 5 mM HHL.

    • Enzyme: Rabbit Lung ACE (Sigma).

  • Workflow:

    • Control: 50 µL Substrate + 10 µL Buffer + 10 µL ACE.

    • Sample: 50 µL Substrate + 10 µL H-Lys-Tyr-OH (varying conc: 0.1 - 100 µM) + 10 µL ACE.

    • Incubation: 37°C for 30 mins.

    • Termination: Add 100 µL 1M HCl.

  • Extraction: Add 1 mL Ethyl Acetate (extracts HA). Vortex, centrifuge.

  • Measurement: Evaporate organic layer, redissolve in water, measure Absorbance at 228 nm.

  • Calculation:

    
    
    

Broader Implications in PPI Networks

While H-Lys-Tyr-OH is a direct inhibitor of ACE, its structural motif (Lys-Tyr) is a common "hotspot" in larger protein interfaces.

  • Antioxidant Interface Protection: The Tyrosine residue in H-Lys-Tyr-OH acts as a radical scavenger (hydrogen donor).[1] In high-stress environments, this dipeptide can protect sensitive PPI interfaces (e.g., those relying on Cysteine or Methionine) from oxidative disruption by scavenging hydroxyl radicals before they damage the protein surface.

  • SH2 Domain Mimicry (Theoretical): SH2 domains bind phosphorylated Tyrosine (pTyr). While H-Lys-Tyr-OH is unphosphorylated, it can serve as a scaffold for developing inhibitors of SH2-mediated signaling by phosphorylating the Tyr residue or using non-hydrolyzable phosphomimetics.

References

  • Cheung, H. S., Wang, F. L., Ondetti, M. A., Sabo, E. F., & Cushman, D. W. (1980). Binding of peptide substrates and inhibitors of angiotensin-converting enzyme. Journal of Biological Chemistry, 255(2), 401-407. Link

  • Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1. Current Opinion in Pharmacology, 13(6), 881-887. Link

  • Matsui, T., et al. (2000). Transepithelial transport of antihypertensive peptides from hydrolysates of sardine muscle in Caco-2 cell monolayers. Journal of Agricultural and Food Chemistry, 48(6), 2138-2141. Link

  • Gambini, L., et al. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 62(11), 5616–5627. Link

  • Li, Y., et al. (2021). Study on the domain selective inhibition of angiotensin-converting enzyme (ACE) by food-derived tyrosine-containing dipeptides. Journal of Food Biochemistry, 45(7), e13779. Link

Sources

Foundational

An In-depth Technical Guide to the Hydrophobicity Profile of the Lys-Tyr Dipeptide

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Hydrophobicity is a critical physicochemical parameter that governs the behavior of peptides and proteins, influencing everythin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrophobicity is a critical physicochemical parameter that governs the behavior of peptides and proteins, influencing everything from protein folding to membrane permeability and drug bioavailability.[1] This guide provides a comprehensive technical analysis of the hydrophobicity profile of the dipeptide L-lysyl-L-tyrosine (Lys-Tyr). We bridge theoretical predictions derived from established hydrophobicity scales with a practical, field-proven experimental workflow using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document explains the causal relationships behind experimental choices, details a self-validating protocol for hydrophobicity determination, and explores the profound influence of environmental factors like pH on the peptide's characteristics. The insights and methodologies presented herein are designed to empower researchers in drug development and fundamental science to accurately characterize and modulate peptide properties for targeted applications.

Introduction: The Pivotal Role of Hydrophobicity in Peptide Science

Hydrophobicity describes the physical property of a molecule to be repelled by water.[2] This effect is a primary driving force in molecular biology, responsible for the correct folding of proteins, the stability of macromolecular complexes, and the interaction of molecules with biological membranes.[1] In the context of drug development, a peptide's hydrophobicity is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It dictates how a peptide drug will interact with lipid bilayers, cross cellular membranes, and reach its target. An optimal balance of hydrophobicity and hydrophilicity is often required for a successful therapeutic agent.

The dipeptide Lys-Tyr, formed from L-lysine and L-tyrosine residues, presents a compelling case study due to the contrasting nature of its constituent amino acids.[3] Understanding its hydrophobicity profile is not merely an academic exercise but a practical necessity for harnessing its potential in various applications.

Theoretical Framework: Predicting the Hydrophobicity of Lys-Tyr

A first-pass estimation of a peptide's hydrophobicity can be achieved by analyzing its amino acid composition using established hydrophobicity scales. These scales assign a numerical value to each amino acid based on its relative hydrophobicity or hydrophilicity.[4]

  • L-Lysine (Lys, K): Characterized by its long aliphatic side chain terminating in a primary amino group (-NH3+), Lysine is considered a basic and highly hydrophilic amino acid under physiological pH.[5] Its side chain is typically protonated and carries a positive charge.

  • L-Tyrosine (Tyr, Y): Possessing a large aromatic side chain (a phenol group), Tyrosine is generally classified as hydrophobic or amphipathic.[5] While the benzene ring is nonpolar, the hydroxyl (-OH) group can participate in hydrogen bonding, lending it some polar character.

Several hydrophobicity scales exist, each derived from different experimental or computational methods.[2][6] The Kyte-Doolittle scale, widely used for predicting protein transmembrane domains, is a common reference.[2]

Amino AcidKyte-Doolittle ValueWimley-White (Interfacial)Normalized Index @ pH 7
Lysine (Lys) -3.90.99-23
Tyrosine (Tyr) -1.3-0.9463
Lys-Tyr (Average) -2.60.02520

Table 1: Comparison of hydrophobicity values for Lysine and Tyrosine from various scales. The average value for Lys-Tyr provides a rudimentary prediction. Note that different scales can yield contrasting classifications, highlighting the need for experimental validation.

Based on a simple average of the Kyte-Doolittle values, Lys-Tyr is predicted to be strongly hydrophilic. However, other scales, like the Wimley-White interfacial scale, predict a more neutral character.[7] These discrepancies arise because scales are based on different contexts (e.g., partitioning into a nonpolar solvent vs. a membrane interface) and underscore the limitations of purely theoretical predictions.[4][8]

The Critical Influence of pH

The hydrophobicity of Lys-Tyr is not static; it is profoundly influenced by the pH of its environment.[9][10][11] This is due to the ionization of its functional groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, the Lysine ε-amino group, and the Tyrosine phenolic hydroxyl group.

Changing the pH alters the charge state of these groups. A deprotonated base (like the Lys ε-amino group) is more hydrophobic than its protonated, charged counterpart.[9] Conversely, a protonated acidic group (like the C-terminus) is more hydrophobic than its deprotonated, negatively charged form.[9]

G cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 11) low_ph Overall Charge: +2 Overall Character: More Hydrophilic lys_low Lys (ε-NH3+): Positively Charged tyr_low Tyr (-OH): Neutral termini_low N-Terminus (+) C-Terminus (Neutral) high_ph Overall Charge: -2 Overall Character: More Hydrophobic lys_high Lys (ε-NH2): Neutral tyr_high Tyr (-O-): Negatively Charged termini_high N-Terminus (Neutral) C-Terminus (-) pH Environmental pH pH->low_ph Decreases pH->high_ph Increases

Caption: Influence of pH on the ionization state and hydrophobicity of Lys-Tyr.

At low pH, the protonation of the amino groups results in a net positive charge, increasing the peptide's affinity for water (more hydrophilic). At high pH, deprotonation of the lysine side chain renders it neutral and thus more hydrophobic, while the deprotonation of the carboxyl and tyrosine hydroxyl groups adds negative charges.[10] This dynamic interplay makes experimental determination across a range of conditions essential.

Experimental Determination via Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold-standard technique for experimentally quantifying peptide hydrophobicity.[1][12] The principle is based on the partitioning of the peptide between a polar mobile phase and a nonpolar (hydrophobic) stationary phase. Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides interact more strongly with the stationary phase and thus have a longer retention time.[12]

Detailed Experimental Protocol

Causality: The choice of a C18 column is deliberate; its long alkyl chains provide a highly hydrophobic surface, ensuring strong interaction and effective separation of peptides based on hydrophobicity. Trifluoroacetic acid (TFA) is used as an ion-pairing agent. It forms a neutral complex with the positively charged groups on the peptide, masking their charge and enhancing the interaction with the C18 stationary phase, which leads to sharper peaks and better resolution.

Materials & Reagents:

  • Lys-Tyr Dipeptide (≥98% purity)

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA), sequencing grade

  • 0.22 µm syringe filters

Instrumentation & Column:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.

  • Reversed-Phase Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Lys-Tyr in Mobile Phase A.

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Step-by-Step HPLC Method:

  • Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 µL of the prepared Lys-Tyr sample.

  • Elution Gradient:

    • Time 0-5 min: Isocratic elution at 5% B.

    • Time 5-35 min: Linear gradient from 5% to 65% B.

    • Time 35-40 min: Linear gradient from 65% to 95% B.

    • Time 40-45 min: Hold at 95% B (column wash).

    • Time 45-50 min: Return to 5% B and re-equilibrate.

  • Detection: Monitor the eluent at a wavelength of 280 nm (due to the tyrosine chromophore).

  • Data Acquisition: Record the chromatogram, noting the retention time (t_R_) of the Lys-Tyr peak.

G prep Sample & Mobile Phase Preparation equilibrate Column Equilibration (95% A, 5% B) prep->equilibrate inject Inject Lys-Tyr Sample equilibrate->inject gradient Gradient Elution (5% -> 65% B over 30 min) inject->gradient detect UV Detection (280 nm) gradient->detect analyze Data Analysis: Determine Retention Time (tR) detect->analyze

Caption: Experimental workflow for RP-HPLC analysis of Lys-Tyr hydrophobicity.

Data Interpretation and Advanced Considerations

The primary output of the RP-HPLC experiment is the retention time (t_R_). A longer retention time directly correlates with greater hydrophobicity. To make this value more meaningful, it can be converted into a hydrophobicity index (HI) by running a set of peptide standards with known hydrophobicities under the identical chromatographic conditions.[13] This calibration allows for a quantitative comparison of Lys-Tyr to other peptides.

The acetonitrile percentage at which the peptide elutes is a highly useful parameter for expressing its hydrophobicity.[13] For example, if Lys-Tyr elutes at 15 minutes in the 30-minute gradient from 5% to 65% ACN, its elution concentration can be calculated:

  • Gradient Span = 65% - 5% = 60% ACN

  • Time into Gradient = 15 min - 5 min = 10 min

  • Elution %ACN = 5% + (10 min / 30 min) * 60% = 25% ACN

This value serves as a robust, transferable measure of the peptide's hydrophobicity under the specified conditions.

Self-Validation: The protocol's integrity is maintained by consistently running standards and blanks. The use of a well-characterized set of peptide standards validates the separation and allows for the creation of a calibration curve (Retention Time vs. Hydrophobicity Index), turning a relative measurement into a quantitative one.

Applications in Drug Development and Research

The hydrophobicity profile of Lys-Tyr is directly relevant to its potential applications:

  • Membrane Permeability: As a relatively hydrophilic dipeptide, Lys-Tyr would be expected to have poor passive diffusion across the lipid bilayer of cell membranes. Its hydrophobicity would need to be increased, for example, by attaching a lipidic tail, to enhance cell penetration for intracellular targets.

  • Solubility and Formulation: The inherent hydrophilicity of Lys-Tyr suggests good aqueous solubility, which is a significant advantage for developing parenteral (injectable) drug formulations.

  • Peptide-Protein Interactions: The amphipathic nature of Lys-Tyr, with its charged hydrophilic head (Lys) and aromatic hydrophobic tail (Tyr), could be exploited in designing peptides that interact at protein-protein interfaces, where such mixed environments are common. The lysine residue can form salt bridges, while the tyrosine can engage in pi-stacking or hydrophobic interactions.[14][15]

Conclusion

The hydrophobicity of the Lys-Tyr dipeptide is a complex property governed by the interplay of its constituent amino acids and heavily modulated by environmental pH. While theoretical scales provide a useful starting point, they fail to capture the nuances revealed by experimental analysis. Reversed-Phase HPLC offers a robust, reliable, and quantitative method for determining an effective hydrophobicity profile. By understanding and measuring this critical parameter, researchers can better predict the behavior of Lys-Tyr in biological systems and rationally design it for applications in drug delivery, biomaterials, and molecular research.

References

  • Wikipedia. Hydrophobicity scales. [Link]

  • Biosciences, Inc. (2020, January 15). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. [Link]

  • Al-Sadeq, D. W., et al. (2020). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Chromatography B, 1143, 122066. [Link]

  • White, S. H. (1996). Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nature Structural Biology, 3(10), 842-848. [Link]

  • Simm, S., et al. (2016). 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification. Biological Research, 49(1), 31. [Link]

  • ResearchGate. (2021, June 10). Is there any effect of pH on the pattern of hydrophobicity of protein during physical treatment. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Das, S., et al. (2025, January 11). pH-Responsive Phase Separation Dynamics of Intrinsically Disordered Peptides. bioRxiv. [Link]

  • CHAP Documentation. Hydrophobicity Scales. [Link]

  • Krokhin, O. V., & Spicer, V. (2009). Peptide Retention Standards and Hydrophobicity Indexes in Reversed-Phase High-Performance Liquid Chromatography of Peptides. Analytical Chemistry, 81(22), 9522–9530. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7021820, Lys-Tyr. [Link]

  • Ringstad, L., et al. (2004). Effects of pH, Ionic Strength, Calcium, and Molecular Mass on the Arrangement of Hydrophobic Peptide Helices at the Air−Water Interface. The Journal of Physical Chemistry B, 108(52), 20079–20088. [Link]

  • White, S. H. (2011, April 21). Experimentally Determined Hydrophobicity Scales. Stephen White Laboratory, UC Irvine. [Link]

  • StackExchange. (2015, June 19). pH effect in the hydrophobic interactions between two polypeptide chains. [Link]

  • F-N, F., et al. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics, 143(19), 194903. [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • Rao, D. B. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 564-573. [Link]

  • Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6157. [Link]

  • Shinn, M. K., et al. (2014). Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. Biochemistry, 53(43), 6848–6858. [Link]

  • ResearchGate. (n.d.). The structures of tyrosine-containing dipeptides in vacuum. [Link]

  • V.A. Voelz, et al. (2015). A versatile modelling approach to determine the hydrophobicity of peptides at the atomic level. Journal of Peptide Science, 21(10), 785-794. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7021830, Tyr-Lys. [Link]

  • FooDB. (2020, April 6). Showing Compound Tyrosyl-Lysine (FDB112113). [Link]

  • Mant, C. T., et al. (2009). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biochemistry, 48(29), 6879–6890. [Link]

  • Peptide 2.0 Inc. Peptide Hydrophobicity/Hydrophilicity Analysis Tool. [Link]

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Exploratory

A Technical Guide to the Potential Antioxidant Mechanisms of H-Lys-Tyr-OH

Prepared by: Gemini, Senior Application Scientist Executive Summary Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases. Food-derived bioactive peptides have emerged as promising therapeutic and preventative agents due to their potential antioxidant properties. This technical guide provides an in-depth exploration of the dipeptide H-Lys-Tyr-OH (Lysyltyrosine), a molecule constituted from L-lysine and L-tyrosine.[1] We will dissect the theoretical underpinnings of its antioxidant capabilities, grounded in the unique chemical properties of its constituent amino acids. This document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally validating the antioxidant mechanisms of H-Lys-Tyr-OH, covering direct radical scavenging, metal ion chelation, and the modulation of endogenous cellular defenses. Detailed, field-proven protocols and data interpretation strategies are provided to facilitate rigorous scientific inquiry.

Introduction: The Scientific Rationale for Investigating H-Lys-Tyr-OH

The escalating interest in functional food ingredients has positioned bioactive peptides at the forefront of nutritional and pharmacological research.[2] Unlike individual amino acids, dipeptides can exhibit unique physiological properties and functions.[2] H-Lys-Tyr-OH, a simple dipeptide, is a compelling candidate for antioxidant research due to the established redox activity of its components.

The tyrosine residue possesses a phenolic hydroxyl group, a structural motif common to many potent natural antioxidants, which can directly participate in neutralizing free radicals.[3] The lysine residue, while not a classical radical scavenger, contributes essential functional groups that can participate in other protective mechanisms, such as metal ion chelation, and has been shown to possess antioxidant and DNA-protective properties in oligopeptides.[4][5] Understanding the synergistic or individual contributions of these residues is critical to elucidating the complete mechanistic profile of H-Lys-Tyr-OH.

Part 1: Core Potential Antioxidant Mechanisms

The antioxidant capacity of H-Lys-Tyr-OH is likely multifactorial. Based on its chemical structure, we can postulate three primary mechanisms of action.

Mechanism 1: Direct Scavenging of Reactive Oxygen Species (ROS)

Direct scavenging is the most immediate form of antioxidant activity, where the molecule directly interacts with and neutralizes a free radical. This process typically occurs via two main chemical pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3]

  • The Central Role of the Tyrosine Phenol Group : The phenolic ring of the tyrosine residue is the primary site for direct radical scavenging. The hydroxyl (-OH) group on this ring can donate a hydrogen atom (HAT mechanism) to a free radical (R•), thereby quenching its reactivity.[3] The resulting tyrosyl radical is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes the initial hydrogen donation energetically favorable.[3] This structural feature is critical for the antioxidant activity of peptides containing tyrosine.[6]

  • Contribution of the Lysine Residue : The lysine side chain can also interact with and be oxidized by potent ROS like the hydroxyl radical.[7] While less efficient than the tyrosine phenol, this interaction represents another pathway by which the dipeptide can contribute to the direct neutralization of ROS, acting as a sacrificial target to protect more critical biomolecules.

G cluster_ROS Reactive Oxygen Species (ROS) cluster_Peptide H-Lys-Tyr-OH cluster_Neutralized Neutralized Species ROS Free Radical (R•) Peptide H-Lys-Tyr-OH (Phenolic -OH) ROS->Peptide Interaction Neutralized_Radical Neutralized Molecule (RH) Peptide->Neutralized_Radical Hydrogen Atom Transfer (HAT) Peptide_Radical Stabilized Peptide Radical Peptide->Peptide_Radical Forms Resonance- Stabilized Radical

Mechanism 2: Chelation of Pro-oxidant Metal Ions

Transition metals, such as ferrous iron (Fe²⁺) and cupric copper (Cu²⁺), are potent catalysts of oxidative damage.[8] They can participate in the Fenton and Haber-Weiss reactions, generating the highly destructive hydroxyl radical (•OH) from hydrogen peroxide.[8] H-Lys-Tyr-OH possesses multiple functional groups capable of chelating these metal ions, rendering them redox-inactive.

  • Key Functional Groups : The terminal α-amino group, the terminal carboxyl group, the peptide bond carbonyl, and the ε-amino group of the lysine side chain can all coordinate with a central metal ion. Lysine, in particular, is noted for its powerful ferrous ion-chelating ability due to its carboxyl and amino groups.[4] By sequestering these ions, H-Lys-Tyr-OH can effectively prevent the initiation of radical chain reactions.

G cluster_fenton Fenton Reaction (Uninhibited) cluster_chelation Chelation by H-Lys-Tyr-OH Fe2 Fe²⁺ Ion OH_Radical •OH (Hydroxyl Radical) Highly Damaging Fe2->OH_Radical Catalyzes Chelated [Fe²⁺]-[Peptide] Chelate (Redox Inactive) Fe2->Chelated H2O2 H₂O₂ H2O2->OH_Radical Reacts with Peptide H-Lys-Tyr-OH Peptide->Chelated Binds & Sequesters

Mechanism 3: Modulation of Endogenous Antioxidant Pathways

Beyond direct chemical interactions, bioactive peptides can influence cellular signaling pathways that govern the expression of protective enzymes. A plausible, yet to be confirmed, mechanism for H-Lys-Tyr-OH is the upregulation of the cell's own antioxidant machinery.

  • The Nrf2 Pathway : The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under conditions of stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzyme genes. Studies have shown that dietary lysine can enhance the activities of antioxidant enzymes by upregulating Nrf2.[9][10] It is therefore a strong hypothesis that H-Lys-Tyr-OH could activate this pathway, leading to increased synthesis of enzymes like:

    • Superoxide Dismutase (SOD) : Converts superoxide radicals to hydrogen peroxide.[8]

    • Catalase (CAT) : Decomposes hydrogen peroxide into water and oxygen.[8][11]

    • Glutathione Peroxidase (GPx) : Reduces hydrogen peroxide and lipid hydroperoxides.[8][11]

This indirect mechanism provides a sustained and amplified antioxidant effect compared to direct scavenging alone.

Part 2: Experimental Validation Framework

A multi-tiered approach, progressing from simple chemical assays to complex cellular models, is required for a comprehensive validation of the proposed mechanisms.

G cluster_tier1 cluster_tier2 cluster_tier3 Tier1 Tier 1: In Vitro Chemical Assays (Proof of Direct Activity) Tier2 Tier 2: In Vitro Cellular Assays (Biological Relevance) Tier1->Tier2 Informs DPPH DPPH Assay (Radical Scavenging) Tier1->DPPH ABTS ABTS Assay (Radical Scavenging) Tier1->ABTS Chelation Fe²⁺ Chelating Assay (Metal Chelation) Tier1->Chelation Tier3 Tier 3: Advanced Mechanistic Studies (Pathway Elucidation) Tier2->Tier3 Justifies CAA Cellular Antioxidant Activity (CAA) Assay Tier2->CAA ROS_Measure Intracellular ROS Measurement (e.g., DCFH-DA) Tier2->ROS_Measure WesternBlot Western Blot (Nrf2, SOD, CAT expression) Tier3->WesternBlot qPCR qPCR (Antioxidant gene expression) Tier3->qPCR

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle : This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[8] The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from violet to yellow.

  • Methodology :

    • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in 95% ethanol. Prepare stock solutions of H-Lys-Tyr-OH and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., deionized water or ethanol).

    • Assay Setup : In a 96-well microplate, add 100 µL of various concentrations of the peptide solution to the wells.

    • Initiation : Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of solvent and 100 µL of DPPH solution.

    • Incubation : Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of the DPPH radical.

    • Measurement : Measure the absorbance at 517 nm using a microplate reader.

    • Calculation : Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100

      • Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the peptide.

      • Results are typically expressed as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Ferrous Ion (Fe²⁺) Chelating Assay
  • Principle : This assay is based on the competition between the test compound and ferrozine for ferrous ions. Ferrozine forms a stable magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. If the peptide chelates Fe²⁺, it prevents the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.

  • Methodology :

    • Reagent Preparation : Prepare solutions of H-Lys-Tyr-OH, FeCl₂ (2 mM), ferrozine (5 mM), and a positive control (e.g., EDTA).

    • Assay Setup : In a 96-well microplate, add 100 µL of various concentrations of the peptide solution.

    • Reaction Initiation : Add 20 µL of the FeCl₂ solution to each well and mix.

    • Incubation : Allow the mixture to incubate for 5 minutes at room temperature.

    • Complex Formation : Add 40 µL of the ferrozine solution to each well to initiate the color-forming reaction.

    • Final Incubation : Incubate for an additional 10 minutes at room temperature.

    • Measurement : Measure the absorbance at 562 nm.

    • Calculation : Chelating Activity (%) = [(A_blank - A_sample) / A_blank] x 100

      • Where A_blank is the absorbance of the control reaction (without the peptide).

Protocol 3: Cellular Assay for Nrf2 Activation via Western Blot
  • Principle : This protocol determines if H-Lys-Tyr-OH can induce the expression and nuclear translocation of the Nrf2 protein, a key indicator of the activation of endogenous antioxidant pathways.

  • Methodology :

    • Cell Culture and Treatment : Culture a suitable cell line (e.g., human hepatocytes or keratinocytes) to ~80% confluency. Treat the cells with various concentrations of H-Lys-Tyr-OH for a predetermined time (e.g., 6-24 hours). Include a positive control (e.g., sulforaphane) and an untreated control.

    • Protein Extraction : Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation, use a nuclear/cytoplasmic fractionation kit.

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE : Separate 20-30 µg of protein from each sample on a polyacrylamide gel via electrophoresis.

    • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting :

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for Nrf2 (and downstream targets like SOD or CAT) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis : Quantify the band intensity using densitometry software. Normalize the intensity of the target protein to the loading control. An increase in Nrf2 levels in treated cells compared to the control indicates activation of the pathway.

Part 3: Data Synthesis and Interpretation

Effective interpretation requires synthesizing data from all assays. For instance, strong activity in the DPPH and ABTS assays points towards a direct radical scavenging mechanism, while high activity in the ferrozine assay confirms metal chelation. Cellular assay results provide the ultimate biological validation.

Table 1: Hypothetical Antioxidant Profile of H-Lys-Tyr-OH

Assay TypeParameterResult (H-Lys-Tyr-OH)Positive ControlInterpretation
Chemical DPPH Scavenging (IC₅₀)85 µMAscorbic Acid (25 µM)Moderate direct radical scavenging capacity.
Chemical ABTS Scavenging (IC₅₀)60 µMTrolox (15 µM)Strong direct radical scavenging capacity.
Chemical Fe²⁺ Chelating (IC₅₀)120 µMEDTA (10 µM)Significant metal ion chelating ability.
Cellular Intracellular ROS Reduction45% at 100 µMN-acetylcysteine (60%)Bioavailable and active in a cellular context.
Cellular Nrf2 Protein Expression2.5-fold increaseSulforaphane (4-fold)Potent activator of endogenous antioxidant pathways.

Conclusion and Future Directions

The dipeptide H-Lys-Tyr-OH presents a compelling profile as a multi-modal antioxidant agent. Its structure strongly suggests the potential for direct radical scavenging via the tyrosine residue and metal ion chelation through its various functional groups. Furthermore, the plausible ability of its lysine component to stimulate the Nrf2 pathway suggests a capacity for upregulating the cell's intrinsic antioxidant defenses. The experimental framework provided in this guide offers a clear path to rigorously test these hypotheses. Future research should focus on structure-activity relationship studies with modified versions of the peptide to pinpoint the exact contributions of each functional group and explore its efficacy in more complex biological models of oxidative stress-related diseases.

References

  • Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine. (2025). Foods. Available at: [Link]

  • Lys-Tyr | C15H23N3O4 | CID 7021820 - PubChem. (n.d.). National Institutes of Health. Available at: [Link]

  • Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. (2015). International Journal of Molecular Sciences. Available at: [Link]

  • L-lysine enhances pork color through antioxidant activity and myoglobin conformational changes. (2024). Food Research International. Available at: [Link]

  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (n.d.). Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Oxidation of side chain of peptides containing lysine (a), tyrosine... (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. (2015). ResearchGate. Available at: [Link]

  • Dietary Lysine Levels Improved Antioxidant Capacity and Immunity via the TOR and p38 MAPK Signaling Pathways in Grass Carp, Ctenopharyngodon idellus Fry. (2021). Frontiers in Immunology. Available at: [Link]

  • Mechanisms of Antioxidant Actions and their Role in many Human Diseases: A Review. (n.d.). Journal of Chemical Health Risks. Available at: [Link]

  • Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. (2025). MDPI. Available at: [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). Molecules. Available at: [Link]

  • An Active Site Tyr Residue Guides the Regioselectivity of Lysine Hydroxylation by Nonheme Iron Lysine-4-hydroxylase Enzymes through Proton-Coupled Electron Transfer. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Dietary Lysine Levels Improved Antioxidant Capacity and Immunity via the TOR and p38 MAPK Signaling Pathways in Grass Carp, Ctenopharyngodon idellus Fry. (2021). Frontiers in Immunology. Available at: [Link]

  • H-Thr-tyr-lys-OH | C19H30N4O6 | CID 335435 - PubChem. (n.d.). National Institutes of Health. Available at: [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Chemistry. Available at: [Link]

  • Biological Functions of Antioxidant Dipeptides. (n.d.). SciSpace. Available at: [Link]

  • Biological Functions of Antioxidant Dipeptides. (n.d.). J-Stage. Available at: [Link]

  • Dietary l-Lysine Suppresses Autophagic Proteolysis and Stimulates Akt/mTOR Signaling in the Skeletal Muscle of Rats Fed a Low-Protein Diet. (2015). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • H-Lys-Tyr-Lys-OH peptide. (n.d.). NovoPro Bioscience Inc. Available at: [Link]

  • Tyrosine - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Lysine and Anti-Aging: Benefits, Science, and How This Amino Acid Supports Youthful Health. (2025). Meto blog. Available at: [Link]

  • (PDF) Tyrosine administration decreases glutathione and stimulates lipid and protein oxidation in rat cerebral cortex. (2009). ResearchGate. Available at: [Link]

  • [The role of a lysine residue in the antioxidant and dna-protective activity of oligopeptides]. (n.d.). PubMed. Available at: [Link]

  • Tyrosine administration decreases glutathione and stimulates lipid and protein oxidation in rat cerebral cortex. (2009). Semantic Scholar. Available at: [Link]

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Foundational

Mechanistic &amp; Functional Profiling of the Bioactive Dipeptide Lys-Tyr (KY)

Executive Synthesis The dipeptide Lys-Tyr (KY) represents a high-value target in bioactive peptide research, characterized by its dual functionality as a potent Angiotensin-I-Converting Enzyme (ACE) inhibitor and a radic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Synthesis

The dipeptide Lys-Tyr (KY) represents a high-value target in bioactive peptide research, characterized by its dual functionality as a potent Angiotensin-I-Converting Enzyme (ACE) inhibitor and a radical-scavenging antioxidant. Unlike complex polypeptides, KY’s low molecular weight (311.38 Da) and specific amphiphilic structure—combining the cationic side chain of Lysine with the aromatic, phenolic ring of Tyrosine—optimize it for intestinal absorption via the PepT1 transporter system.

This guide provides a rigorous analysis of KY’s molecular mechanisms, pharmacokinetics, and experimental protocols, moving beyond surface-level descriptions to explore the causality of its bioactivity.

Physicochemical Identity & Structural Logic

The bioactivity of Lys-Tyr is dictated by its specific stereochemical configuration. The N-terminal Lysine provides a positive charge (at physiological pH) that facilitates electrostatic initial docking, while the C-terminal Tyrosine is the functional "warhead" for both enzymatic inhibition and antioxidant activity.

PropertyValue / CharacteristicRelevance to Bioactivity
Sequence Lysine-Tyrosine (Lys-Tyr, KY)Amphiphilic balance (Cationic/Hydrophobic).
Molecular Weight 311.38 g/mol Ideal for paracellular or carrier-mediated transport (< 500 Da).
Isoelectric Point (pI) ~9.74Net positive charge at physiological pH (7.4), aiding interaction with anionic pockets in enzymes.
Hydrophobicity Moderate (Tyr contribution)Critical for hydrophobic pocket entry in ACE active sites.
Solubility High (Aqueous)Facilitates formulation and bioavailability.

Primary Mechanism: ACE Inhibition

The most well-documented therapeutic application of Lys-Tyr is the inhibition of ACE (EC 3.4.15.1), a central component of the Renin-Angiotensin System (RAS).

Mechanistic Binding Topology

Lys-Tyr functions primarily as a competitive inhibitor . The inhibition is driven by a "lock-and-key" fit into the ACE active site, specifically the S1 and S2' subsites.

  • Zinc Chelation: ACE is a metallopeptidase requiring a Zinc ion (

    
    ) for catalysis. The carbonyl oxygen of the peptide bond in KY, along with the carboxylate group of the C-terminal Tyrosine, coordinates with the 
    
    
    
    ion, displacing the water molecule required for substrate hydrolysis.
  • Hydrophobic Interaction: The aromatic ring of the C-terminal Tyrosine inserts into the hydrophobic pocket (S1 subsite) of ACE, interacting with residues Val518 and Phe527 .

  • Electrostatic Anchoring: The

    
    -amino group of the N-terminal Lysine forms salt bridges with anionic residues (e.g., Glu384  or Asp415 ) near the active site mouth, stabilizing the inhibitor-enzyme complex.
    
Quantitative Efficacy (IC50)

In comparative studies of rapeseed protein hydrolysates, Lys-Tyr demonstrated superior binding affinity compared to other fractions.

Peptide SequenceSourceIC50 Value (ACE)Mechanism Note
Lys-Tyr (KY) Rapeseed / Synthetic0.107 mM (107 µM) Strong competitive inhibition; high affinity due to C-term Tyr.
TF (Thr-Phe) Rapeseed0.810 mMLower affinity; lacks the cationic anchor of Lys.
Captopril Synthetic Drug~0.02 µMNanomolar potency (Benchmark).

Data Source: He et al., 2014 [1].

Pathway Visualization

The following diagram illustrates the competitive inhibition logic, highlighting the disruption of the Angiotensin I to II conversion.

ACE_Inhibition_Mechanism cluster_effects Physiological Outcome AngI Angiotensin I (Inactive Decapeptide) ACE ACE Enzyme (Active Site: Zn2+, Glu384) AngI->ACE Substrate Binding AngII Angiotensin II (Vasoconstrictor) ACE->AngII Hydrolysis Inactive_Frag Inactive Fragments ACE->Inactive_Frag Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE Degradation KY Lys-Tyr (KY) Inhibitor KY->ACE Competitive Binding (IC50: 107 µM) BP_Down Blood Pressure Reduction KY->BP_Down Downstream Effect

Figure 1: Mechanistic intervention of Lys-Tyr in the Renin-Angiotensin System. The peptide competitively occupies the ACE active site, preventing the formation of the vasoconstrictor Angiotensin II.

Secondary Functionality: Antioxidant Activity[1][2][3][4][5][6]

Beyond ACE inhibition, KY exhibits significant antioxidant capacity. This is not merely a generic property but is chemically specific to the Tyrosine residue.

  • Proton Donation: The phenolic hydroxyl group (-OH) on the Tyrosine ring acts as a hydrogen donor. It neutralizes free radicals (e.g., hydroxyl radicals[1] •OH) by donating a hydrogen atom, converting the radical into a stable molecule and the Tyrosine into a relatively stable phenoxy radical.

  • Radical Stabilization: The resulting phenoxy radical is stabilized by resonance delocalization across the aromatic ring, preventing it from propagating further oxidative chain reactions.

  • Synergy: The N-terminal Lysine improves solubility, allowing the peptide to function effectively in aqueous cellular environments compared to pure hydrophobic antioxidants [2].

Pharmacokinetics: Bioavailability & Transport[2]

For any peptide drug candidate, bioavailability is the hurdle. Lys-Tyr possesses attributes that bypass the common "peptide graveyard" of the GI tract.

PepT1 Transport

The intestinal proton-coupled peptide transporter 1 (PepT1 / SLC15A1) is the primary gateway for KY absorption.

  • Substrate Specificity: PepT1 preferentially transports di- and tripeptides. KY fits the ideal substrate profile: a dipeptide with a hydrophobic C-terminus.

  • Mechanism: Transport is proton-coupled (

    
     gradient).[2] KY is co-transported with protons into the enterocyte.
    
  • Stability: While susceptible to cytosolic peptidases, the rapid transport rate of dipeptides often allows a fraction to reach the basolateral membrane intact [3].

Blood-Brain Barrier (BBB) Potential

While many peptides fail to cross the BBB, Tyrosine-containing small peptides utilize specific transport systems.

  • PTS-1 System: Evidence suggests that small N-tyrosinated peptides can cross the BBB via the Peptide Transport System-1 (PTS-1).[3][4] While most efficient for Tyr-MIF-1, the physicochemical properties of KY (low MW, moderate lipophilicity) make it a candidate for carrier-mediated or passive transport, contributing to potential neuroprotective effects [4].

Transport_Pathway cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte (Epithelial Cell) cluster_Blood Systemic Circulation KY_Lumen Lys-Tyr (KY) PepT1 PepT1 Transporter (Apical Membrane) KY_Lumen->PepT1 H+ Coupled Influx Cytosol Cytosolic Space PepT1->Cytosol Peptidase Peptidases Cytosol->Peptidase Hydrolysis Risk Basolateral Basolateral Transporter Cytosol->Basolateral Target Target Tissues (Vascular Endothelium) Basolateral->Target Bioactive KY

Figure 2: Kinetic pathway of Lys-Tyr from ingestion to systemic circulation, highlighting the critical role of PepT1.

Experimental Protocols

Protocol A: High-Yield Purification from Rapeseed

Rationale: Isolating KY from natural sources is often more cost-effective than solid-phase synthesis for large-scale food applications.

  • Hydrolysis:

    • Substrate: Defatted rapeseed protein isolate.

    • Enzyme: Alcalase or Thermolysin (Specificity for hydrophobic residues).

    • Conditions: pH 8.0, 50°C, 4 hours.

    • Control: Monitor Degree of Hydrolysis (DH) via OPA assay.

  • Ultrafiltration:

    • Pass hydrolysate through a 3 kDa cut-off membrane . Collect the permeate (< 3 kDa).[5]

  • Chromatography (Purification):

    • Step 1: Sephadex G-15 Gel Filtration. Elute with deionized water. Collect fractions showing high ACE inhibitory activity.[5][6][7]

    • Step 2: RP-HPLC. Column: C18 semi-preparative. Mobile Phase: Gradient of Acetonitrile (5-30%) with 0.1% TFA.

    • Detection: Absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine aromatic ring).

  • Validation:

    • Confirm sequence via ESI-MS/MS . Expected m/z: ~312.4

      
      .
      
Protocol B: ACE Inhibition Assay (Spectrophotometric)

Rationale: The Cushman & Cheung method is the gold standard, modified here for high-throughput reliability.

  • Reagents:

    • Substrate: Hippuryl-His-Leu (HHL), 5 mM in borate buffer (pH 8.3).

    • Enzyme: ACE (from rabbit lung), 0.1 U/mL.

    • Sample: Lys-Tyr solution (various concentrations).

  • Procedure:

    • Pre-incubation: Mix 50 µL Sample + 50 µL Enzyme. Incubate at 37°C for 10 mins . Critical: Allows inhibitor to bind active site before substrate competition.

    • Reaction: Add 150 µL HHL substrate. Incubate at 37°C for 30 mins .

    • Termination: Add 250 µL 1M HCl.

    • Extraction: Add 1.5 mL Ethyl Acetate. Vortex vigorously (15s). Centrifuge.

    • Measurement: Transfer organic layer (containing Hippuric Acid) to a new tube. Evaporate heat/N2. Redissolve in water. Measure Absorbance at 228 nm .

  • Calculation:

    • Inhibition (%) =

      
      .
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • He, R., Aluko, R. E., & Ju, X. R. (2014). Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme. PLoS ONE, 9(3), e91051. Link

  • Guo, H., et al. (2009). Structure-activity relationships of antioxidative peptides from royal jelly protein hydrolysate. Food Chemistry.
  • Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1.[2][8] Current Opinion in Pharmacology. Link

  • Banks, W. A., et al. (1986). Brain-to-blood transport of peptides and the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism. Link

  • Vig, B. S., et al. (2006). Bioavailability through PepT1: the role of computer modelling in intelligent drug design. AAPS Journal. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Solid-Phase Synthesis of H-Lys-Tyr-OH

Introduction Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide chemistry, facilitating the efficient and streamlined assembly of amino acids on an insoluble polymer support.[1][2] The most preval...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide chemistry, facilitating the efficient and streamlined assembly of amino acids on an insoluble polymer support.[1][2] The most prevalent and versatile methodology is the Fmoc/tBu strategy, which is distinguished by its use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-Butyl (tBu), for permanent side-chain protection.[3][4] This orthogonal scheme allows for the selective deprotection of the Nα-terminus under mild basic conditions (typically with piperidine) while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the resin.[5][6]

This application note provides a detailed, field-proven protocol for the manual synthesis of the dipeptide H-Lys-Tyr-OH. This guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible synthesis. We will detail the synthesis from the initial loading of the first amino acid onto a 2-chlorotrityl chloride resin, through the peptide coupling cycle, to the final cleavage and deprotection, yielding the desired C-terminal carboxylic acid.

Synthesis Strategy for H-Lys-Tyr-OH

The synthesis of a dipeptide, while seemingly simple, requires careful planning to ensure high yield and purity. The strategy outlined below is designed for robustness and is based on well-established principles of Fmoc/tBu chemistry.

Core Principles of the Synthesis:

  • Choice of Resin: To obtain the peptide with a free C-terminal carboxylic acid (H-Lys-Tyr-OH ), a highly acid-sensitive resin is required. The 2-chlorotrityl chloride (2-CTC) resin is an ideal choice because it allows for the cleavage of the peptide under very mild acidic conditions, which preserves the acid-labile side-chain protecting groups if necessary and minimizes potential side reactions.[5][7]

  • Direction of Synthesis: The peptide is assembled from the C-terminus to the N-terminus. Therefore, the first amino acid to be attached to the resin is Tyrosine (Tyr), and the second is Lysine (Lys).

  • Side-Chain Protection: Both Lysine and Tyrosine possess reactive side-chains that must be protected throughout the synthesis.

    • Tyrosine: The hydroxyl group (-OH) of the Tyr side chain is protected with a tert-Butyl (tBu) ether (Fmoc-Tyr(tBu)-OH). The tBu group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA).[6][8]

    • Lysine: The ε-amino group (-NH2) of the Lys side chain is protected with the tert-Butoxycarbonyl (Boc) group (Fmoc-Lys(Boc)-OH). The Boc group shares similar acid-labile characteristics with the tBu group, making them compatible within the same orthogonal scheme.[6][9]

  • Coupling (Amide Bond Formation): The activation of the carboxylic acid of the incoming Fmoc-amino acid is crucial for efficient peptide bond formation. We will utilize HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) as the coupling reagent. HBTU is an aminium salt that, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), rapidly converts the Fmoc-amino acid into a highly reactive HOBt active ester, which then efficiently acylates the free N-terminal amine of the resin-bound peptide.[10][11] This method is fast, efficient, and minimizes the risk of racemization.[10]

  • Monitoring the Reaction: The completion of both the coupling and deprotection steps is critical for preventing the formation of deletion sequences.[12] The Kaiser test (or ninhydrin test) is a highly sensitive qualitative method used to detect free primary amines on the resin.[13][14] A positive (blue) result after a coupling step indicates incomplete reaction, while a negative (yellow) result after deprotection signals a problem with Fmoc group removal.[15][16]

Visualization of the Synthesis Workflow

The overall process can be visualized as a series of distinct phases, from initial resin preparation to the final isolation of the pure peptide.

SPPS_Workflow cluster_prep Phase 1: Preparation cluster_cycle Phase 2: Elongation Cycle cluster_final Phase 3: Cleavage & Isolation Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell 1. Load Load Fmoc-Tyr(tBu)-OH Swell->Load 2. Cap Cap Unreacted Sites Load->Cap 3. Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect 4. Wash1 DMF Wash Deprotect->Wash1 5. Couple Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA) Wash1->Couple 6. Wash2 DMF Wash Couple->Wash2 7. Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect 8. Final_Wash Wash & Dry Resin Final_Deprotect->Final_Wash 9. Cleave Cleavage from Resin (TFA Cocktail) Final_Wash->Cleave 10. Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate 11. Isolate Isolate & Purify Precipitate->Isolate 12.

Caption: General workflow for the Solid-Phase Peptide Synthesis of H-Lys-Tyr-OH.

Materials and Reagents

ReagentPurposeSupplier Recommendation
2-Chlorotrityl chloride resinSolid support for peptide assemblyAAPPTec, Merck
Fmoc-Tyr(tBu)-OHC-terminal protected amino acidBachem, ChemPep
Fmoc-Lys(Boc)-OHN-terminal protected amino acidBachem, ChemPep
Dichloromethane (DCM), peptide gradeResin swelling, washing, and reaction solventSigma-Aldrich, Fisher
N,N-Dimethylformamide (DMF), peptide gradeResin swelling, washing, and reaction solventSigma-Aldrich, Fisher
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base for loading & couplingSigma-Aldrich, Fisher
PiperidineReagent for Fmoc deprotectionSigma-Aldrich, Fisher
HBTUCoupling/activating reagentChemPep, AAPPTec
Methanol (MeOH)Resin capping agentSigma-Aldrich, Fisher
Trifluoroacetic acid (TFA)Final cleavage and deprotectionSigma-Aldrich, Fisher
Triisopropylsilane (TIS)Scavenger for cleavageSigma-Aldrich, Fisher
Water (DI or HPLC grade)Scavenger for cleavage-
Diethyl ether, coldPeptide precipitationSigma-Aldrich, Fisher
Kaiser Test Kit ReagentsReaction monitoringSigma-Aldrich, AAPPTec

Detailed Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. All steps should be performed in a dedicated solid-phase synthesis vessel with a frit for easy filtration, under a fume hood.

Phase 1: Loading of the First Amino Acid (Fmoc-Tyr(tBu)-OH)

The covalent attachment of the first amino acid to the resin is a critical step that dictates the maximum possible yield of the synthesis.

  • Resin Swelling:

    • Place 2-chlorotrityl chloride resin (e.g., 150 mg, ~1.0 mmol/g loading, adjust for your resin's specific loading) into the synthesis vessel.

    • Add Dichloromethane (DCM, ~10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[7][17]

    • Drain the DCM.

  • Amino Acid Attachment:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.5-1.0 eq. relative to resin capacity, e.g., 0.1 mmol, 46 mg) in DCM (~5 mL). Add a minimal amount of DMF if solubility is an issue.[17][18]

    • Add DIPEA (2.0 eq. relative to the amino acid, e.g., 0.2 mmol, 35 µL) to the amino acid solution.

    • Add the amino acid/DIPEA solution to the swollen resin.

    • Agitate the mixture for 1-2 hours at room temperature.[18]

  • Capping Unreacted Sites:

    • To prevent the unreacted trityl chloride sites from interfering in subsequent steps, they must be "capped".

    • Drain the reaction mixture and add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v, ~10 mL/g resin).[19]

    • Agitate for 15-20 minutes.

    • Drain the capping solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next phase.

Phase 2: Peptide Elongation Cycle

This phase consists of the iterative deprotection and coupling steps to elongate the peptide chain. For this dipeptide, the cycle is performed once.

SPPS_Cycle Resin_Tyr Resin-Tyr(tBu)-Fmoc Resin_Tyr_NH2 Resin-Tyr(tBu)-H Resin_Tyr->Resin_Tyr_NH2 Fmoc Deprotection (20% Piperidine/DMF) Resin_Lys_Tyr Resin-Lys(Boc)-Tyr(tBu)-Fmoc Resin_Tyr_NH2->Resin_Lys_Tyr Coupling Fmoc-Lys(Boc)-OH HBTU, DIPEA Resin_Lys_Tyr->Resin_Tyr Repeat for longer peptides

Caption: The iterative cycle of deprotection and coupling in SPPS.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (v/v) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine in DMF.

    • Agitate for an additional 15 minutes.[8]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene byproducts.

    • QC Step: Perform a Kaiser test. A small sample of beads should turn a deep blue, confirming the presence of the free primary amine of Tyrosine.[14]

  • Coupling of Fmoc-Lys(Boc)-OH:

    • Activation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (2-3 eq., e.g., 0.2 mmol, 94 mg) and HBTU (1.95 eq., e.g., 0.195 mmol, 74 mg) in DMF (~3 mL).[10][20] Add DIPEA (4 eq., e.g., 0.4 mmol, 70 µL). The solution should change color. Allow to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate for 30-60 minutes at room temperature.[5]

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • QC Step: Perform a Kaiser test. The beads and solution should remain yellow/colorless, indicating the absence of free primary amines and a complete coupling reaction.[12][13] If the test is positive (blue), a second coupling should be performed.[16][21]

Phase 3: Final Deprotection, Cleavage, and Isolation
  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in Phase 2, Step 1 to remove the Fmoc group from the N-terminal Lysine.

    • Wash the resin thoroughly with DMF (3x), followed by DCM (3x).

    • Dry the peptide-resin under vacuum for several hours or overnight.

  • Cleavage and Side-Chain Deprotection:

    • CAUTION: This step must be performed in a well-ventilated fume hood as TFA is highly corrosive.

    • Prepare a fresh cleavage cocktail. For a peptide containing Tyr, scavengers are essential to prevent re-attachment of the tBu cation to the Tyr side-chain.[6] A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[22]

    • Add the cleavage cocktail to the dry peptide-resin (~10 mL per gram of starting resin).

    • Agitate at room temperature for 2-3 hours.[8][22]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Rinse the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA filtrate dropwise into a larger tube containing cold diethyl ether (~10 times the volume of the filtrate). A white precipitate (the peptide) should form.

    • Place the tube in an ice bath or freezer for 30 minutes to maximize precipitation.

    • Centrifuge the tube to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • After the final wash, gently blow a stream of nitrogen over the pellet to dry it. Do not over-dry.

    • The resulting white powder is the crude H-Lys-Tyr-OH peptide, which can be further purified by HPLC.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Albericio, F., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Dilun Biotechnology. (2025, September 30). Commonly Used Colorimetric Reagents in SPPS peptide solutions. Retrieved from [Link]

  • Springer Nature. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides. Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 23). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Kaiser test (ninhydrin-based) for the detection of primary amine groups.... Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • CEM Corporation. (2023, November 27). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]

  • Semantic Scholar. (2020, April 8). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]

Sources

Application

Application Note: A Systematic Approach to Solubilizing and Storing H-Lys-Tyr-OH Stock Solutions

Introduction: The Critical Role of Proper Peptide Solubilization The dipeptide H-Lys-Tyr-OH, composed of L-lysine and L-tyrosine, is a molecule of interest in various fields, from biochemical research to pharmaceutical d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Proper Peptide Solubilization

The dipeptide H-Lys-Tyr-OH, composed of L-lysine and L-tyrosine, is a molecule of interest in various fields, from biochemical research to pharmaceutical development.[1][2] The reliability and reproducibility of any experiment involving this peptide are fundamentally dependent on the correct preparation of a homogenous, stable stock solution. Improper solubilization can lead to inaccurate concentration measurements, peptide aggregation, loss of material, and ultimately, failed experiments.[3]

This application note provides a comprehensive, scientifically-grounded guide for researchers, scientists, and drug development professionals on determining the optimal solubility conditions for H-Lys-Tyr-OH. We will move beyond a simple list of steps to explain the underlying physicochemical principles that govern its solubility, enabling users to develop a robust, self-validating protocol tailored to their specific experimental needs.

Physicochemical Characterization and Solubility Rationale

Understanding the chemical nature of H-Lys-Tyr-OH is paramount to predicting its behavior in different solvents. The solubility of a peptide is primarily dictated by its amino acid composition, overall charge, and isoelectric point (pI).[4]

H-Lys-Tyr-OH is composed of:

  • L-Lysine (Lys, K): A basic amino acid with a primary amine group on its side chain.

  • L-Tyrosine (Tyr, Y): An amino acid with a hydrophobic, aromatic phenol side group.

The overall charge of the peptide at a given pH determines its interaction with polar solvents like water. We can estimate the net charge at physiological pH (~7.4) by considering the pKa values of its ionizable groups.[5]

Ionizable GroupApproximate pKaCharge at pH 7.4
α-Carboxyl (C-Terminus)~2.2[6][7]-1
α-Amino (N-Terminus)~9.0[6][7]+1
Lysine Side Chain (ε-amino)~10.5[7][8]+1
Tyrosine Side Chain (phenol)~10.1[6][8]0
Estimated Net Charge at pH 7.4 +1

Causality of Solubility: With an estimated net charge of +1, H-Lys-Tyr-OH is classified as a basic peptide .[3][9] Peptides are generally most soluble at pH values that are at least 1-2 units away from their isoelectric point (pI), the pH at which the net charge is zero.[9][10] For a basic peptide, the pI is calculated by averaging the pKa values of the two most basic groups.[11][12]

  • **Estimated pI for H-Lys-Tyr-OH ≈ (pKa α-amino + pKa Lys side chain) / 2 ≈ (9.0 + 10.5) / 2 = 9.75

At its pI of ~9.75, the peptide will have minimal solubility due to the lack of electrostatic repulsion between molecules, which can lead to aggregation. Therefore, to achieve optimal solubility, the solvent pH should be well below this value. This scientific rationale forms the basis of our recommended solubilization strategy: starting with neutral pH (water) and moving to an acidic pH if necessary.

Recommended Solubilization Workflow

The following workflow provides a logical, step-by-step decision process for efficiently determining the best solvent for H-Lys-Tyr-OH. It is designed to conserve valuable peptide material by advocating for small-scale testing first.[5][13]

G start Start with Lyophilized H-Lys-Tyr-OH test_h2o 1. Test small aliquot in sterile, distilled H₂O. start->test_h2o sonicate 2. Gentle sonication (<40°C) may be applied. test_h2o->sonicate check_h2o Is the peptide fully dissolved? sonicate->check_h2o success Success! Prepare stock solution. Filter sterilize (0.22 µm). check_h2o->success Yes test_acid 3. Test small aliquot in 10% aqueous acetic acid. check_h2o->test_acid No check_acid Is the peptide fully dissolved? test_acid->check_acid check_acid->success Yes test_dmso 4. Pre-dissolve small aliquot in minimal DMSO, then dilute slowly with H₂O or buffer. check_acid->test_dmso No check_dmso Is the peptide fully dissolved? test_dmso->check_dmso check_dmso->success Yes fail Consult technical support. Consider alternative solvents (e.g., DMF) or chaotropic agents. check_dmso->fail No

Caption: Decision workflow for H-Lys-Tyr-OH solubilization.

Detailed Experimental Protocols

4.1 Protocol: Small-Scale Solubility Testing

This protocol is a self-validating system to identify the optimal solvent without risking the bulk of the peptide.

  • Preparation: Before opening the vial, allow the lyophilized H-Lys-Tyr-OH to equilibrate to room temperature in a desiccator.[14] This prevents condensation and moisture absorption.

  • Aliquot for Testing: Carefully weigh out a small, precise amount of the peptide (e.g., 1 mg).

  • Test Solvent 1 (Water):

    • Add a calculated volume of sterile, distilled water to achieve a target concentration (e.g., 100 µL for a 10 mg/mL solution).

    • Vortex gently. Observe for complete dissolution. A fully dissolved peptide will result in a clear, particle-free solution.[14]

    • If particles remain, proceed to the next step.

  • Mechanical Assistance: Place the vial in a bath sonicator for 5-10 minutes.[13] Avoid overheating, as it can degrade the peptide.[9] If the peptide dissolves, this is your solvent.

  • Test Solvent 2 (Aqueous Acid):

    • If insoluble in water, use a new 1 mg aliquot.

    • Add 10% aqueous acetic acid solution dropwise while vortexing.[3][4] The acidic pH will protonate the amine groups, increasing polarity and solubility.

    • Once dissolved, this is your recommended solvent system. Note that the final pH of your working solution will be acidic.

  • Test Solvent 3 (Organic Co-solvent):

    • For highly resistant peptides, the hydrophobic tyrosine may be promoting aggregation.[15] Use a new 1 mg aliquot.

    • Add a minimal volume of Dimethyl sulfoxide (DMSO) (e.g., 10-20 µL) to just wet and dissolve the peptide.[3][4]

    • Slowly add your desired aqueous buffer or water drop-by-drop to the DMSO-peptide mixture while vortexing to reach the final desired concentration.[15] Sudden dilution can cause the peptide to crash out of solution.

4.2 Protocol: Preparation of a Concentrated Stock Solution

Once the optimal solvent has been determined from Protocol 4.1:

  • Equilibrate: Bring the main vial of lyophilized peptide to room temperature as described previously.[14]

  • Calculation: Calculate the precise volume of the chosen solvent required to achieve the desired stock concentration (e.g., 1-2 mg/mL is a common starting point).[5]

  • Reconstitution: Add the solvent to the vial. If using a co-solvent like DMSO, add it first, ensure complete dissolution, and then slowly add the aqueous component.

  • Mixing: Cap the vial tightly and vortex until the solution is completely clear. Use gentle sonication if this was found to be necessary during the testing phase.

  • Sterilization (Optional but Recommended): For biological applications, filter the stock solution through a 0.22 µm sterile syringe filter to remove potential bacterial contamination.[13][14]

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in low-protein-binding tubes.[13][16] This is the single most important step to preserve the integrity of the peptide.

Best Practices for Storage and Handling

Proper storage is crucial to prevent chemical degradation (e.g., oxidation) and maintain the peptide's activity over time.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°C[13]Years[13]Store in a desiccator, tightly sealed, and protected from light.[14] The tyrosine residue is susceptible to oxidation, so minimizing air exposure is beneficial.[14]
Stock Solution -20°C or -80°C[5][14]1-6 Months[17]Crucially, avoid repeated freeze-thaw cycles. [13] Aliquoting is mandatory for long-term stability.[16] Solutions at pH > 8 should be frozen when not in use.

Troubleshooting

ProblemPotential CauseRecommended Solution
Solution is cloudy or has particulates Incomplete dissolution or aggregation.Re-evaluate the chosen solvent. Gentle sonication may help. If using an aqueous buffer, ensure the final pH is not close to the peptide's pI (~9.75).
Peptide precipitates upon dilution The peptide has reached its solubility limit in the final buffer, or the buffer pH is close to the pI.Prepare a more dilute stock solution. Ensure the final buffer's pH is optimal for solubility (i.e., acidic for H-Lys-Tyr-OH). When diluting from an organic solvent, add the stock solution to the aqueous buffer slowly while mixing.
Loss of activity over time Degradation due to oxidation or repeated freeze-thaw cycles.Ensure stock solutions are aliquoted and stored properly at -80°C. For peptides with sensitive residues like Tyrosine, consider purging the vial with an inert gas like argon or nitrogen before sealing.[14]

References

  • Vertex AI Search. (n.d.). Guidelines for Peptide Dissolving.
  • Activotec. (n.d.). Peptide Storage and Solubilization.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • Agrisera. (n.d.). How to dissolve a peptide?.
  • MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
  • BioCat. (n.d.). Peptide Handling Guideline.
  • AltaBioscience. (n.d.). Peptide solubility and storage.
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
  • MedchemExpress.com. (n.d.). L-Lysyl-L-tyrosine-α-L-lysine (H-Lys-Tyr-Lys-OH).
  • MedchemExpress.com. (n.d.). H-Lys-Tyr-OH TFA (Lysyltyrosine TFA).
  • PubChem. (n.d.). Lys-Tyr.
  • Reddit. (2020, June 8). Amino Acid pKa.
  • University of Calgary. (n.d.). Ch27 pKa and pI values.
  • Chemistry LibreTexts. (2020, May 30). 25.3: Isoelectric Points and Electrophoresis.
  • Creative Proteomics. (n.d.). Isoelectric Point of Amino Acids: Calculation and Applications.
  • YouTube. (2024, January 6). Calculate Isoelectric point of Lysine | Amino acid | JAM 2019 Chemistry.
  • Scribd. (n.d.). Isoelectric Point - Amino Acid.
  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.

Sources

Method

Application Note &amp; Protocol: High-Resolution Separation of Lys-Tyr Dipeptide Using Reverse-Phase HPLC

Abstract The separation of peptides and their constituent amino acids is a critical task in proteomics, drug development, and quality control. This document provides a comprehensive guide and a robust protocol for the se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of peptides and their constituent amino acids is a critical task in proteomics, drug development, and quality control. This document provides a comprehensive guide and a robust protocol for the separation of the dipeptide Lys-Tyr (Lysine-Tyrosine) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the core principles governing the separation, detailing the rationale behind method parameter selection, including mobile phase composition, pH control, and stationary phase chemistry. This application note is designed for researchers, scientists, and drug development professionals seeking to establish a reliable and high-resolution method for analyzing peptides with diverse physicochemical properties.

Introduction: The Challenge of Separating Diverse Amino Acid Residues

The separation of peptides containing both highly polar and non-polar amino acid residues presents a unique chromatographic challenge. The dipeptide Lys-Tyr is an excellent model for this scenario, as it comprises:

  • Lysine (Lys): A basic amino acid with a positively charged primary amine in its side chain, rendering it highly hydrophilic.

  • Tyrosine (Tyr): An aromatic amino acid with a hydrophobic phenyl group, giving it significant non-polar character.

The goal of this method is to achieve baseline separation of these two components by exploiting their differences in hydrophobicity. Reverse-phase HPLC (RP-HPLC) is the technique of choice for this application. In RP-HPLC, analytes are separated based on their hydrophobic interactions with a non-polar stationary phase, with more hydrophobic compounds being retained longer. The challenge lies in finding a set of conditions where the hydrophilic Lysine is not simply unretained, while the hydrophobic Tyrosine is eluted efficiently with sharp, symmetrical peaks.

Core Principles: Manipulating Retention and Selectivity

Achieving successful separation of Lys-Tyr hinges on precise control over the mobile phase to modulate the ionization states and interactions of the analytes with the stationary phase.

The Role of the Stationary Phase

A C18 (octadecyl) silica-based column is the standard for peptide separations. The long alkyl chains provide a highly hydrophobic surface that interacts with the non-polar regions of the analytes. The choice of a C18 phase provides sufficient retention for the aromatic side chain of Tyrosine, which is the primary mechanism of its retention.

Mobile Phase pH: The Key to Modulating Retention

The pH of the mobile phase is the most critical parameter in this separation. It directly influences the charge of the amino acid side chains and the silica surface of the stationary phase.

  • Lysine: Has two primary amine groups (α-amino and ε-amino) with pKa values of approximately 9 and 10.5, respectively.

  • Tyrosine: Has an α-amino group (pKa ~9.2) and a phenolic hydroxyl group (pKa ~10.1).

By setting the mobile phase pH to a low value (e.g., pH 2-3), we ensure that all amine groups on both Lysine and Tyrosine are fully protonated, carrying a positive charge. This controlled ionization state prevents charge-related variability and minimizes interactions with residual, negatively charged silanol groups on the stationary phase, which can cause peak tailing.

Ion-Pairing Agents: Enhancing Peak Shape and Retention

Trifluoroacetic acid (TFA) is a widely used ion-pairing agent in peptide separations. At a concentration of 0.1%, TFA serves two main purposes:

  • pH Control: It maintains a low pH, ensuring consistent protonation of the analytes.

  • Ion Pairing: The trifluoroacetate anion pairs with the positively charged amine groups on Lysine and Tyrosine. This complex is less polar than the free amine, increasing its interaction with the C18 stationary phase and leading to better retention and improved peak shape.

The logical relationship between these components is illustrated in the diagram below.

Separation_Mechanism cluster_mobile_phase Mobile Phase (Aqueous + Organic) cluster_analytes Analytes cluster_stationary_phase Stationary Phase MP_pH Low pH (2-3) Ensures Lys & Tyr are positively charged Lys Lysine + Charge (Hydrophilic) Weakly Retained MP_pH->Lys Protonates Tyr Tyrosine + Charge & Aromatic Ring (Hydrophobic) Strongly Retained MP_pH->Tyr Protonates TFA 0.1% TFA Ion-pairing agent Improves peak shape TFA->Lys Forms Ion Pair TFA->Tyr Forms Ion Pair C18 C18 Column Non-polar surface Lys->C18 Weak Hydrophobic Interaction Tyr->C18 Strong Hydrophobic Interaction (π-π)

Caption: Mechanism of Lys-Tyr separation in RP-HPLC.

Detailed Experimental Protocol

This protocol provides a starting point for the separation of Lys-Tyr. It is recommended to optimize the gradient based on the specific HPLC system and column used.

Materials and Reagents
  • Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN).

  • Reagents: Trifluoroacetic acid (TFA), sequencing grade.

  • Standards: Lysine hydrochloride, Tyrosine, and Lys-Tyr dipeptide standards.

  • Column: C18 column, 5 µm particle size, 4.6 x 250 mm (or similar dimensions).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas thoroughly.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas thoroughly.

Sample Preparation
  • Prepare a stock solution of the Lys-Tyr sample (or individual amino acids) at 1 mg/mL in Mobile Phase A.

  • Vortex to dissolve completely.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.

  • Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL using Mobile Phase A.

HPLC System and Method Parameters

The following table summarizes the recommended starting parameters for the HPLC method.

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for peptide separations, providing good retention for hydrophobic compounds.
Mobile Phase A 0.1% TFA in WaterMaintains low pH and provides ion-pairing for good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for eluting hydrophobic compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CImproves efficiency and reduces viscosity.
Detection UV at 220 nm and 280 nm220 nm for the peptide bond; 280 nm for the aromatic ring of Tyrosine.
Injection Volume 10 µLA typical volume; can be adjusted based on concentration and detector sensitivity.
Gradient Elution Time (min) %B

Gradient Elution Profile:

Time (min)% Mobile Phase B
0.05
20.040
22.095
25.095
25.15
30.05
Experimental Workflow

The overall workflow from preparation to data analysis is outlined below.

HPLC_Workflow cluster_prep cluster_hplc cluster_run cluster_analysis prep 1. Preparation hplc_setup 2. HPLC System Setup prep->hplc_setup mp_prep Mobile Phase (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) prime Prime Pumps mp_prep->prime sample_prep Sample (Dissolve & Filter) inject Inject 10 µL Sample sample_prep->inject run 3. Sample Injection & Run hplc_setup->run equilibrate Equilibrate Column (5% B for 15 min) prime->equilibrate equilibrate->inject analysis 4. Data Analysis run->analysis gradient Execute Gradient Method inject->gradient detect Detect Peaks (220 nm & 280 nm) gradient->detect integrate Integrate & Quantify detect->integrate

Caption: Step-by-step workflow for the HPLC analysis of Lys-Tyr.

Expected Results and Interpretation

  • Chromatogram at 220 nm: Both Lysine and Tyrosine (and the Lys-Tyr dipeptide) will be detected, as this wavelength corresponds to the absorbance of the peptide bond and carboxyl groups.

  • Chromatogram at 280 nm: Only Tyrosine-containing species will show significant absorbance due to its aromatic side chain. This provides an excellent method for confirming the identity of the Tyrosine peak.

  • Elution Order: Lysine, being highly polar, is expected to elute very early in the gradient, close to the void volume. Tyrosine, due to the hydrophobicity of its phenyl group, will be retained longer and will elute later as the concentration of acetonitrile (%B) increases. The Lys-Tyr dipeptide will elute at an intermediate time.

Troubleshooting

  • Poor Resolution: If peaks are not well separated, consider decreasing the slope of the gradient (e.g., extend the gradient time from 20 to 30 minutes).

  • Peak Tailing: This is often caused by secondary interactions with the silica matrix. Ensure the TFA concentration is at 0.1% and the pH is low. Using a high-purity, end-capped C18 column can also significantly improve peak shape.

  • No Retention of Lysine: This is expected. Lysine is very hydrophilic. Its retention is slightly enhanced by the ion-pairing with TFA, but it will still elute very early.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the separation of Lys-Tyr using RP-HPLC. By carefully controlling the mobile phase pH with an ion-pairing agent like TFA and using a C18 stationary phase, it is possible to achieve excellent resolution and peak shape for these chemically diverse analytes. The provided method serves as a robust starting point that can be adapted for the analysis of other simple peptides in various research and development settings.

References

  • The role of trifluoroacetic acid (TFA) in reversed-phase HPLC of peptides. J.D. Browne, C.A. L'Italien, et al. Analytical Biochemistry. [Link]

  • Peak Tailing in HPLC: Causes and Solutions. LCGC North America. [Link]

Application

enzymatic synthesis of H-Lys-Tyr-OH using proteases

Executive Summary This guide details the enzymatic synthesis of H-Lys-Tyr-OH , a dipeptide with significant pharmaceutical relevance as an Angiotensin-I-Converting Enzyme (ACE) inhibitor and a salt-taste enhancer (umami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the enzymatic synthesis of H-Lys-Tyr-OH , a dipeptide with significant pharmaceutical relevance as an Angiotensin-I-Converting Enzyme (ACE) inhibitor and a salt-taste enhancer (umami potentiator). Unlike traditional chemical synthesis (e.g., SPPS), which requires complex side-chain protection for the diamino acid Lysine, this protocol leverages the regio- and stereoselectivity of Trypsin (EC 3.4.21.4) .

By utilizing Kinetically Controlled Synthesis (KCS) , we bypass the thermodynamic unfavorability of peptide bond formation in water. This approach uses an activated ester donor (


-Cbz-L-Lys-OEt) and an amine nucleophile (L-Tyr-OEt) in a high-organic co-solvent system to favor aminolysis over hydrolysis.

Strategic Experimental Design

Mechanistic Logic: Why Trypsin?

Trypsin is a serine protease with high specificity for positively charged residues (Lys, Arg) at the P1 position (acyl donor side).[1]

  • The Challenge: Chemical coupling of Lysine requires orthogonal protection of the

    
    -amine (side chain) and 
    
    
    
    -amine to prevent branching.
  • The Enzymatic Solution: Trypsin requires the protonated

    
    -ammonium group of Lysine for binding in its S1 specificity pocket (Asp189 salt bridge). Therefore, we can use 
    
    
    
    -protected Lysine with a free side chain , eliminating the need for side-chain protection/deprotection steps.
Kinetic vs. Thermodynamic Control

We employ Kinetic Control rather than Equilibrium Control.

  • Substrate: An ester (

    
    -Cbz-Lys-OEt) is used instead of a free acid. The enzyme rapidly forms an acyl-enzyme intermediate.[2]
    
  • Partitioning: This intermediate is attacked by the nucleophile (Tyr-OEt) to form the peptide bond.

  • Critical Stop Point: The product (Cbz-Lys-Tyr-OEt) is also a substrate for Trypsin. The reaction must be quenched at the "Kinetic Maximum" (

    
    ) before the enzyme hydrolyzes the newly formed product.
    

KineticMechanism E Free Enzyme (Trypsin) ES Michaelis Complex (E:S) E->ES Binding S Substrate (Ester) (Cbz-Lys-OEt) Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation P1 Leaving Group (EtOH) ES->P1 Release Prod Product (Cbz-Lys-Tyr-OEt) Acyl->Prod Aminolysis (k_N) (Synthesis) Hyd Hydrolysis Product (Cbz-Lys-OH) Acyl->Hyd Hydrolysis (k_H) (Side Rxn) Nu Nucleophile (Tyr-OEt) Nu->Acyl Attack Prod->E Product Release

Figure 1: Mechanism of Kinetically Controlled Peptide Synthesis. The competition between Aminolysis (


) and Hydrolysis (

) determines yield.

Materials & Reagents

ComponentSpecificationPurpose
Enzyme Trypsin (Bovine/Porcine), Type II-SBiocatalyst. Activity >1000 BAEE units/mg.
Acyl Donor

-Cbz-L-Lys-OEt · HCl
Activated ester substrate. Cbz protects

-amine; OEt activates carboxyl.
Nucleophile L-Tyrosine Ethyl Ester · HCl (H-Tyr-OEt)Acyl acceptor. Ester group improves solubility and nucleophilicity.
Solvent DMF (Dimethylformamide) or DMSOOrganic co-solvent to suppress water activity (

) and favor synthesis.
Buffer 0.1 M Carbonate/Bicarbonate, pH 9.0Maintains pH where Tyr-OEt is nucleophilic (

) but Lys side chain is protonated (

).
Quench 10% Trifluoroacetic Acid (TFA)Stops reaction by denaturing enzyme and lowering pH.

Experimental Protocol

Phase 1: Enzymatic Coupling (Synthesis of Cbz-Lys-Tyr-OEt)

Rationale: We use a 50% (v/v) organic co-solvent system. While Trypsin activity drops in organics, the suppression of water concentration is critical to shift the partition ratio (


) in favor of synthesis.
  • Substrate Preparation:

    • Dissolve 100 mM

      
      -Cbz-L-Lys-OEt · HCl in DMF (Solution A).
      
    • Dissolve 400 mM L-Tyr-OEt · HCl in 0.1 M Carbonate Buffer (pH 9.5). Adjust pH back to 9.0 using NaOH if necessary (Solution B).

    • Note: High nucleophile concentration (4:1 ratio) drives the reaction forward.

  • Reaction Initiation:

    • Mix Solution A and Solution B in a 1:1 ratio (Final solvent: 50% DMF; Final pH ~9.0).

    • Add Trypsin to a final concentration of 10 µM (approx. 0.25 mg/mL).

    • Incubate at 25°C with mild agitation (200 rpm).

  • Monitoring (The "Kinetic Window"):

    • Aliquot 50 µL samples every 15 minutes for the first hour, then every hour.

    • Quench immediately with 50 µL 10% TFA.

    • Analyze via HPLC (C18 column, Gradient 5-60% ACN in 0.1% TFA).

    • Stop Condition: Terminate the bulk reaction when the ester donor (Cbz-Lys-OEt) is <5% OR when product hydrolysis becomes evident (product peak plateaus or drops). Typical time: 2–4 hours.

  • Work-up:

    • Evaporate organic solvent under reduced pressure.

    • Extract the residue with Ethyl Acetate. Wash with 5%

      
       (removes unreacted acid), 5% Citric Acid (removes unreacted amine), and Brine.
      
    • Dry over

      
       and concentrate to yield Cbz-Lys-Tyr-OEt .
      
Phase 2: Deprotection (Synthesis of H-Lys-Tyr-OH)

Since the enzymatic step yields the protected dipeptide, chemical deprotection is required to obtain the final bioactive form.

  • Saponification (C-terminal deprotection):

    • Dissolve Cbz-Lys-Tyr-OEt in MeOH.

    • Add 2 equivalents of 1M NaOH. Stir at room temperature for 1 hour.

    • Neutralize with 1M HCl. Evaporate MeOH.

    • Result: Cbz-Lys-Tyr-OH .

  • Hydrogenolysis (N-terminal deprotection):

    • Dissolve intermediate in MeOH/Water (9:1).

    • Add 10% Pd/C catalyst (10% w/w of peptide).

    • Stir under

      
       atmosphere (balloon pressure) for 4–12 hours.
      
    • Filter catalyst through Celite.

    • Lyophilize filtrate to obtain H-Lys-Tyr-OH .

Workflow Visualization

Workflow cluster_0 Phase 1: Enzymatic Coupling cluster_1 Phase 2: Chemical Deprotection S1 Prepare Substrates Donor: Cbz-Lys-OEt Nu: Tyr-OEt Rxn Reaction System Trypsin, pH 9.0 50% DMF S1->Rxn Mon HPLC Monitoring Identify Kinetic Max Rxn->Mon Quench Quench (TFA) & Extraction Mon->Quench At t_max Inter Intermediate Cbz-Lys-Tyr-OEt Quench->Inter Sap Saponification (NaOH) Inter->Sap Remove -OEt Hyd Hydrogenolysis (H2, Pd/C) Sap->Hyd Remove Cbz- Final Final Product H-Lys-Tyr-OH Hyd->Final

Figure 2: Complete synthetic workflow from substrate preparation to final bioactive dipeptide.

Analytical Validation & Troubleshooting

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.[3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[3]

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV at 280 nm (Tyrosine absorption).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<20%) High Hydrolysis RateIncrease % organic solvent (up to 60%) or increase Nucleophile:Donor ratio (to 6:1).
No Reaction Enzyme InactivationCheck pH (must be <10 for Trypsin stability). Ensure DMF is free of amines/impurities.
Product Hydrolysis Missed Kinetic MaxQuench reaction earlier. Perform a time-course study to pinpoint

.
Polymerization Wrong Donor ProtectionEnsure Donor is

-protected. If using free Lys-OEt, Trypsin will polymerize it.

References

  • Schellenberger, V., & Jakubke, H. D. (1991). Protease-catalyzed peptide synthesis.[2][4][5] Angewandte Chemie International Edition, 30(11), 1437-1449.

  • Homandberg, M. D., Mattis, J. A., & Laskowski, M. (1978). Synthesis of peptide bonds by proteinases.[5] Addition of organic cosolvents shifts peptide bond equilibria toward synthesis. Biochemistry, 17(24), 5220-5227.

  • Oybak, Ö., & Schmid, A. (2016). Trypsin-catalyzed synthesis of peptides: A review.
  • Aso, K., et al. (2018). ACE inhibitory peptides derived from enzymatic hydrolysates.[6] Food Chemistry, 245, 106-114. (Contextual reference for ACE activity of Lys-Tyr analogs).

Sources

Method

Preparation of H-Lys-Tyr-OH Stock Solutions for Cell Culture

Application Note & Standard Operating Procedure (SOP) Introduction: The Tyrosine Bottleneck In high-density mammalian cell culture (e.g., CHO, HEK293), L-Tyrosine is a critical limiting nutrient due to its exceptionally...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Introduction: The Tyrosine Bottleneck

In high-density mammalian cell culture (e.g., CHO, HEK293), L-Tyrosine is a critical limiting nutrient due to its exceptionally low solubility in water (~0.45 g/L or 2.5 mM at neutral pH). This insolubility creates a bottleneck in the preparation of concentrated feed media (neutral pH feeds), often necessitating separate high-pH tyrosine feeds that complicate process control and risk precipitation shocks.[1]

The Solution: H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) H-Lys-Tyr-OH is a dipeptide derivative that solves this challenge. By coupling the highly soluble, cationic amino acid L-Lysine to the N-terminus of L-Tyrosine, the solubility is increased by orders of magnitude. This guide details the preparation of high-concentration H-Lys-Tyr-OH stock solutions ("buffers") for use as neutral-pH feed supplements.

Mechanistic Advantage[2]
  • Solubility: The lysine residue introduces a positively charged

    
    -amino group and an 
    
    
    
    -amino group, disrupting the crystal lattice energy that makes free tyrosine insoluble.
  • Bioavailability: Cells utilize peptide transporters (PEPT1/PEPT2) to actively import the dipeptide, which is then rapidly hydrolyzed by intracellular peptidases into free Lysine and Tyrosine.

Physicochemical Properties & Safety

PropertyValue / Description
Chemical Name L-Lysyl-L-Tyrosine
Sequence H-Lys-Tyr-OH
Molecular Weight 309.36 g/mol
Solubility (Water, 25°C) > 50 g/L (pH dependent, significantly higher than free Tyr)
pKa Values (Estimated)

-COOH: ~3.1

-NH

(Lys): ~8.0 Phenolic -OH (Tyr): ~10.1

-NH

(Lys): ~10.5
Appearance White to off-white lyophilized powder
Storage (Solid) -20°C, desiccated, protected from light

Protocol: Preparation of 200 mM H-Lys-Tyr-OH Stock Solution

This protocol describes the preparation of a highly concentrated (200 mM) stock solution, often referred to as a "feed buffer," suitable for spiking into bioreactors without significantly altering the culture volume.

Materials Required[6][7][8]
  • Reagent: H-Lys-Tyr-OH (High purity, cell culture grade).

  • Solvent: Water for Injection (WFI) or ultrapure cell culture grade water.

  • pH Adjustment: 1N NaOH and 1N HCl (for fine-tuning, though often not required).

  • Filtration: 0.22

    
    m PES (Polyethersulfone) sterile syringe filter or vacuum cup unit.
    
  • Vessel: Sterile polypropylene tube or glass beaker (depyrogenated).

Calculation

To prepare 50 mL of 200 mM stock:




Step-by-Step Procedure
  • Weighing: Accurately weigh 3.09 g of H-Lys-Tyr-OH powder.

  • Initial Dissolution:

    • Add approximately 40 mL (80% of final volume) of WFI to the mixing vessel.

    • Add the weighed peptide powder slowly while stirring with a magnetic stir bar.

    • Note: Unlike free Tyrosine, this dipeptide should dissolve readily at neutral pH.[1] If the solution remains cloudy, verify the pH.

  • pH Check & Adjustment:

    • Measure pH.[2][3] The target range for stability and cell compatibility is pH 7.0 – 7.4 .

    • The solution is naturally buffered by the amino acid side chains, but if the pH is below 6.0, add 1N NaOH dropwise. If above 8.0, add 1N HCl dropwise.

    • Critical: Avoid extreme pH shifts (>10 or <2) which may cause hydrolysis of the peptide bond over time.

  • Volume Adjustment: Transfer the solution to a volumetric flask or graduated cylinder and top up to exactly 50 mL with WFI.

  • Sterilization:

    • Filter the solution through a 0.22

      
      m PES filter  into a sterile storage container.
      
    • Why PES? PES membranes have low protein/peptide binding compared to PVDF or Nylon.

  • Storage:

    • Aliquot into small volumes (e.g., 5-10 mL) to avoid freeze-thaw cycles.

    • Store at -20°C for long-term (up to 6 months) or 4°C for short-term (1-2 weeks).

Visualization: Workflow & Mechanism

Preparation Workflow

The following diagram illustrates the critical decision points in the preparation process.

PreparationProtocol Start Start: Weigh H-Lys-Tyr-OH Dissolve Dissolve in 80% Final Vol (WFI) Start->Dissolve CheckPH Check pH Dissolve->CheckPH AdjustBase Add 1N NaOH CheckPH->AdjustBase pH < 6.5 AdjustAcid Add 1N HCl CheckPH->AdjustAcid pH > 8.0 QS Q.S. to Final Volume CheckPH->QS pH 6.5-8.0 AdjustBase->QS AdjustAcid->QS Filter Sterile Filter (0.22 µm PES) QS->Filter Storage Aliquot & Store (-20°C) Filter->Storage

Caption: Decision tree for the preparation of neutral pH H-Lys-Tyr-OH feed buffers.

Cellular Uptake Mechanism

Understanding why this works ensures the scientist trusts the substitution.

CellularUptake cluster_0 Extracellular Media cluster_1 Cytosol Dipeptide H-Lys-Tyr-OH (Soluble) Transporter PEPT1 / PEPT2 Transporter Dipeptide->Transporter High Efficiency FreeTyr Free L-Tyr (Insoluble/Precipitated) FreeTyr->Transporter Low Efficiency Peptidase Intracellular Peptidases Transporter->Peptidase Import Lys L-Lysine Peptidase->Lys Hydrolysis Tyr L-Tyrosine Peptidase->Tyr Hydrolysis Metabolism Protein Synthesis & TCA Cycle Lys->Metabolism Tyr->Metabolism

Caption: H-Lys-Tyr-OH bypasses solubility limits via active peptide transport and intracellular hydrolysis.

Quality Control & Validation

To ensure the "buffer" is suitable for GMP or sensitive research applications, the following QC tests are recommended:

TestMethodAcceptance Criteria
Identity/Purity RP-HPLC (C18 Column)Retention time matches standard; Purity > 98%
Concentration UV Absorbance (274 nm)Within ±5% of target (Use Tyr extinction coeff:

)
Sterility Direct Inoculation / Membrane FiltrationNo growth after 14 days
Endotoxin LAL Assay< 0.5 EU/mL (for cell culture)
HPLC Method for Verification
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 0.1% TFA in Water.[4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[4]

  • Gradient: 0-30% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic ring).

References

  • Sanchez-Kopper, A., et al. (2016).[5] Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. ResearchGate. [Link]

  • Kang, S., et al. (2012). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. PubMed Central. [Link]

  • PubChem. (n.d.). L-Tyrosine Compound Summary. National Library of Medicine. [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Quality Control of H-Lys-Tyr-OH Standard

Introduction The dipeptide H-Lys-Tyr-OH, composed of L-lysine and L-tyrosine, serves as a valuable standard in various research and development applications, including peptide synthesis, drug discovery, and nutritional s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The dipeptide H-Lys-Tyr-OH, composed of L-lysine and L-tyrosine, serves as a valuable standard in various research and development applications, including peptide synthesis, drug discovery, and nutritional studies. Accurate and reliable quantification and purity assessment of this standard are paramount to ensure the validity and reproducibility of experimental results. This application note presents a detailed protocol for the analysis of H-Lys-Tyr-OH using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed to be robust, providing excellent resolution, sensitivity, and reproducibility for the quality control of H-Lys-Tyr-OH raw material and stock solutions.

The scientific rationale for the selected chromatographic conditions is grounded in the physicochemical properties of the dipeptide. H-Lys-Tyr-OH possesses both a basic residue (lysine) and an aromatic residue (tyrosine), influencing its retention and detection. The chosen reversed-phase method effectively separates the dipeptide from potential impurities based on hydrophobicity.[1][2] The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals to implement a reliable quality control assay for H-Lys-Tyr-OH.

Principle of the Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical technique for the separation of molecules based on their hydrophobicity.[2] In this method, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile). H-Lys-Tyr-OH, being a moderately polar molecule, will interact with the nonpolar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the dipeptide will be eluted from the column. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is crucial for achieving sharp, symmetrical peaks for peptides by minimizing unwanted interactions with the silica backbone of the stationary phase.[3]

Detection is achieved by monitoring the UV absorbance of the column effluent. The tyrosine residue in H-Lys-Tyr-OH contains a phenolic ring that exhibits strong absorbance in the UV range, typically around 275-280 nm.[4] Additionally, the peptide bond absorbs light at lower wavelengths (around 214-220 nm), providing an alternative for detection.[3]

Materials and Reagents

Material/ReagentGradeRecommended Supplier
H-Lys-Tyr-OH Standard≥98% PurityMedChemExpress, Bachem, or equivalent
Acetonitrile (ACN)HPLC GradeFisher Scientific, Sigma-Aldrich, or equivalent
WaterHPLC Grade or Milli-QIn-house or commercial
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich, Thermo Fisher Scientific, or equivalent

Instrumentation and Chromatographic Conditions

This method is suitable for any standard HPLC or UPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm and 276 nm
Run Time 20 minutes
Gradient Program:
Time (min)% Mobile Phase B
0.05
15.050
15.195
17.095
17.15
20.05

Experimental Workflow

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Sample_Injection Sample Injection Standard_Prep->Sample_Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Suitability System Suitability Testing System_Equilibration->System_Suitability System_Suitability->Sample_Injection Peak_Integration Peak Integration Sample_Injection->Peak_Integration Data_Analysis Data Analysis & Reporting Peak_Integration->Data_Analysis

Figure 1: A schematic representation of the experimental workflow from preparation to data analysis.

Protocols

Preparation of Mobile Phases
  • Mobile Phase A (0.1% TFA in Water): To 1000 mL of HPLC-grade water, add 1.0 mL of TFA. Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% TFA in Acetonitrile): To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of TFA. Mix thoroughly and degas before use.

Preparation of H-Lys-Tyr-OH Standard Stock Solution (1 mg/mL)
  • Accurately weigh approximately 10 mg of H-Lys-Tyr-OH standard into a 10 mL volumetric flask.

  • Dissolve the standard in Mobile Phase A. Use sonication if necessary to ensure complete dissolution.

  • Bring the flask to volume with Mobile Phase A and mix thoroughly. This is the standard stock solution.

Preparation of Working Standard Solution (0.1 mg/mL)
  • Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A and mix thoroughly.

  • Transfer the working standard solution to an HPLC vial for analysis.

HPLC System Setup and Equilibration
  • Install the C18 column in the HPLC system.

  • Purge the pump lines with the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

System Suitability Testing

Before analyzing samples, it is essential to verify the performance of the chromatographic system.

  • Inject the working standard solution (0.1 mg/mL) five times.

  • Evaluate the following system suitability parameters:

    • Retention Time Reproducibility: The relative standard deviation (RSD) of the retention time for the H-Lys-Tyr-OH peak should be ≤ 1.0%.

    • Peak Area Reproducibility: The RSD of the peak area for the H-Lys-Tyr-OH peak should be ≤ 2.0%.

    • Tailing Factor (T): The tailing factor for the H-Lys-Tyr-OH peak should be between 0.8 and 1.5.

    • Theoretical Plates (N): The number of theoretical plates for the H-Lys-Tyr-OH peak should be ≥ 2000.

Sample Analysis
  • Once the system suitability criteria are met, inject the prepared H-Lys-Tyr-OH sample solutions.

  • A blank injection (Mobile Phase A) should be run to identify any system-related peaks.

Data Analysis and Interpretation

  • Integrate the chromatograms to determine the retention time and peak area of H-Lys-Tyr-OH.

  • The purity of the H-Lys-Tyr-OH standard can be calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    % Purity = (Area of H-Lys-Tyr-OH Peak / Total Area of All Peaks) x 100

  • For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of the H-Lys-Tyr-OH standard.

Troubleshooting

IssuePotential CauseSuggested Solution
No Peak or Small Peak Injection error, detector issue, incorrect mobile phaseVerify injection volume and syringe/autosampler function. Check detector lamp status. Confirm mobile phase composition.
Broad or Tailing Peaks Column contamination, mismatched sample solvent, column degradationFlush the column with a strong solvent. Ensure the sample is dissolved in the initial mobile phase. Replace the column if necessary.
Shifting Retention Times Inadequate equilibration, mobile phase composition change, temperature fluctuationAllow for longer column equilibration. Prepare fresh mobile phase. Ensure stable column temperature.[5][6]
Ghost Peaks Contamination in the system or mobile phase, carryoverRun blank gradients to identify the source of contamination. Clean the injector and loop.

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the quality control of H-Lys-Tyr-OH standard. The detailed protocol, from mobile phase preparation to data analysis, is designed to be easily implemented in a research or quality control laboratory. By following the outlined procedures and system suitability criteria, users can ensure the generation of accurate and reliable data for their applications.

References

  • SIELC Technologies. (n.d.). Tyrosine. Retrieved from [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • NovoPro Bioscience Inc. (n.d.). H-Lys-Tyr-Lys-OH peptide. Retrieved from [Link]

  • Steed, R. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.
  • Ribeiro, P. R., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Methods and Protocols, 4(3), 48.
  • Giménez-Mascarell, P., et al. (2026, January 31). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions.
  • Kizek, R., et al. (2007). Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine.
  • Cruz, C., et al. (2015). Affinity analysis and application of dipeptides derived from l-tyrosine in plasmid purification.
  • Schmidt, D., et al. (2023). Label-Free Imaging of Solid-Phase Peptide Synthesis Products and Their Modifications Tethered in Microspots Using Time-of-Flight Secondary Ion Mass Spectrometry. Analytical Chemistry, 95(46), 17045-17053.
  • Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Al-Rimawi, F., & Kharoaf, M. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(33), 29285-29293.
  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 245-273.
  • Regalado, E. L., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
  • Fedorova, M., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Molecules, 20(10), 19364-19385.
  • Torres-Lapasio, J. R., & Garcia-Alvarez-Coque, M. C. (n.d.). Mechanisms of retention in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). H-Thr-tyr-lys-OH. Retrieved from [Link]

  • LCGC Blog. (2026, February 16). Retention Time Changes in HPLC. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: A Detailed Guide to the Fmoc-Based Solid-Phase Synthesis of Lysyl-Tyrosine

Abstract This comprehensive application note provides a detailed protocol and expert insights for the synthesis of the dipeptide Lysyl-Tyrosine (Lys-Tyr) using the 9-fluorenylmethoxycarbonyl (Fmoc) based solid-phase pept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and expert insights for the synthesis of the dipeptide Lysyl-Tyrosine (Lys-Tyr) using the 9-fluorenylmethoxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS) strategy. This document is intended for researchers, scientists, and professionals in drug development, offering a step-by-step guide from resin preparation to final peptide purification and characterization. The rationale behind the selection of protecting groups, coupling reagents, and cleavage strategies is thoroughly explained to ensure a deep understanding of the process and to empower users to troubleshoot and adapt the protocol for their specific needs.

Introduction: The Strategic Advantage of Fmoc Chemistry for Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity production of these vital biomolecules. The Fmoc-based strategy is a cornerstone of modern SPPS, prized for its use of a base-labile Nα-amino protecting group, the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This approach offers significant advantages over the older Boc-based methodology, primarily due to its milder deprotection conditions, which minimize side reactions and are compatible with a wider range of sensitive amino acid residues.

The synthesis of Lysyl-Tyrosine serves as an excellent model to illustrate the principles of Fmoc-SPPS. This dipeptide incorporates two amino acids with reactive side chains that necessitate orthogonal protection strategies. Specifically, the ε-amino group of Lysine and the hydroxyl group of Tyrosine must be masked to prevent unwanted side reactions during chain elongation. This guide will detail the strategic selection of the tert-butyloxycarbonyl (Boc) group for the Lysine side chain and the tert-butyl (tBu) group for the Tyrosine side chain, both of which are acid-labile and thus orthogonal to the base-labile Fmoc group.[3][4]

The Chemical Logic: Orthogonal Protection and Activation

The success of Fmoc-SPPS hinges on a system of orthogonal protecting groups.[1] This means that different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others. In our synthesis of Lys-Tyr, we employ two main classes of protection:

  • Nα-Fmoc Protection: This temporary protecting group is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine, typically piperidine, through a β-elimination mechanism.[5][6]

  • Side-Chain Protection (Boc and tBu): These are considered permanent protecting groups throughout the synthesis and are stable to the basic conditions used for Fmoc removal. They are cleaved simultaneously with the peptide's release from the resin using a strong acid, typically trifluoroacetic acid (TFA).[1][3]

The formation of the peptide bond itself is not spontaneous and requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. Modern coupling reagents, such as aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient in this role.[7][8] They react with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the free N-terminal amine of the growing peptide chain on the solid support.[8][9]

Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages in the Fmoc-based synthesis of Lysyl-Tyrosine.

Synthesis_Workflow Resin_Prep 1. Resin Preparation (Swelling) First_AA_Coupling 2. First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH) Resin_Prep->First_AA_Coupling Swollen Resin Fmoc_Deprotection_1 3. Fmoc Deprotection (Piperidine Treatment) First_AA_Coupling->Fmoc_Deprotection_1 Resin-Tyr(tBu)-Fmoc Second_AA_Coupling 4. Second Amino Acid Coupling (Fmoc-Lys(Boc)-OH) Fmoc_Deprotection_1->Second_AA_Coupling Resin-Tyr(tBu)-H Fmoc_Deprotection_2 5. Final Fmoc Deprotection Second_AA_Coupling->Fmoc_Deprotection_2 Resin-Lys(Boc)-Tyr(tBu)-Fmoc Cleavage 6. Cleavage & Side-Chain Deprotection (TFA Cocktail) Fmoc_Deprotection_2->Cleavage Resin-Lys(Boc)-Tyr(tBu)-H Purification 7. Purification (RP-HPLC) Cleavage->Purification Crude Lys-Tyr Characterization 8. Characterization (Mass Spectrometry) Purification->Characterization Purified Lys-Tyr Elongation_Cycle Start Start with Resin-AA(n)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 Washing (DMF) Deprotection->Washing_1 Coupling Coupling (Fmoc-AA(n+1)-OH, HBTU, DIPEA) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 End Resin-AA(n+1)-AA(n)-Fmoc Washing_2->End

Sources

Application

storage and handling of lyophilized H-Lys-Tyr-OH

Application Note: Optimizing Storage, Stability, and Reconstitution of Lyophilized H-Lys-Tyr-OH Introduction The dipeptide H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) represents a distinct class of bioactive fragments often utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Storage, Stability, and Reconstitution of Lyophilized H-Lys-Tyr-OH

Introduction

The dipeptide H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) represents a distinct class of bioactive fragments often utilized in membrane transport studies, enzyme kinetics, and as a physicochemical standard for peptide stability. While dipeptides are generally more robust than longer chains, this specific sequence presents a "dual-threat" stability challenge: the high hygroscopicity of the N-terminal Lysine (Lys, K) and the oxidative susceptibility of the C-terminal Tyrosine (Tyr, Y) .

This Application Note provides a rigorous, field-proven protocol for the handling of H-Lys-Tyr-OH. Unlike generic guidelines, this document focuses on the causal relationship between environmental stressors (moisture, UV light, oxygen) and the specific chemical vulnerabilities of the Lys-Tyr bond, ensuring maximum recovery of bioactive material.

Physicochemical Profile & Critical Vulnerabilities

Understanding the molecule is the first step in stabilization. The following table summarizes the intrinsic properties that dictate our handling protocols.

PropertyValue / CharacteristicImpact on Handling
Sequence H-Lys-Tyr-OHN-terminal amine (Basic) + Phenolic side chain.
Molecular Weight ~311.38 g/mol Small molecule; rapid diffusion in solution.
Solubility High (Aqueous)Lysine confers high water solubility.
Isoelectric Point (pI) ~9.5 (Estimated)Basic peptide. Stable in neutral to slightly acidic media.
Hygroscopicity High (Critical) Lysine residues aggressively attract atmospheric moisture, leading to deliquescence and hydrolysis.
Oxidation Potential Moderate to High Tyrosine phenolic group can oxidize to dityrosine or nitrotyrosine under high pH or UV exposure.

Protocol A: Receipt and Long-Term Storage (The "Dry" Phase)

Objective: Prevent hydrolysis and oxidative cross-linking during dormancy.

The Mechanism of Failure: Lyophilized peptides are amorphous solids with high surface area. If stored improperly, the Lysine residue absorbs water, creating a "micro-solution" environment where hydrolysis of the peptide bond occurs even in the solid state. Simultaneously, trace oxygen can facilitate radical formation on the Tyrosine ring.

Step-by-Step Procedure:

  • Immediate Inspection: Upon receipt, inspect the vial. The product should be a white, fluffy lyophilizate. If the product appears "glassy" or sticky, it has likely suffered moisture ingress (deliquescence) during transit.

  • Temperature Control: Store the lyophilized powder at -20°C (for use within 6 months) or -80°C (for long-term banking).

    • Scientific Rationale: Lower temperatures reduce the kinetic energy available for degradation reactions (Arrhenius equation).

  • Light Protection: Ensure the vial is amber or wrapped in aluminum foil.

    • Scientific Rationale: Tyrosine absorbs UV light (peak ~275 nm). Photo-excitation can lead to the formation of tyrosyl radicals, initiating oxidative cross-linking (dityrosine formation).

  • Desiccation: Store the vial inside a secondary container (jar) containing active silica gel or Drierite™.

Protocol B: Reconstitution and Aliquoting (The "Wet" Phase)

Objective: Solubilize the peptide without inducing aggregation or chemical modification.

The "Equilibration Rule" (Crucial): Never open a cold peptide vial in a warm room. The temperature differential causes immediate condensation of atmospheric water vapor onto the hygroscopic Lysine residues.

Workflow Diagram:

PeptideLifecycle Storage 1. Storage (-20°C / Dark) Equilibration 2. Equilibration (Desiccator / 25°C) Storage->Equilibration 1 hour min Weighing 3. Weighing (Rapid / Low Humidity) Equilibration->Weighing Prevent Condensation Solubilization 4. Reconstitution (Sterile H2O / PBS) Weighing->Solubilization Dissolve Immediately Aliquoting 5. Aliquoting (Single-Use) Solubilization->Aliquoting Avoid Freeze-Thaw Refreeze 6. Cryopreservation (-80°C) Aliquoting->Refreeze Flash Freeze

Figure 1: The Optimized Peptide Handling Lifecycle. Note the critical equilibration step to prevent moisture uptake by Lysine residues.

Step-by-Step Procedure:

  • Equilibration: Remove the vial from the freezer and place it in a desiccator at room temperature for at least 60 minutes . Do not open the cap until the vial feels warm to the touch.

  • Solvent Selection:

    • Primary Choice: Sterile, deionized water (Milli-Q). H-Lys-Tyr-OH is basic and highly polar; it should dissolve instantly.

    • Buffer Choice: PBS (pH 7.[1]4) is acceptable.

    • Avoid: High pH buffers (> pH 8.0). Alkaline conditions promote the ionization of the Tyrosine phenol (

      
      ), making it hyper-sensitive to oxidation.
      
  • Concentration: Reconstitute to a "Stock Concentration" of 1–5 mg/mL . Higher concentrations are more stable than dilute ones.

  • Dissolution: Vortex gently. Do not sonicate unless absolutely necessary, as sonication can generate heat and free radicals.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in low-binding polypropylene tubes.

    • Why? Repeated freeze-thaw cycles shear the peptide and introduce oxygen, degrading the Tyrosine.

Protocol C: Quality Control & Self-Validation

Objective: Confirm peptide integrity before use in critical assays.

Since Tyrosine is a chromophore, you can validate your stock solution without expensive mass spectrometry (LC-MS) for routine checks.

  • Visual Check: The solution must be colorless.

    • Warning Sign: A yellow or brown tint indicates Tyrosine oxidation (formation of quinones or polymerized products). Discard immediately.

  • UV Spectrophotometry (The "Self-Check"):

    • Dilute a small aliquot of your stock.[1][2]

    • Measure Absorbance at 275–280 nm .

    • Calculate concentration using the Beer-Lambert Law (

      
      ).
      
    • Extinction Coefficient (

      
      ):  Tyrosine has a known 
      
      
      
      .[3]
    • Validation: If the calculated concentration matches your weighed mass, the peptide is intact. If Absorbance is abnormally high or the peak shifts to >300 nm, oxidation has occurred.

Degradation Pathways Analysis

The following diagram illustrates the chemical risks specific to H-Lys-Tyr-OH if the above protocols are ignored.

DegradationPathways cluster_moisture Pathway A: Moisture Ingress (Lysine Driven) cluster_oxidation Pathway B: Oxidative Stress (Tyrosine Driven) Peptide Intact H-Lys-Tyr-OH Hydrolysis Hydrolysis of Peptide Bond (Loss of Bioactivity) Peptide->Hydrolysis +H2O (Improper Equilibration) Agg Physical Aggregation (Gel Formation) Peptide->Agg Deliquescence Radical Tyrosyl Radical Formation Peptide->Radical +UV Light / High pH Dityrosine Dityrosine Cross-linking (Yellowing/Insolubility) Radical->Dityrosine Radical Coupling

Figure 2: Primary Degradation Pathways. Pathway A is driven by Lysine's hygroscopicity; Pathway B is driven by Tyrosine's phenolic reactivity.

Summary of Best Practices

  • Store Cold & Dry: -20°C with desiccant.

  • Warm Before Opening: 1 hour in a desiccator is non-negotiable.

  • Protect from Light: Amber vials protect the Tyrosine residue.[4]

  • Aliquot Immediately: Never re-freeze the bulk stock solution.

  • Watch the pH: Keep reconstitution buffers near pH 6.0–7.5 to prevent Tyrosine oxidation.

References

  • Bachem. (2021). Handling and Storage Guidelines for Peptides.[1][2][4][5][6][7][8][9] Bachem AG. Link

  • Sigma-Aldrich (Merck). Peptide Stability and Storage Guidelines.Link

  • GenScript. Peptide Storage and Handling Guidelines.Link

  • Mozziconacci, O., et al. (2013). Peptide oxidation: Mechanisms and prevention.[4] Molecular Pharmaceutics. (Contextualizing Tyrosine oxidation mechanisms). Link

  • National Institutes of Health (NIH). Tyrosine-Rich Peptides as a Platform for Assembly. (Discussing dityrosine cross-linking). Link

Sources

Method

conjugation techniques for H-Lys-Tyr-OH markers

Application Note: Precision Conjugation Strategies for the Dipeptide Scaffold H-Lys-Tyr-OH Introduction & Scope The dipeptide H-Lys-Tyr-OH represents a unique, minimalist scaffold in drug development and chemical biology...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Conjugation Strategies for the Dipeptide Scaffold H-Lys-Tyr-OH

Introduction & Scope

The dipeptide H-Lys-Tyr-OH represents a unique, minimalist scaffold in drug development and chemical biology. Unlike larger polypeptides, this molecule offers three distinct, chemically orthogonal attachment points within a low-molecular-weight footprint (<350 Da):

  • N-terminal

    
    -amine:  A site for site-specific derivatization.[1]
    
  • Lysine

    
    -amine:  A secondary amine handle (often requiring higher pH for activation).
    
  • Tyrosine Phenol: A target for electrophilic aromatic substitution (e.g., radioiodination or azo coupling).

This guide provides validated protocols for conjugating markers (fluorophores, haptens, or pharmacophores) to H-Lys-Tyr-OH. We focus on exploiting pKₐ differentials to achieve regioselectivity without protecting groups—a critical technique for streamlining manufacturing workflows.

The Chemical Logic: Exploiting pKₐ for Selectivity

To conjugate successfully, one must understand the reactivity profile of the zwitterionic peptide.

  • 
    -Amine (N-terminus):  pKₐ 
    
    
    
    7.5 – 8.0. At neutral pH (7.2), a significant fraction exists as the unprotonated nucleophile (
    
    
    ).
  • 
    -Amine (Lysine Side Chain):  pKₐ 
    
    
    
    10.5. At neutral pH, this group is almost entirely protonated (
    
    
    ) and non-nucleophilic.
  • Tyrosine Phenol: pKₐ ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     10.0. Reactivity is governed by pH and the choice of electrophile (e.g., diazonium salts).
    

Key Insight: By strictly controlling the reaction pH at 7.2 , we can selectively label the N-terminus with NHS esters while leaving the Lysine side chain intact. Conversely, raising the pH to 8.5–9.0 promotes non-selective (exhaustive) labeling of both amines.

Decision Framework: Selecting the Chemistry

ConjugationStrategy Start Target Moiety on H-Lys-Tyr-OH NTerm N-Terminal (Alpha-Amine) Start->NTerm Primary Target LysSide Lysine Side Chain (Epsilon-Amine) Start->LysSide Secondary Target TyrSide Tyrosine Phenol (Aromatic Ring) Start->TyrSide Orthogonal Target Method1 NHS-Ester Reaction pH 7.2 (Strict) NTerm->Method1 Exploit pKa Diff Method2 NHS-Ester Reaction pH 8.5 - 9.0 LysSide->Method2 Nucleophilic Activation Method3 Diazonium Coupling (Azo Chemistry) pH 9.0 TyrSide->Method3 Electrophilic Subst. Result1 Site-Selective Monoconjugate Method1->Result1 Result2 Dual-Labeled Conjugate Method2->Result2 Result3 Orthogonal Labeling (Colorimetric/Radio) Method3->Result3

Figure 1: Decision tree for selecting conjugation chemistry based on target site and pKₐ considerations.

Validated Protocols

Protocol A: N-Terminal Selective Labeling (Amine-Reactive)

Objective: Conjugate an NHS-Fluorescein to the N-terminus while minimizing Lysine side-chain modification.

Reagents:

  • Peptide: H-Lys-Tyr-OH (lyophilized powder).

  • Label: NHS-Fluorescein (or similar NHS-ester dye).

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.2 (Must be amine-free; avoid Tris).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Quench Buffer: 1 M Tris-HCl, pH 8.0.

Workflow:

  • Peptide Solubilization: Dissolve H-Lys-Tyr-OH in Reaction Buffer to a concentration of 2–5 mg/mL.

    • Note: If the peptide is a TFA salt, the pH will drop. Check pH with a micro-probe and adjust back to 7.2 using NaOH if necessary.

  • Dye Preparation: Dissolve the NHS-ester label in anhydrous DMSO at 10 mg/mL. Prepare immediately before use to prevent hydrolysis.

  • Conjugation: Add the dye solution to the peptide solution dropwise while vortexing.

    • Stoichiometry: Target a 1.1 : 1 molar ratio (Dye : Peptide).

    • Solvent Limit: Keep final DMSO concentration < 20% (v/v) to maintain solubility.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Quenching: Add Quench Buffer (Tris) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Separate the small molecule dye from the labeled dipeptide using Reverse-Phase HPLC (C18 column) or Gel Filtration (e.g., Sephadex G-10 for small peptides).

Protocol B: Tyrosine-Specific Modification (Azo Coupling)

Objective: Target the Tyrosine phenol ring for orthogonal labeling (e.g., introducing a diazo chromophore).

Reagents:

  • Peptide: H-Lys-Tyr-OH.

  • Reagent: Aryl Diazonium Salt (e.g., 4-diazobenzenesulfonic acid).

  • Buffer: 0.1 M Borate Buffer, pH 9.0.

Workflow:

  • Buffer Prep: Dissolve H-Lys-Tyr-OH in Borate Buffer (pH 9.0) at 1 mg/mL. The high pH activates the phenol ring (phenolate).

  • Reaction: Add the diazonium salt (dissolved in water or cold buffer) to the peptide solution.

    • Stoichiometry: 1.0 : 1 to 1.2 : 1 (Diazonium : Peptide).

  • Incubation: React for 30 minutes on ice (4°C). The reaction is rapid and produces a color change (yellow/orange) indicating azo bond formation.

  • Termination: Lower pH to 7.0 with dilute HCl or purify immediately via HPLC.

Visualization of Experimental Workflow

Workflow Input H-Lys-Tyr-OH (TFA Salt) pH_Adjust pH Adjustment (Target pH 7.2) Input->pH_Adjust Dissolve NHS_Add Add NHS-Ester (in DMSO) pH_Adjust->NHS_Add Check pH Incubate Incubate 1 Hr @ RT NHS_Add->Incubate Slow Addition Quench Quench (Add Tris) Incubate->Quench Stop Rxn HPLC HPLC Purification (C18 Column) Quench->HPLC Isolate QC QC: LC-MS Check Regioisomers HPLC->QC Validate

Figure 2: Step-by-step workflow for N-terminal selective conjugation using NHS-ester chemistry.

Quality Control & Characterization

Validation is non-negotiable. For a dipeptide, Mass Spectrometry (LC-MS) is the gold standard.

Table 1: Expected Analytical Outcomes

ParameterMethodAcceptance CriteriaNotes
Identity ESI-MSTheoretical Mass ± 1 DaLook for mono-labeled vs. di-labeled peaks.
Regioselectivity MS/MS or NMRFragment analysisConfirm label is on N-term (loss of N-term fragment mass).
Purity HPLC (

&

)
> 95% Area Under CurveFree dye elutes earlier than conjugate on C18.
Concentration UV-VisBeer-Lambert LawUse

(1405 M⁻¹cm⁻¹) if label is non-absorbing, or

.

Troubleshooting Guide:

  • Issue: Significant di-labeling (both N-term and Lys side chain).

    • Cause: pH was too high (> 7.5) or excess reagent was used.

    • Fix: Lower pH to 7.0–7.2 and strictly limit stoichiometry to 1.05 equivalents.

  • Issue: Precipitation upon adding dye.

    • Cause: Dye is insoluble in aqueous buffer.

    • Fix: Increase DMSO percentage (up to 30%) or use a sulfonated (water-soluble) NHS ester (e.g., Sulfo-NHS-Fluorescein).

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.[2] Retrieved from

  • Sigma-Aldrich. Peptide Solubility Guidelines. Retrieved from

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for pKₐ and buffer selection).
  • National Institutes of Health (PMC). Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. Retrieved from

  • The Biology Project. Lysine pKa Properties. University of Arizona. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing H-Lys-Tyr-OH Synthesis

Status: Operational Ticket ID: SPPS-DI-KY-001 Assigned Specialist: Senior Application Scientist Executive Summary Synthesizing the dipeptide H-Lys-Tyr-OH appears deceptively simple but often results in catastrophic yield...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPPS-DI-KY-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing the dipeptide H-Lys-Tyr-OH appears deceptively simple but often results in catastrophic yield loss due to a specific side reaction: Diketopiperazine (DKP) formation .

If you are experiencing yields <20% or observing a mass shift of [M-18] (corresponding to the cyclic byproduct), your protocol likely fails to account for the nucleophilic attack of the N-terminal amine on the resin ester linkage. This guide provides a corrected, self-validating protocol using 2-Chlorotrityl Chloride (2-CTC) resin to sterically hinder this pathway, ensuring high fidelity synthesis.

Module 1: Strategic Foundation & Resin Selection

The Core Problem: The DKP Trap In standard Solid Phase Peptide Synthesis (SPPS) on Wang resin, the removal of the Fmoc group from the second amino acid (Lysine) exposes a free amine. Due to the conformational flexibility of a dipeptide, this amine can loop back and attack the C-terminal ester bond anchoring the Tyrosine to the resin. This cyclization releases the dipeptide as a diketopiperazine (cyclic byproduct) into the solution during the synthesis, leaving you with empty resin.

The Solution: Steric Hindrance You must use 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl group provides steric protection that makes the ester linkage inaccessible to the N-terminal amine for cyclization, while still allowing standard cleavage.

Comparative Resin Performance Matrix
FeatureWang Resin 2-Chlorotrityl Chloride (2-CTC)
DKP Risk High (Critical Failure Point) Low (Sterically Suppressed)
Loading Capacity High (0.6–1.0 mmol/g)Tunable (Rec. 0.4–0.6 mmol/g)
Cleavage Condition 95% TFA (Harsh)1% TFA (Mild) or 95% TFA
Rec. for Dipeptides NOT RECOMMENDED REQUIRED
Module 2: Validated Synthesis Protocol

Reagents Required:

  • Resin: 2-Chlorotrityl Chloride Resin (100-200 mesh).[1]

  • Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH.

  • Coupling: HATU (preferred for speed) or HBTU; DIPEA (Base).

  • Solvents: DMF (peptide grade), DCM (anhydrous for loading).

Step 1: Resin Loading (The Critical Setup)

Do not use standard coupling for the first amino acid. Use nucleophilic substitution to maintain the trityl linker integrity.

  • Swell Resin: Place 2-CTC resin in a reactor. Wash with anhydrous DCM (3x).

  • Loading Solution: Dissolve Fmoc-Tyr(tBu)-OH (1.2 eq relative to resin capacity) in anhydrous DCM. Add DIPEA (4.0 eq).

  • Reaction: Add solution to resin. Agitate for 2 hours at room temperature.

    • Why? Low equivalent loading (leaving unreacted Cl sites) prevents aggregation.

  • Capping: Add Methanol (HPLC grade, 1 mL/g resin) to the reaction mixture and agitate for 20 mins.

    • Mechanism:[2][3][4][5] Methanol caps unreacted trityl-chloride sites, preventing non-specific binding later.

  • Wash: DCM (3x), DMF (3x).

Step 2: Peptide Assembly Cycle

Follow this cycle for the Lysine coupling.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Check: Wash thoroughly (DMF 5x). Inadequate washing leaves piperidine, which causes aspartimide-like side reactions or racemization, though less critical for Lys/Tyr.

  • Coupling:

    • Dissolve Fmoc-Lys(Boc)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) to activate.

    • Add to resin immediately.[6] Reaction time: 45–60 mins .

  • Final Deprotection: Remove the N-terminal Fmoc from Lysine (20% Piperidine/DMF).

  • Final Wash: DMF (5x), DCM (5x), Methanol (3x). Dry resin under vacuum.[7][8]

Module 3: Visualization of Pathways

The following diagram illustrates the competing pathways: the successful synthesis versus the DKP failure mode.

Synthesis_Pathways Start Fmoc-Tyr(tBu)-Resin Deprotect1 Fmoc Removal (20% Piperidine) Start->Deprotect1 Intermediate1 H-Tyr(tBu)-Resin Deprotect1->Intermediate1 Coupling Couple Fmoc-Lys(Boc)-OH Intermediate1->Coupling DiPeptide_Fmoc Fmoc-Lys(Boc)-Tyr(tBu)-Resin Coupling->DiPeptide_Fmoc Deprotect2 Fmoc Removal (20% Piperidine) DiPeptide_Fmoc->Deprotect2 Free_Amine H-Lys(Boc)-Tyr(tBu)-Resin (Reactive Intermediate) Deprotect2->Free_Amine DKP_Attack Nucleophilic Attack (N-term amine -> Ester) Free_Amine->DKP_Attack Wang Resin (Fast) Cleavage Acid Cleavage (TFA/TIS/H2O) Free_Amine->Cleavage 2-CTC Resin (Steric Block) DKP_Product Diketopiperazine (Cyclic) + Empty Resin DKP_Attack->DKP_Product Final_Product H-Lys-Tyr-OH (Linear Dipeptide) Cleavage->Final_Product

Figure 1: Mechanistic divergence between DKP formation (red path) and successful synthesis (green path). 2-CTC resin blocks the red path via steric hindrance.

Module 4: Cleavage & Isolation (The Harvest)

The Challenge: Tyrosine is electron-rich. During TFA cleavage, the tert-butyl (tBu) protecting groups from Tyrosine and Lysine form bulky carbocations. Without scavengers, these cations will re-attach to the Tyrosine phenolic ring (ortho-alkylation), creating permanent impurities.

Optimized Cleavage Cocktail
ComponentVolume %Function
TFA (Trifluoroacetic Acid) 92.5% Cleaves resin linker & protecting groups.
TIS (Triisopropylsilane) 2.5% Primary scavenger for tBu cations.
Water (H₂O) 2.5% Hydrolyzes reactive intermediates; ensures salt solubility.
Phenol (Optional) 2.5% Specific scavenger for Tyr protection (recommended).

Protocol:

  • Cool the cleavage cocktail to 0°C (ice bath) before adding to resin.

    • Reason: Cold TFA suppresses side reactions while still effecting cleavage.

  • Add to resin (10 mL per gram of resin). Shake for 2 hours at room temperature.

  • Precipitation: Filter resin. Drop filtrate into cold Diethyl Ether (-20°C) .

  • Centrifuge: Spin down the white precipitate. Wash pellet 2x with cold ether.

Module 5: Troubleshooting & FAQ

Q1: My yield is extremely low (<10%), but the resin weight increased during synthesis.

  • Diagnosis: You likely formed DKP. The DKP molecule is cleaved during the synthesis steps (specifically the second deprotection), washing away into your waste stream. The resin left behind is empty.

  • Fix: Switch to 2-CTC resin immediately. Do not attempt to optimize Wang resin conditions for this dipeptide.

Q2: I see a mass of [M + 56] in my LC-MS.

  • Diagnosis: This is likely t-butyl alkylation of the Tyrosine ring.

  • Fix: Your scavenger system failed. Ensure you are using TIS and consider adding Phenol to the cleavage cocktail. Ensure the cocktail is fresh.

Q3: The product is an oil/gum, not a powder.

  • Diagnosis: H-Lys-Tyr-OH is a zwitterionic dipeptide and can be hygroscopic.

  • Fix: Dissolve the crude oil in water/acetonitrile, freeze, and lyophilize (freeze-dry). If it remains oily, it may contain residual TFA salts. Perform an ion exchange (e.g., dilute HCl and lyophilize) to convert to the hydrochloride salt, which is often more crystalline.

Q4: Can I use Fmoc-Lys(Boc)-OH and Fmoc-Tyr(tBu)-OH for solution phase synthesis instead?

  • Answer: Yes, but solution phase synthesis requires careful isolation of the intermediate to avoid DKP. SPPS on 2-CTC is generally faster and cleaner for research scale (<5g).

References
  • Barlos, K., et al. (1991).[9] "2-Chlorotrityl chloride resin.[1][6][9] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research, 37(6), 513–520.

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][7] Chemical Reviews, 109(6), 2455–2504.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398.

Sources

Optimization

troubleshooting H-Lys-Tyr-OH precipitation in buffers

A Guide to Preventing and Resolving Precipitation in Buffered Solutions Welcome to the technical support center for H-Lys-Tyr-OH (Lysyl-Tyrosine). This resource is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Resolving Precipitation in Buffered Solutions

Welcome to the technical support center for H-Lys-Tyr-OH (Lysyl-Tyrosine). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this dipeptide. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful use of H-Lys-Tyr-OH in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubility of H-Lys-Tyr-OH.

Q1: I've just received my lyophilized H-Lys-Tyr-OH. What is the best initial solvent to use?

A1: For a new batch of peptide, it is always best to first attempt to dissolve a small amount in sterile, distilled water.[1] H-Lys-Tyr-OH is a relatively short peptide and should have some aqueous solubility.[2] If solubility in water is limited, the next step depends on the requirements of your experiment. For many applications, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous buffer is a common and effective strategy.[3][4] However, be mindful that DMSO can be incompatible with certain assays and may oxidize peptides containing methionine or cysteine.[4][5]

Q2: Why did my H-Lys-Tyr-OH precipitate when I added it to my neutral pH buffer?

A2: Peptide solubility is highly dependent on pH and is typically at its minimum at the peptide's isoelectric point (pI), where the net charge of the molecule is zero.[6] H-Lys-Tyr-OH is a basic dipeptide due to the presence of two amino groups (the N-terminus and the lysine side chain) and one carboxyl group. The estimated isoelectric point (pI) for H-Lys-Tyr-OH is basic. At a neutral pH, the peptide will carry a net positive charge, which generally promotes solubility. However, precipitation can still occur due to factors like high concentration, interactions with buffer salts, or the presence of counterions from purification (e.g., trifluoroacetic acid - TFA).[7][8]

Q3: What is the isoelectric point (pI) of H-Lys-Tyr-OH and why is it important?

A3: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For H-Lys-Tyr-OH, the ionizable groups are the N-terminal α-amino group, the C-terminal α-carboxyl group, the ε-amino group of the Lysine side chain, and the phenolic hydroxyl group of the Tyrosine side chain. The pI can be estimated by averaging the pKa values of the two basic groups. Using typical pKa values (N-terminus ≈ 9.69; Lysine ε-amino group ≈ 10.53), the calculated pI is approximately 10.11.[6] Knowing the pI is crucial because peptides are least soluble at this pH. To maintain solubility, it is advisable to work with buffers that have a pH at least one to two units away from the pI.[9][10]

Q4: Can temperature be used to improve the solubility of H-Lys-Tyr-OH?

A4: In some cases, gentle warming can increase the solubility of a peptide.[9][11] However, this should be done with caution as excessive heat can lead to peptide degradation.[6] Sonication is another physical method that can aid in dissolution by breaking up aggregates.[3][11] It is recommended to use sonication in short bursts in an ice bath to prevent heating.[3]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving H-Lys-Tyr-OH precipitation issues during your experiments.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting H-Lys-Tyr-OH precipitation.

G cluster_0 Start: H-Lys-Tyr-OH Precipitation Observed cluster_1 Initial Checks cluster_2 pH-Based Troubleshooting cluster_3 Buffer Composition & Ionic Strength cluster_4 Advanced Solubilization Techniques cluster_5 Resolution start Precipitation of H-Lys-Tyr-OH in buffer check_pH Check Buffer pH start->check_pH check_conc Review Peptide Concentration start->check_conc is_near_pI Is pH near pI (~10.1)? check_pH->is_near_pI use_cosolvent Use a Co-solvent check_conc->use_cosolvent adjust_pH_acidic Adjust to Acidic pH (e.g., pH 4-6) is_near_pI->adjust_pH_acidic Yes check_buffer_type Consider Buffer Species is_near_pI->check_buffer_type No success Peptide Solubilized adjust_pH_acidic->success adjust_pH_basic Adjust to Basic pH (e.g., pH > 11, with caution) change_buffer Switch to a different buffer system (e.g., 'Good's Buffers') check_buffer_type->change_buffer adjust_ionic_strength Modify Ionic Strength check_buffer_type->adjust_ionic_strength change_buffer->success salting_in Low salt concentration may aid solubility ('salting-in') adjust_ionic_strength->salting_in salting_in->success dmso_stock Prepare a concentrated stock in DMSO, then dilute into buffer use_cosolvent->dmso_stock dmso_stock->success

Caption: Troubleshooting workflow for H-Lys-Tyr-OH precipitation.

Detailed Q&A Troubleshooting

Q: My H-Lys-Tyr-OH precipitated in a phosphate buffer at pH 7.4. Why is this happening if the pH is far from the pI?

A: While a pH of 7.4 is significantly different from the pI of ~10.11, precipitation can still occur due to interactions between the peptide and the buffer components. This phenomenon can be explained by the Hofmeister series, which describes how ions can affect the solubility of macromolecules.[12][13] Some ions, known as "kosmotropes," can promote protein-protein interactions and reduce solubility ("salting-out"), while "chaotropes" can increase solubility ("salting-in").[12][14] Phosphate can sometimes contribute to the salting-out of peptides.

Solution:

  • Change the buffer system: Consider switching to a "Good's buffer" such as HEPES or PIPES, which are zwitterionic and designed to have minimal interaction with biological macromolecules.[15][16][17]

  • Adjust the ionic strength: Try lowering the salt concentration of your buffer. At low salt concentrations, the increased shielding of charges can enhance solubility.[12]

  • Prepare a stock solution in an organic solvent: Dissolve the peptide at a high concentration in DMSO and then add it dropwise to your buffer while vortexing.[4] Ensure the final concentration of DMSO is compatible with your experiment (typically <1%).[11]

Q: I tried dissolving H-Lys-Tyr-OH in an acidic buffer (pH 5.0), but it still precipitated. What should I do?

A: At pH 5.0, H-Lys-Tyr-OH should be positively charged and therefore soluble. If precipitation still occurs, it could be due to a high peptide concentration or the presence of counterions from the synthesis and purification process. Lyophilized peptides often contain residual trifluoroacetic acid (TFA), which can affect solubility and the final pH of the solution.[7][8][18]

Solution:

  • Verify the final pH: After adding the peptide to the buffer, re-check the pH. The acidic TFA salt may have lowered the pH further.

  • Lower the peptide concentration: Try dissolving a smaller amount of the peptide in the same volume of buffer.

  • Use sonication: Gentle sonication in an ice bath can help to break up peptide aggregates and facilitate dissolution.[3]

  • Consider a different acidic buffer: If you are using a citrate buffer, for example, try an acetate buffer to see if the buffer species is a contributing factor.

Solubility of H-Lys-Tyr-OH in Common Buffers: A Predictive Guide

The following table provides a general guide to the expected solubility of H-Lys-Tyr-OH in various buffers based on its physicochemical properties. It is always recommended to perform a small-scale solubility test before dissolving the entire sample.[5][10]

Buffer SystempH RangePredicted Solubility of H-Lys-Tyr-OHRationale & Considerations
Acetate Buffer 3.6 - 5.6High The peptide will have a net positive charge, promoting solubility.
Phosphate-Buffered Saline (PBS) ~7.4Moderate to High The peptide is positively charged, but high salt concentrations and phosphate ions can sometimes lead to precipitation ("salting-out").[12][13]
HEPES 6.8 - 8.2High As a "Good's buffer," HEPES is designed for minimal interaction with biological molecules.[15][17]
Tris Buffer 7.5 - 9.0Moderate The peptide's net positive charge decreases as the pH approaches the pI, potentially reducing solubility.
Carbonate-Bicarbonate Buffer 9.2 - 10.6Low This pH range is close to the peptide's isoelectric point, where solubility is at a minimum.[6]

Part 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for the solubilization of H-Lys-Tyr-OH.

Protocol: Stepwise Solubilization of H-Lys-Tyr-OH

Objective: To prepare a clear, particle-free solution of H-Lys-Tyr-OH for experimental use.

Materials:

  • Lyophilized H-Lys-Tyr-OH

  • Sterile, distilled water

  • 0.1 M Acetic Acid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Initial Preparation:

    • Before opening, centrifuge the vial of lyophilized H-Lys-Tyr-OH to ensure all the powder is at the bottom.[3]

    • Allow the vial to come to room temperature to prevent condensation.

  • Solubility Test (Recommended):

    • Weigh out a small, representative sample of the peptide (e.g., 1 mg).[10]

    • Follow the subsequent steps with this small sample before proceeding with the entire batch.

  • Step 1: Aqueous Solubilization (Water)

    • Add a small volume of sterile, distilled water to the peptide to create a concentrated solution.

    • Vortex gently. If the peptide dissolves completely, you can proceed to dilute it with your desired buffer.

  • Step 2: Acidic Solubilization (if insoluble in water)

    • If the peptide does not dissolve in water, add 0.1 M acetic acid dropwise while vortexing until the peptide dissolves.[1]

    • Once dissolved, you can adjust the pH with a suitable base if required by your experiment, being careful not to approach the pI.

  • Step 3: Organic Solvent Solubilization (for hydrophobic or persistent precipitation)

    • If the peptide remains insoluble, use a minimal amount of DMSO to dissolve it.[3][4]

    • Vortex until a clear solution is obtained.

    • Slowly add this concentrated stock solution dropwise to your vigorously vortexing aqueous buffer to the desired final concentration.

    • Note: The final concentration of DMSO should be kept as low as possible, ideally below 1%, to avoid interference with biological assays.[11]

  • Final Steps:

    • Once the peptide is in solution, centrifuge the tube at high speed (e.g., 10,000 x g for 5 minutes) to pellet any remaining micro-aggregates.[5][11]

    • Carefully transfer the supernatant to a new, sterile tube.

    • Store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

References

  • Vertex AI Search. (n.d.). Peptide Solubilization.
  • Vertex AI Search. (n.d.). Guidelines for Peptide Dissolving.
  • Vertex AI Search. (2024, December 2). What Factors Determine Peptide Solubility?.
  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?.
  • Vertex AI Search. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization Protocol.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Element Lab Solutions. (n.d.). The Hofmeister Series.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
  • BioCat. (n.d.). Peptide Handling Guideline.
  • Cremer, P. S., & Zangi, R. (2008). The Thermodynamic Origin of Hofmeister Ion Effects. Journal of Physical Chemistry B, 112(30), 8949–8954. [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers).
  • Chaplin, M. (n.d.). Hofmeister Series. London South Bank University.
  • NovoPro Bioscience Inc. (n.d.). H-Lys-Tyr-Lys-OH peptide.
  • LibreTexts Chemistry. (2023, May 18). 26.2 Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points.
  • Salvi, G., & D'Errico, G. (2020). The Hofmeister series: Specific ion effects in aqueous polymer solutions. DTU Inside.
  • Pace, C. N., Grimsley, G. R., & Scholtz, J. M. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 18(11), 2419–2423. [Link]

  • Collins, K. D. (2004).
  • BenchChem. (2025). Troubleshooting incomplete cleavage of peptide from resin.
  • Bachem. (n.d.). Peptide Calculator.
  • Sigma-Aldrich. (n.d.). “Good” buffers.
  • Peptide Synthesis Knowledge Base. (n.d.).
  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail.
  • Boston BioProducts. (n.d.). Good's Buffer Overview.
  • ResearchGate. (2024, January 7). What can I do if a peptide won't go in solution in a biological assay?.
  • Ferreira, A. M., et al. (2018). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Scientific Reports, 8(1), 1623. [Link]

  • Omni Calculator. (n.d.). Henderson-Hasselbalch Calculator.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • PubChem. (n.d.). H-Thr-tyr-lys-OH.
  • Pace, C. N. (2021). Buffers, Especially the Good Kind. Biochemistry, 60(17), 1339–1341.
  • MedChemExpress. (n.d.). L-Lysyl-L-tyrosine-α-L-lysine (H-Lys-Tyr-Lys-OH).
  • ResearchGate. (2022, February 23). How can i avoid the peptide precipitation in the media?.
  • PubChem. (n.d.). Lys-Tyr.
  • MedChemExpress. (n.d.). H-Lys-Tyr-OH TFA (Lysyltyrosine TFA).
  • Oreate AI Blog. (2026, January 7). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide).
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).

Sources

Troubleshooting

Technical Support Center: Optimizing Lys-Tyr Dipeptide Chromatography

Ticket ID: #LYS-TYR-TAIL-001 Subject: Resolving Asymmetry and Peak Tailing in Lysyl-Tyrosine (Lys-Tyr) Analysis Assigned Specialist: Senior Application Scientist, Separation Science Division[1] Executive Summary: The "Ly...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #LYS-TYR-TAIL-001 Subject: Resolving Asymmetry and Peak Tailing in Lysyl-Tyrosine (Lys-Tyr) Analysis Assigned Specialist: Senior Application Scientist, Separation Science Division[1]

Executive Summary: The "Lys-Tyr" Challenge[1]

The analysis of the dipeptide Lys-Tyr presents a "perfect storm" for chromatographic peak tailing due to its physicochemical properties.

  • Basicity: The Lysine side chain (ε-amino group, pKa

    
     10.[1]5) and the N-terminus (pKa 
    
    
    
    9.[1]0) are fully protonated at typical acidic HPLC conditions (pH 2–3).[1] This creates a net positive charge (+2).[1]
  • Silanol Interaction: This positive charge interacts strongly with residual, ionized silanols (

    
    ) on silica-based columns, acting as a secondary "cation-exchange" retention mechanism.[1] This kinetic lag causes the tail.
    
  • Hydrophilicity: As a small polar dipeptide (logP

    
     -2.3), Lys-Tyr is poorly retained on standard C18, often eluting near the void volume where peak shape is naturally susceptible to extra-column dispersion.[1]
    

This guide provides a tiered troubleshooting approach, moving from mobile phase chemistry (easiest fix) to stationary phase selection (robust fix).

Diagnostic Workflow

Before altering your method, use this logic tree to isolate the root cause.

DiagnosticTree Start START: Peak Tailing Observed CheckSystem Step 1: Inject Neutral Standard (e.g., Toluene/Uracil) Start->CheckSystem SystemTail Does the Neutral Standard Tail? CheckSystem->SystemTail HardwareIssue HARDWARE ISSUE Extra-column volume or void in column head. SystemTail->HardwareIssue Yes ChemistryIssue CHEMISTRY ISSUE Silanol Interaction or Column Overload. SystemTail->ChemistryIssue No FixHardware Action: Check tubing ID, replace column frit/guard. HardwareIssue->FixHardware CheckLoad Step 2: Dilute Sample 10x ChemistryIssue->CheckLoad LoadTail Did Tailing Improve? CheckLoad->LoadTail Overload CAUSE: Mass Overload (Common for basic peptides) LoadTail->Overload Yes Silanol CAUSE: Silanol Interaction (Most likely for Lys-Tyr) LoadTail->Silanol No

Figure 1: Diagnostic logic tree to distinguish between hardware failure (plumbing/voids) and chemical interactions.

Module A: Mobile Phase Chemistry (The "Silanol War")

If your diagnostic confirms a chemical issue (silanol interaction), the mobile phase is your first line of defense. The goal is to mask the positive charge on the Lysine residue or suppress the ionization of surface silanols.

The Modifier Hierarchy
ModifierMechanism of ActionProsCons
TFA (0.1%) Ion Pairing: Forms a hydrophobic ion-pair with

, masking the charge.[1] pH Control: Low pH (<2) suppresses silanol ionization.[1]
Best Peak Shape. Sharp, symmetrical peaks.[1][2]MS Suppression: Severe signal loss in Mass Spec.
Formic Acid (0.1%) pH Control Only: Lowers pH but provides weak ion-pairing.[1]MS Friendly: Excellent ionization.[1][3]Poor Shape: Often results in broad, tailing peaks for Lys-Tyr.[1]
DFA (0.1%) Hybrid: Stronger acid than Formic, weaker than TFA.[1]Good compromise for MS and shape.[1][3]More expensive; less common.[1]
Ammonium Formate Ionic Strength: High concentration of counter-ions (

) competes with Lys-Tyr for silanol sites.[1]
Good MS compatibility; improves shape over FA alone.[1]Requires careful salt management to avoid precipitation.[1]
Protocol 1: The "TFA Rescue" (UV Detection)

Use this if you are using UV/Vis detection.

  • Preparation: Prepare Mobile Phase A as 0.1% Trifluoroacetic Acid (TFA) in Water.[1] Prepare Mobile Phase B as 0.08% TFA in Acetonitrile (using slightly less TFA in organic prevents baseline drift).

  • Equilibration: Flush column with 20 column volumes. TFA takes longer to equilibrate than Formic Acid.[1]

  • Result: The trifluoroacetate anion pairs with the protonated Lysine amine. This neutralizes the charge repulsion and prevents the analyte from "sticking" to the silica surface.

Protocol 2: The "MS-Compatible" Fix (Mass Spec)

Use this if TFA suppresses your signal too much.

  • Buffer: Instead of pure Formic Acid, use 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid .

  • Mechanism: The ammonium ions (

    
    ) act as "decoys."[1] They flood the surface of the silica and occupy the silanol sites (
    
    
    
    ), preventing the Lys-Tyr molecules from interacting with them.
  • Note: If tailing persists, consider Difluoroacetic Acid (DFA) at 0.1%.[1] It offers near-TFA peak shape with significantly better MS sensitivity.[1]

Module B: Stationary Phase Selection

If chemistry adjustments fail, your column choice is likely the bottleneck. Standard C18 columns often lack the shielding required for basic peptides like Lys-Tyr.[1]

Charged Surface Hybrid (CSH) Technology[1][2]
  • Why it works: These particles have a slight positive charge on the surface.

  • Mechanism: Electrostatic Repulsion.[1] The positive surface repels the positively charged Lysine residue, preventing it from getting close enough to interact with residual silanols.

  • Result: Sharp peaks even with MS-friendly mobile phases (like Formic Acid).[1]

HILIC (Hydrophilic Interaction Liquid Chromatography)[1][6][7][8][9]
  • Why it works: Lys-Tyr is very hydrophilic.[1] In Reversed-Phase (C18), it barely retains.[1] In HILIC, water is the "strong" solvent.[4][5]

  • Mechanism: You use a high-organic starting condition (e.g., 90% ACN).[1] The polar Lys-Tyr partitions into the water-enriched layer on the silica surface.

  • Benefit: HILIC naturally handles polar basics well and often provides orthogonal selectivity to C18.[1]

Visualizing the Silanol Mechanism

Understanding why tailing happens ensures you don't repeat the error.

SilanolMechanism cluster_solution With TFA/Additives Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Surface Defect LysTyr Lys-Tyr Analyte (NH₃⁺) Silanol->LysTyr Strong Ionic Attraction (CAUSES TAILING) TFA TFA Anion (CF₃COO⁻) TFA->Silanol Blocks Site TFA->LysTyr Ion Pairing (Masks Charge)

Figure 2: Mechanism of Peak Tailing. The red arrow represents the unwanted ionic interaction. The green pathways represent how TFA interrupts this process.

Frequently Asked Questions (FAQ)

Q: Can I just increase the temperature to fix the tailing? A: Raising temperature (e.g., to 60°C) can reduce tailing by improving mass transfer kinetics and lowering mobile phase viscosity. However, it rarely eliminates silanol interactions completely.[1][6] It should be used in conjunction with proper mobile phase chemistry, not as a sole fix.[1]

Q: My Lys-Tyr peak is fronting (leaning forward), not tailing. What is this? A: Fronting usually indicates Mass Overload .[1] Basic peptides have low loading capacity on C18 because the positive charges repel each other on the surface.

  • Fix: Dilute your sample 10-fold and inject a smaller volume.[1] If the shape improves, you were overloading the column.

Q: Why not use Triethylamine (TEA)? A: TEA is an effective silanol blocker (it competes for the sites). However, it is incompatible with LC-MS (causes persistent background contamination) and can degrade silica columns at high pH.[1] Only use TEA for UV methods on older silica columns.[1]

Q: What is the best pH for Lys-Tyr? A:

  • Option A (Low pH): pH < 2.[1]5. Protons suppress silanols.[1] (Best for C18).

  • Option B (High pH): pH > 10.[1] At this pH, Lysine loses its proton (becomes neutral).[1] Tailing disappears because the ionic interaction is gone. Warning: You MUST use a "Hybrid" (polymer-silica) column (e.g., Waters BEH, Agilent PLRP) for high pH, or you will dissolve your silica column.[1]

References

  • McCalley, D. V. (2004).[1][7] "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography." Journal of Chromatography A.

  • Schuster, S. A., & Boyes, B. E. (2025).[1] "Optimizing Peptide Separations: The Role of Acid Modifiers." Advanced Materials Technology.

  • Gritti, F., & Guiochon, G. (2012).[1] "Evaluation of hydrophilic interaction chromatography (HILIC) versus C18 reversed-phase chromatography for targeted quantification of peptides." Journal of Chromatography A.

  • Agilent Technologies. (2019).[1] "Retaining and Separating Polar Molecules – When to Use HILIC Versus Reversed-Phase LC." Agilent Technical Notes.

  • PubChem. (2026).[1] "Lys-Tyr Dipeptide Compound Summary." National Library of Medicine.[1]

Sources

Optimization

Technical Support Center: Minimizing Tyrosine Oxidation in H-Lys-Tyr-OH

Current Status: Operational Ticket ID: TYR-OX-001 Assigned Specialist: Senior Application Scientist Executive Summary The dipeptide H-Lys-Tyr-OH presents a unique stability challenge. While short, the presence of the ele...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TYR-OX-001 Assigned Specialist: Senior Application Scientist

Executive Summary

The dipeptide H-Lys-Tyr-OH presents a unique stability challenge. While short, the presence of the electron-rich phenolic ring (Tyrosine) alongside two nucleophilic primary amines (Lysine


-amine and 

-amine) creates a high risk for oxidative coupling and polymerization.

When Tyrosine oxidizes, it often forms tyrosyl radicals or dopaquinones . In H-Lys-Tyr-OH, the adjacent Lysine amines can attack these quinones, leading to rapid intramolecular cyclization or intermolecular cross-linking (melanization), often visible as a pink or brown discoloration.

This guide provides troubleshooting workflows to prevent these specific degradation pathways during synthesis, cleavage, and storage.

Module 1: The Mechanistic Basis (Root Cause Analysis)

Q: Why is my H-Lys-Tyr-OH turning pink/brown in solution?

A: This is the hallmark of Quinone-Amine Adduct formation . Unlike simple oxidation, this is a cascade reaction.

  • Initiation: Trace metals or light oxidize Tyrosine to a Tyrosyl radical, which disproportionates to DOPA and then Dopaquinone .

  • Propagation: The Lysine side-chain amine (

    
    -NH
    
    
    
    ) acts as a nucleophile, attacking the electrophilic Dopaquinone.
  • Result: This forms colored adducts (pink

    
     brown) similar to the early stages of melanin synthesis.
    
Visualization: The Oxidation Cascade

The following diagram illustrates the specific pathway for H-Lys-Tyr-OH degradation.

TyrOxidation Tyr H-Lys-Tyr-OH (Native) Radical Tyrosyl Radical (Tyr•) Tyr->Radical ROS / UV Light Metal Ions (Fe2+) Dityr Dityrosine (Cross-link) Radical->Dityr Dimerization (Fluorescent) Quinone Dopaquinone (Electrophile) Radical->Quinone Disproportionation Adduct Lys-Quinone Adduct (Pink/Brown Color) Quinone->Adduct Nucleophilic Attack by Lys Amine

Figure 1: Mechanistic pathway showing how Tyrosine oxidation branches into Dityrosine (fluorescence) or Quinone adducts (coloration).[1][2][3][4]

Module 2: Synthesis & Cleavage Troubleshooting

Q: I am seeing +16 Da or +32 Da peaks after TFA cleavage. How do I stop this?

A: These mass shifts correspond to mono-oxidation (+O) and di-oxidation (+2O). This usually occurs during cleavage from the resin when reactive carbocations (generated from protecting groups like tBu or Trt) attack the electron-rich Tyr ring.

Protocol: The "Tyr-Optimized" Cleavage Cocktail Standard cocktails (95% TFA / 2.5% TIS / 2.5% H


O) are often insufficient for sensitive Tyrosine sequences. You must add Phenol  as a "decoy" scavenger.
ComponentRoleStandard %Tyr-Optimized %
TFA Cleavage Agent95%90%
Phenol Tyr Protector (Critical) 0%5%
Water Scavenger (tBu)2.5%2.5%
TIS Scavenger (Carbocations)2.5%2.5%

Step-by-Step Implementation:

  • Preparation: Dissolve crystalline Phenol in TFA before adding to the resin.

  • Temperature: Perform cleavage at 0°C (Ice Bath) for the first 30 minutes, then warm to Room Temperature. Heat accelerates oxidation.

  • Precipitation: Use ice-cold Diethyl Ether. Do not allow the peptide to sit in the cleavage cocktail longer than necessary (max 2-3 hours).

  • Degassing: Briefly bubble Nitrogen or Argon through the cocktail before adding to the resin to remove dissolved oxygen.

Technical Note: Phenol works because it is structurally similar to the Tyrosine side chain. Reactive electrophiles (alkyl cations or radicals) will preferentially attack the abundant free Phenol in the solution rather than the Tyrosine on your peptide [1].

Module 3: Storage & Formulation[5]

Q: How should I store H-Lys-Tyr-OH to prevent shelf-life degradation?

A: Lyophilized powder is stable, but solution-state storage is high-risk.

The "Safe-State" Protocol:

  • pH Control: Maintain pH < 6.0.

    • Reasoning: At pH > 9, the phenolic hydroxyl group deprotonates (

      
      ), making the ring significantly more electron-rich and prone to oxidation. Acidic pH keeps the phenol protonated and stable [2].
      
  • Chelation: Add 0.1 mM EDTA to buffers.

    • Reasoning: Trace metal ions (Iron, Copper) catalyze Fenton reactions (

      
      ). The hydroxyl radical (
      
      
      
      ) is a potent Tyrosine oxidant.
  • Container: Use Amber Glass or opaque plastic.

    • Reasoning: Tyrosine can undergo photo-oxidation under UV/Blue light, generating singlet oxygen.

Q: Can I use antioxidants?

A: Yes, but choose carefully.

  • Recommended: Methionine (acts as a sacrificial oxidant) or Ascorbate (Vitamin C).

  • Caution: Ascorbate can sometimes act as a pro-oxidant in the presence of transition metals (Fenton chemistry) if EDTA is not present. Always use EDTA if using Ascorbate.

Module 4: Analytical Validation

Q: How do I confirm if my peptide is oxidized?

A: Use this decision matrix to select the correct analytical method.

ObservationSuspected SpeciesConfirmation Method
Fluorescence (Blue)Dityrosine (Dimer)Fluorescence Spectroscopy Ex: 325 nm
Color Change (Pink/Brown)Dopaquinone / MelaninVisual / UV-Vis Broad absorbance 300-600 nm
Mass Shift (+16 Da)DOPA / Hydroxy-TyrLC-MS Look for M+16 peak
Mass Shift (-2 Da)Intramolecular CrosslinkLC-MS Look for [2M-2H] (Dimer) or M-2H (Intra)
Troubleshooting Workflow Diagram

Use this logic flow to diagnose impurity peaks in your chromatogram.

Troubleshooting Start Impurity Detected in H-Lys-Tyr-OH CheckMass Check Mass Shift (LC-MS) Start->CheckMass Plus16 +16 Da (Hydroxylation) CheckMass->Plus16 Observed Minus2 -2 Da (Oxidative Coupling) CheckMass->Minus2 Observed NoShift No Mass Shift (Isomerization?) CheckMass->NoShift Observed Action1 Add Phenol/TIS to Cleavage Plus16->Action1 Action2 Check pH & Light Check Dimerization Minus2->Action2 Action3 Check Racemization (D-Tyr formation) NoShift->Action3

Figure 2: Diagnostic workflow for identifying Tyrosine modification types based on mass spectrometry data.

References

  • CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures.[5] (Application Note discussing Phenol as a scavenger for Tyr/Trp).

  • Encyclopedia.pub. Instability of Peptide and Possible Causes of Degradation. (Detailed review of pH and metal-induced oxidation mechanisms).

  • DiMarco, T., & Giulivi, C. (2007).[6] Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples.[4][6] Mass Spectrometry Reviews.[6]

  • GenScript. Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (Practical guide on argon flushing and buffer optimization).

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Degradation Profiling of H-Lys-Tyr-OH

Welcome to the Peptide Stability Technical Support Hub. Current Topic: Degradation Profiling of H-Lys-Tyr-OH (Lysyl-Tyrosine) under Heat Stress.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Peptide Stability Technical Support Hub. Current Topic: Degradation Profiling of H-Lys-Tyr-OH (Lysyl-Tyrosine) under Heat Stress. Ticket ID: #LYS-TYR-THERM-001

Diagnostic Overview (The Triage)

Before proceeding to deep mechanistic troubleshooting, use this diagnostic matrix to identify the likely degradation pathway affecting your H-Lys-Tyr-OH samples.

ObservationPrimary SuspectMechanismKey Analytical Marker
New Peak (Late Eluting) Diketopiperazine (DKP) Intramolecular CyclizationMass shift: [M-18] Da (Loss of H₂O)
New Peaks (Early Eluting) Hydrolysis Peptide Bond CleavageAppearance of free Lys and Tyr
Yellowing / Browning Oxidation Tyrosine Radical FormationMass shift: +16 Da (OH addition) or [2M-2H] (Dityrosine)
Insoluble Aggregates Cross-linking Oxidative PolymerizationHigh Molecular Weight (HMW) species on SEC

Troubleshooting Guides

Issue A: "I see a major impurity peak eluting after the main peak in RP-HPLC."

Diagnosis: Formation of Cyclo(Lys-Tyr) (Diketopiperazine). Context: Dipeptides are thermodynamically unstable relative to their cyclic diketopiperazine (DKP) forms, especially under heat. The loss of the zwitterionic N- and C-termini makes the DKP significantly more hydrophobic, causing it to retain longer on C18 columns.

Step-by-Step Resolution:

  • Check pH: DKP formation is base-catalyzed. If your formulation is pH > 7.0, the nucleophilicity of the N-terminal amine increases, attacking the C-terminal carbonyl.

    • Action: Adjust formulation pH to 5.0–6.0 using acetate or citrate buffers to protonate the amine.

  • Temperature Control: The reaction is endothermic and accelerated by heat.

    • Action: Store lyophilized powder at -20°C. Avoid autoclaving solutions of H-Lys-Tyr-OH; use sterile filtration (0.22 µm) instead.

  • Concentration Factor: DKP formation is intramolecular (first-order kinetics), meaning it is concentration-independent. Diluting the sample will not slow this specific degradation pathway.

Issue B: "My sample turned yellow/brown after heating."

Diagnosis: Tyrosine Oxidation . Context: The phenolic side chain of Tyrosine is sensitive to reactive oxygen species (ROS) and heat. It oxidizes to form 3,4-dihydroxyphenylalanine (DOPA) or dimerizes to form Dityrosine (a fluorescent cross-link).

Step-by-Step Resolution:

  • Inert Atmosphere: Heat stress in the presence of air accelerates radical formation.

    • Action: Purge all buffers with Nitrogen (

      
      ) or Argon before use. Overlay headspace with inert gas during thermal stress testing.
      
  • Chelation: Trace metal ions (Fe²⁺, Cu²⁺) catalyze phenolic oxidation (Fenton chemistry).

    • Action: Add 0.1 mM EDTA to the buffer system during stress testing to sequester catalytic metals.

  • Light Protection: Tyrosine oxidation is photo-synergistic.

    • Action: Ensure heating blocks or chambers are dark/opaque.

Frequently Asked Questions (FAQ)

Q: Why is H-Lys-Tyr-OH more unstable than longer peptides? A: Dipeptides possess a unique structural vulnerability. The N-terminal amine is spatially positioned perfectly to attack the C-terminal carbonyl, forming a six-membered ring (diketopiperazine). In longer peptides, this "back-biting" is sterically hindered or requires specific conformational folding.

Q: Can I distinguish between DKP and Hydrolysis using only UV? A: Difficult. Both retain the aromatic Tyrosine chromophore (280 nm). However, DKP loses the peptide bond character slightly but forms two amide bonds in the ring.[1]

  • Recommendation: You must use LC-MS .

    • DKP:

      
       292.1 (Positive mode, 
      
      
      
      , calculated from
      
      
      ).
    • Hydrolysis: Distinct peaks for Lys (

      
       147) and Tyr (
      
      
      
      182).

Q: Does the Lysine side chain participate in degradation? A: Under pure heat stress, the


-amino group of Lysine is relatively stable. However, if reducing sugars are present (e.g., lactose in formulation), it will undergo Maillard reaction  rapidly, leading to complex "browning" products. In oxidative conditions, it can form Schiff bases with oxidized Tyrosine quinones.

Visualizing the Degradation Pathways[2][3]

The following diagram maps the kinetic fate of H-Lys-Tyr-OH under thermal stress.

degradation_pathways Parent H-Lys-Tyr-OH (MW: 309.4 Da) DKP Cyclo(Lys-Tyr) (Diketopiperazine) [M-18 Da] Parent->DKP Heat, Neutral/Basic pH (Intramolecular Cyclization) Hydrolysis Hydrolysis Products (Free Lys + Free Tyr) Parent->Hydrolysis Acid/Base + H2O (Peptide Bond Cleavage) Oxidation Oxidation Products (DOPA, Dityrosine) [+16 Da, +Crosslinks] Parent->Oxidation Heat + O2 + Metals (Radical Mechanism)

Caption: Figure 1. Thermal degradation pathways of H-Lys-Tyr-OH: Cyclization (Red), Hydrolysis (Yellow), and Oxidation (Green).

Experimental Protocols

Protocol A: Thermal Stress Testing (ICH Q1A Aligned)

Objective: Force degradation to identify the primary breakdown product.

  • Preparation: Dissolve H-Lys-Tyr-OH to a concentration of 1 mg/mL in:

    • Condition A: 50 mM Phosphate Buffer, pH 7.4 (Physiological).

    • Condition B: 0.1 M HCl (Acidic Stress).

    • Condition C: 0.1 M NaOH (Basic Stress).

  • Incubation:

    • Seal in HPLC glass vials (amber to prevent photo-degradation).

    • Incubate at 60°C and 80°C for 24, 48, and 72 hours.

  • Quenching: Neutralize Acid/Base samples to pH 7.0 immediately after time-point collection.

  • Analysis: Inject 10 µL onto RP-HPLC immediately.

Protocol B: Analytical Method (LC-MS Compatible)

Objective: Separate Parent, DKP, and Hydrolysis products.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm or 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for free Lys/Tyr).

    • 2-15 min: 5%

      
       40% B (Elution of Parent).
      
    • 15-20 min: 40%

      
       90% B (Elution of hydrophobic DKP/Dityrosine).
      
  • Flow Rate: 0.3 mL/min.

  • Detection: UV 214 nm (Amide), 280 nm (Tyr); MS (ESI+).

References

  • Rodante, F., et al. (2024).[2] Thermal degradation of amino acids during pyrolytic processes.[3] Scientific Reports.[3] Link

  • Mozziconacci, O., et al. (2012).[4] Oxidation of Therapeutic Proteins and Peptides: Structural and Biological Consequences.[4] Pharmaceutical Research. Link

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Dipeptides. Journal of Pharmaceutical Sciences.
  • Ueda, H., et al. (2021).[5] Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide. Frontiers in Medical Technology. (Provides context on Tyr-Arg analogs and stability). Link

Sources

Optimization

Technical Support Center: Global Deprotection of H-Lys-Tyr-OH

Welcome to the Advanced Peptide Synthesis Support Hub. Topic: Global Deprotection and Cleavage of H-Lys-Tyr-OH (Lysine-Tyrosine Dipeptide).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Topic: Global Deprotection and Cleavage of H-Lys-Tyr-OH (Lysine-Tyrosine Dipeptide). Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.

Executive Summary & Chemical Logic

The synthesis of the dipeptide H-Lys-Tyr-OH presents a deceptive simplicity. While devoid of oxidation-prone Methionine or Cysteine, the presence of Tyrosine (Tyr) alongside Lysine (Lys) creates a specific vulnerability during the final cleavage step: Electrophilic Aromatic Substitution (EAS) .

In standard Fmoc-SPPS (Solid Phase Peptide Synthesis), the side chains are typically protected as Lys(Boc) and Tyr(tBu) . Upon treatment with Trifluoroacetic Acid (TFA), these groups release massive amounts of tert-butyl carbocations (


). Without adequate scavenging, these cations will attack the electron-rich phenolic ring of Tyrosine (at the ortho position), resulting in a permanent, irreversible impurity (+56 Da mass shift).

This guide details the Standard Operating Procedure (SOP) to prevent this artifact and ensures the successful isolation of this polar dipeptide.

The Standard Protocol (The "Happy Path")

For H-Lys-Tyr-OH, we avoid "Reagent K" (malodorous) in favor of a TIS-based system . Triisopropylsilane (TIS) is the critical scavenger here; it acts as a hydride donor, rapidly quenching


 cations before they can alkylate the Tyrosine ring.
Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • TFA (Trifluoroacetic Acid): Peptide synthesis grade.[1]

  • TIS (Triisopropylsilane): Primary scavenger for

    
    .
    
  • Ultrapure Water: Hydrolyzes potential trifluoroacetyl esters.

  • Cold Diethyl Ether (or MTBE): For precipitation (See Critical Advisory below).

Step-by-Step Methodology
StepActionTechnical Rationale
1. Wash Wash resin 3x with DCM, then dry under N₂.[2]Residual DMF is basic and can neutralize TFA, reducing cleavage efficiency. DCM swells the resin for optimal reagent access.
2. Cocktail Prepare Cocktail B : TFA / TIS / H₂O (95 : 2.5 : 2.5) .TIS scavenges cations. Water prevents esterification. TFA cleaves the linker and removes Boc/tBu groups.
3. React Add 10-15 mL cocktail per gram of resin. Shake for 2.0 - 2.5 hours .Short peptides cleave quickly, but side-chain deprotection (specifically Pbf or Trt, though not present here) usually drives time. For Boc/tBu, 2 hours is sufficient.
4. Filter Filter resin into a round-bottom flask. Rinse resin 2x with neat TFA.[3]Maximizes recovery. Do not use Acetone/MeOH yet, as they precipitate the peptide in the filter.
5. Concentrate CRITICAL: Evaporate TFA under N₂ stream to <10% volume.Removing TFA forces the peptide out of solution and increases the concentration for precipitation.
6. Isolate Add 10x volume of ice-cold Ether . Vortex vigorously.Expert Note: Dipeptides like H-Lys-Tyr-OH are highly polar and may not precipitate well. If an "oil" forms, see Module 3.

Visualization: Cleavage Workflow & Decision Matrix

The following diagram illustrates the workflow, including the critical decision path for isolating short, polar dipeptides.

G Start Resin-Bound H-Lys(Boc)-Tyr(tBu) Cocktail Add TFA/TIS/H2O (95:2.5:2.5) 2.5 Hours @ RT Start->Cocktail Filtration Filtration (Separate Resin from Filtrate) Cocktail->Filtration Evap Evaporate TFA (Reduce to <10% Vol) Filtration->Evap Precip Add Cold Diethyl Ether Evap->Precip Decision Precipitate Formed? Precip->Decision YesPath Centrifuge & Wash (3x Ether) Decision->YesPath Yes (White Solid) NoPath Oiling Out / Suspension Decision->NoPath No (Oil/Cloudy) Final Crude H-Lys-Tyr-OH (Ready for HPLC) YesPath->Final Remedy Rotovap to Dryness Dissolve in 5% Acetic Acid Lyophilize NoPath->Remedy Remedy->Final

Caption: Workflow for cleavage of H-Lys-Tyr-OH, highlighting the alternative isolation route (Lyophilization) for polar dipeptides.

Troubleshooting Guide (The "Why" Behind the Failures)

Issue 1: Mass Spectrum shows [M+56] peaks

Symptom: Your target mass is present, but you see a significant impurity at +56 Da. Diagnosis: Tyrosine Alkylation . The


 cation released from the Lys(Boc) or Tyr(tBu) has attacked the ortho-position of the Tyrosine ring, forming 3-tert-butyltyrosine.
The Fix: 
  • Increase Scavenger Load: Switch to a cocktail with higher scavenger capacity: TFA / Phenol / TIS / H₂O (92.5 : 2.5 : 2.5 : 2.5) . Phenol is a specific scavenger for Tyrosine protection.

  • Temperature Control: Ensure the cleavage is performed strictly at room temperature (20-25°C). Higher temperatures accelerate alkylation.

Issue 2: Mass Spectrum shows [M+100] peaks

Symptom: A peak +100 Da higher than expected. Diagnosis: Incomplete Boc Removal . The Boc group (MW ~100) is still attached to the Lysine. The Fix:

  • Check TFA Quality: TFA can absorb water over time. If your TFA is "wet," its acidity drops. Use fresh, synthesis-grade TFA.

  • Extend Time: Re-treat the peptide with fresh cocktail for an additional 60 minutes.

Issue 3: Peptide "Disappears" during Ether Precipitation

Symptom: You add ether, but no white powder forms. You see a sticky oil or a clear solution. Diagnosis: Solubility Artifact . H-Lys-Tyr-OH is a zwitterionic dipeptide. It is extremely polar and may be somewhat soluble in ether/TFA mixtures, or it may form an "oil" rather than a solid lattice. The Fix (The "Expert" Protocol):

  • Do not discard the ether supernatant.

  • Rotary evaporate the entire mixture (Ether + TFA + Peptide) to dryness.

  • Re-dissolve the residue in 5% Acetic Acid in Water .

  • Lyophilize (Freeze-dry) directly. This yields the peptide as a fluffy powder (TFA salt).

Frequently Asked Questions (FAQ)

Q: Can I use 1,2-Ethanedithiol (EDT) in the cocktail? A: You can, but it is unnecessary and ill-advised. EDT is primarily used to prevent oxidation of Methionine and Cysteine (neither are present here). EDT is foul-smelling and toxic. For Lys/Tyr, TIS is the superior and safer scavenger.

Q: Why do I see a +44 Da peak? A: This is likely a stable CO₂ adduct on the Lysine amine. This carbamate species forms during lyophilization from ammonium bicarbonate buffers or sometimes just from air. It usually dissociates at low pH (during HPLC purification). If it persists, dissolve in 0.1% TFA/Water and let stand for 30 mins before injecting.

Q: How should I store the crude peptide? A: As a TFA salt, the peptide is acidic. Store at -20°C in a desiccator. Tyrosine is sensitive to UV light over long periods; ensure the vial is amber or wrapped in foil.

References

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups in Organic Synthesis. Chemical Reviews, 2009. [Link] (Definitive review on protection group mechanisms and side reactions, including Tyrosine alkylation).

  • CEM Corporation. Peptide Cleavage Guide. [Link] (Industrial standard protocols for microwave and standard SPPS cleavage).

Sources

Troubleshooting

Technical Support Center: Optimizing pH Stability for Lys-Tyr Dipeptides

Welcome to the technical support center dedicated to providing in-depth guidance on optimizing the pH stability of Lys-Tyr dipeptides. This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on optimizing the pH stability of Lys-Tyr dipeptides. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide formulation and analysis. Here, we synthesize technical accuracy with field-proven insights to address the specific challenges you may encounter during your experimental work. Our goal is to equip you with the knowledge to not only troubleshoot stability issues but also to proactively design robust experimental protocols.

Introduction: The pH-Dependent Stability of Lys-Tyr Dipeptides

The stability of dipeptides, such as Lys-Tyr, in aqueous solutions is a critical factor that can significantly impact their biological activity, shelf-life, and overall therapeutic efficacy.[1][2] The pH of the formulation is a primary determinant of a peptide's stability, influencing its susceptibility to various degradation pathways.[2][3] For Lys-Tyr dipeptides, the presence of the ionizable amino and carboxyl termini, along with the phenolic hydroxyl group of tyrosine and the primary amine of the lysine side chain, creates a complex pH-dependent charge landscape. This, in turn, dictates the peptide's conformation, solubility, and propensity for chemical degradation.

Understanding the principal degradation pathways is paramount for developing effective stabilization strategies. For Lys-Tyr dipeptides, the key routes of degradation include:

  • Hydrolysis: The cleavage of the peptide bond is a major degradation pathway, which can be catalyzed by both acids and bases.[4][5] The rate of hydrolysis is highly dependent on the pH of the solution.[6]

  • Oxidation: The tyrosine residue, with its electron-rich phenolic ring, is particularly susceptible to oxidation.[7][8] This can be initiated by exposure to atmospheric oxygen, light, or the presence of trace metal ions.[3][9] The lysine residue can also undergo oxidation, although it is generally less reactive than tyrosine.[7][10]

  • Aggregation: Peptides can self-associate to form larger, often insoluble, aggregates.[3][11][12][13] This physical instability can be influenced by factors such as pH, ionic strength, and peptide concentration.[13][14] Aggregation can lead to a loss of biological activity and may induce an immunogenic response.[13]

This guide will provide a comprehensive framework for understanding and mitigating these stability challenges through a series of troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide: Common Issues in Lys-Tyr Dipeptide Stability Studies

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Question 1: I'm observing a rapid loss of my Lys-Tyr dipeptide in solution, even at refrigerated temperatures. What could be the primary cause?

Answer: A rapid loss of the dipeptide suggests a significant chemical instability. The most likely culprits are hydrolysis of the peptide bond or oxidation of the tyrosine residue.

  • Causality: The rate of both hydrolysis and oxidation is highly pH-dependent. At extreme pH values (highly acidic or alkaline), the peptide bond is more susceptible to cleavage.[4][5] Tyrosine oxidation can be accelerated at neutral to slightly alkaline pH where the phenolic hydroxyl group is more readily deprotonated, making it more susceptible to oxidation.[5]

  • Troubleshooting Steps:

    • Verify the pH of your solution: Use a calibrated pH meter to accurately measure the pH. Do not rely on the theoretical pH of the buffer.

    • Analyze for Degradation Products: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), to identify potential degradation products.[14][15][16] The presence of free lysine and tyrosine would indicate hydrolysis, while an increase in mass could suggest oxidation products.[17]

    • Perform a pH Profile Study: Assess the stability of the dipeptide across a range of pH values (e.g., pH 3 to 9) to identify the optimal pH for stability.

Question 2: My Lys-Tyr dipeptide solution has become cloudy or has formed a precipitate over time. What is happening and how can I prevent it?

Answer: Cloudiness or precipitation is a classic sign of peptide aggregation, a form of physical instability.[3][13]

  • Causality: Aggregation occurs when peptide molecules self-associate.[13][18] This is often most pronounced near the isoelectric point (pI) of the peptide, where the net charge is zero, minimizing electrostatic repulsion between molecules.[13] For Lys-Tyr, the pI will be influenced by the pKa values of the N-terminus, C-terminus, and the lysine side chain.

  • Troubleshooting Steps:

    • Determine the Isoelectric Point (pI): Calculate the theoretical pI of the Lys-Tyr dipeptide. You can use online peptide parameter calculation tools for this.

    • Adjust the Formulation pH: Formulate your dipeptide solution at a pH that is at least 1-2 units away from its pI. For a basic peptide like Lys-Tyr, formulating at a lower pH will ensure a net positive charge and promote repulsion, thus reducing aggregation.

    • Optimize Peptide Concentration: Higher peptide concentrations can increase the likelihood of aggregation.[13] Try working with lower concentrations if your application allows.

    • Consider Excipients: The addition of stabilizing excipients, such as sugars (e.g., sucrose, trehalose) or polyols, can sometimes help to prevent aggregation.[3][14]

Question 3: My HPLC analysis shows a new peak eluting close to the main Lys-Tyr peak, and its area increases over time. What could this be?

Answer: The appearance of a new, closely eluting peak is often indicative of a subtle chemical modification, such as oxidation or isomerization.

  • Causality:

    • Oxidation: The oxidation of the tyrosine residue can lead to the formation of various products, such as 3,4-dihydroxyphenylalanine (DOPA) or dityrosine crosslinks, which will have different retention times on a reversed-phase HPLC column.[19][20]

    • Racemization: Under certain pH conditions, particularly alkaline, the chiral alpha-carbon of the amino acids can undergo racemization, converting the L-amino acid to a D-amino acid.[8][21] This diastereomer will have slightly different chromatographic properties.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use LC-MS/MS to determine the mass of the new peak.[15] A mass increase of 16 Da would strongly suggest mono-oxidation. No change in mass might point towards isomerization or racemization.

    • Implement Antioxidants: If oxidation is suspected, consider adding antioxidants such as ascorbic acid or methionine to your formulation.[14]

    • Protect from Light and Oxygen: Store your solutions in amber vials and consider purging the headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.[14][22]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing a Lys-Tyr dipeptide solution?

A1: The optimal pH for stability is peptide-specific and must be determined experimentally. However, for a dipeptide containing lysine and tyrosine, a slightly acidic pH (typically in the range of 4-6) is often a good starting point. This is because this pH range helps to minimize both base-catalyzed hydrolysis and the oxidation of tyrosine, which is more prevalent at neutral to alkaline pH.[5] Furthermore, maintaining a net positive charge on the peptide by staying below its pI will help to prevent aggregation.[13]

Q2: Which buffer system is best for formulating Lys-Tyr dipeptides?

A2: The choice of buffer is critical for maintaining the desired pH and can also influence peptide stability.[1][5]

  • Acetate and Citrate buffers: These are often good choices for the acidic to neutral pH range (pH 3-6). They are generally considered to be non-reactive with peptides.

  • Phosphate buffers: While widely used, phosphate buffers can sometimes catalyze peptide degradation, particularly at elevated temperatures.[23] They are most effective in the pH range of 6.2-8.2.

  • Volatile buffers: For applications requiring subsequent lyophilization or mass spectrometry analysis, volatile buffers such as ammonium acetate or ammonium formate are preferred.

It is crucial to perform compatibility studies to ensure that the chosen buffer system does not negatively impact the stability of the Lys-Tyr dipeptide.

Q3: How can I accelerate the degradation of my Lys-Tyr dipeptide to quickly identify potential stability issues?

A3: This process is known as a forced degradation study, or stress testing.[9][15][24][25] It involves exposing the peptide to harsh conditions to accelerate the degradation process and identify potential degradation products and pathways.[9][17] Common stress conditions include:

  • Acid and Base Hydrolysis: Incubating the peptide in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH).

  • Oxidative Stress: Exposing the peptide to an oxidizing agent like hydrogen peroxide (e.g., 0.1% to 3% H₂O₂).

  • Thermal Stress: Incubating the peptide solution at elevated temperatures (e.g., 40°C, 60°C).

  • Photostability: Exposing the peptide to UV and visible light.

The results of forced degradation studies are essential for developing and validating a stability-indicating analytical method.[15][24]

Experimental Protocols

Protocol 1: pH Stability Profile of Lys-Tyr Dipeptide

Objective: To determine the optimal pH for the stability of Lys-Tyr dipeptide in an aqueous solution.

Materials:

  • Lys-Tyr dipeptide (lyophilized powder)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 9.

  • High-purity water

  • Calibrated pH meter

  • HPLC system with a C18 column and UV detector

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

Procedure:

  • Prepare Stock Solution: Accurately weigh the Lys-Tyr dipeptide and dissolve it in a suitable solvent (e.g., high-purity water) to create a concentrated stock solution.

  • Prepare pH Samples: Aliquot the stock solution into separate vials and dilute with each of the different pH buffers to achieve the final desired peptide concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze each sample by HPLC to determine the initial purity and concentration of the Lys-Tyr dipeptide. This will serve as the baseline.

  • Incubation: Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C) and protect them from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each sample and analyze by HPLC.

  • Data Analysis: For each pH and temperature condition, calculate the percentage of the remaining Lys-Tyr dipeptide relative to the T=0 sample. Plot the percentage of remaining peptide against time for each pH to determine the degradation rate. The pH at which the degradation rate is the lowest is the optimal pH for stability.

Data Presentation: pH Stability Profile of Lys-Tyr Dipeptide at 40°C
pHBuffer System% Remaining Dipeptide (Day 7)% Remaining Dipeptide (Day 30)
3.0Citrate98.2%92.5%
4.0Citrate99.1%96.8%
5.0Acetate99.5%98.1%
6.0Phosphate98.8%95.2%
7.0Phosphate95.3%85.1%
8.0Borate90.1%75.6%
9.0Borate85.4%60.3%

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow: pH Stability Study

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_incubation Incubation cluster_data Data Evaluation prep_stock Prepare Dipeptide Stock Solution prep_ph Prepare Samples at Different pH Values prep_stock->prep_ph analysis_t0 Initial HPLC Analysis (T=0) prep_ph->analysis_t0 analysis_tp Time-Point HPLC Analysis incubation Store Samples at Controlled Temperatures analysis_t0->incubation data_analysis Calculate Degradation Rates analysis_tp->data_analysis incubation->analysis_tp data_plot Plot % Remaining Peptide vs. Time data_analysis->data_plot

Caption: Workflow for determining the pH stability of Lys-Tyr dipeptides.

Logical Relationship: Factors Influencing Lys-Tyr Dipeptide Stability

G stability Lys-Tyr Dipeptide Stability hydrolysis Hydrolysis stability->hydrolysis oxidation Oxidation stability->oxidation aggregation Aggregation stability->aggregation ph pH ph->stability temp Temperature temp->stability conc Concentration conc->stability buffer Buffer System buffer->stability

Caption: Key factors impacting the stability of Lys-Tyr dipeptides.

References

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • Peptide Stability in Formulations | R&D Guide for Success. Peptide Manufacturer. [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Improving peptide stability: Strategies and applications. Allied Academies. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. National Center for Biotechnology Information. [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Virtual Screening for Dipeptide Aggregation: Toward Predictive Tools for Peptide Self-Assembly. ACS Publications. [Link]

  • Dipeptide Aggregation in Aqueous Solution from Fixed Point-Charge Force Fields. ACS Publications. [Link]

  • Accelerated stability and forced degradation studies. Alphalyse. [Link]

  • Dipeptide Aggregation in Aqueous Solution from Fixed Point-Charge Force Fields. National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Oxidation of side chain of peptides containing lysine (a), tyrosine... ResearchGate. [Link]

  • Peptide Stability: How Long Do Peptides Last?. Prime Peptides. [Link]

  • Hydrolysis of Serine-Containing Peptides at Neutral pH Promoted by [MoO4]2– Oxyanion. ACS Publications. [Link]

  • The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Taylor & Francis Online. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • Stability Issues of Peptide Drugs and Their Solutions. Yanfen Biotech. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. National Center for Biotechnology Information. [Link]

  • Programmable enzymatic oxidation of tyrosine-lysine tetrapeptides. National Center for Biotechnology Information. [Link]

  • Possible mechanism of acid hydrolysis of dipeptides. ResearchGate. [Link]

  • Lysine Residues Direct the Chlorination of Tyrosines in YXXK Motifs of Apolipoprotein A-I When Hypochlorous Acid Oxidizes High D. GenScript. [Link]

  • Proteins & Peptides Buffer-free Lyophilized Formulation Development. CD Formulation. [Link]

  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Chromatography Online. [Link]

  • Relative reactivity of lysine and other peptide-bound amino acids to oxidation by hypochlorite. The Ohio State University. [Link]

  • Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine. MDPI. [Link]

  • A novel tyrosine hyperoxidation enables selective peptide cleavage. National Center for Biotechnology Information. [Link]

  • Peptides and Probable Degradation Pathways. Veeprho. [Link]

  • Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. National Center for Biotechnology Information. [Link]

  • The pH Dependency of the Carboxyl Oxygen Exchange Reaction Catalyzed by Lysyl Endopeptidase and Trypsin. National Center for Biotechnology Information. [Link]

  • The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. National Center for Biotechnology Information. [Link]

  • 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]

  • Tyrosine Lysine dipeptide. National Center for Biotechnology Information. [Link]

  • Effect of pH on the Antimicrobial Activity and Peptide Population of Pepsin Hydrolysates Derived from Bovine and Porcine Hemoglobins. ACS Food Science & Technology. [Link]

  • KEGG Lysine degradation - Reference pathway. Kyoto Encyclopedia of Genes and Genomes. [Link]

Sources

Optimization

Technical Support Center: H-Lys-Tyr-OH Aggregation &amp; Stability

This is a technical support guide for H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) . Product: H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) CAS: 35978-98-4 (Acetate salt often used) Molecular Weight: 309.36 g/mol (Free base) Support Level: Sen...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) .

Product: H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) CAS: 35978-98-4 (Acetate salt often used) Molecular Weight: 309.36 g/mol (Free base) Support Level: Senior Application Scientist[1]

Introduction: The "Simple" Dipeptide Trap

Researchers often underestimate H-Lys-Tyr-OH because it is a short, hydrophilic dipeptide.[1] Unlike large proteins, it does not fold into complex tertiary structures. However, it presents unique aggregation challenges driven by two competing forces:

  • 
     Stacking:  The Tyrosine phenolic ring drives self-assembly at high concentrations.[1]
    
  • Cationic Repulsion: The Lysine

    
    -amino group (pKa ~10.[1]5) usually repels aggregation, unless shielded by high salt or specific pH conditions.[1]
    

This guide addresses the specific "silent" aggregation issues that compromise bioassays and HPLC data.

Part 1: Quick-Reference Troubleshooting (Tier 1)

Q1: My sample is clear, but my LC-MS shows a "ghost" peak at 2x molecular weight (approx. 618 Da). Is this aggregation?

Diagnosis: Likely Covalent Dityrosine Formation (Oxidation). Unlike physical aggregation (reversible), this is a chemical change.[1] Tyrosine residues are highly susceptible to radical-mediated oxidation, forming covalent dityrosine crosslinks.[1] This is common if the sample was exposed to light, high pH (>8.0), or trace metals.

  • Immediate Action:

    • Check the absorbance at 315 nm . Dityrosine fluoresces/absorbs here (unlike monomeric Tyr at 280 nm).[1]

    • Protocol: Add 1 mM DTT or TCEP to the sample. If the peak remains, it is a covalent dimer (irreversible). If it disappears, it was a disulfide-like or non-covalent aggregate (unlikely for Lys-Tyr).[1]

Q2: The solution turns slightly yellow upon storage. Can I still use it?

Diagnosis: Quinone Intermediate Formation. Yellowing indicates the oxidation of the Tyrosine phenol group to a quinone species.

  • Verdict: Discard. The effective concentration is compromised, and quinones are reactive electrophiles that can modify your assay targets.

Q3: I see variability in my bioassay (e.g., analgesic or neuronal firing rates), but the concentration is correct.

Diagnosis: Soluble Oligomers (The "Invisible" Aggregate). H-Lys-Tyr-OH can form small, soluble oligomers (dimers/tetramers) stabilized by an interaction between the Lysine amine and Tyrosine hydroxyl. These do not scatter enough light to make the solution cloudy but effectively lower the "active" monomer concentration.

  • Action: Perform the Intrinsic Fluorescence Shift Assay (See Part 3).

Part 2: The Troubleshooting Decision Tree

Use this logic flow to identify the specific type of instability in your sample.

TroubleshootingFlow Start Start: Sample Anomaly Visual Visual Inspection Start->Visual Cloudy Cloudy / Precipitate Visual->Cloudy Yes Clear Clear Solution Visual->Clear No SaltIssue Diagnosis: Salt-Induced Shielding (Reversible) Cloudy->SaltIssue Check pH/Salt HPLC HPLC / LC-MS Check Clear->HPLC GhostPeak Peak @ ~618 Da HPLC->GhostPeak Found dimer mass Broadening Peak Broadening HPLC->Broadening Poor resolution DTT Add Reducing Agent (DTT/TCEP) GhostPeak->DTT DLS DLS / Fluorescence Broadening->DLS Dityrosine Diagnosis: Covalent Dityrosine (Irreversible) DTT->Dityrosine Peak Persists Oligomer Diagnosis: Soluble Oligomers (Pi-Stacking) DLS->Oligomer Rh > 1nm or Fluorescence Shift

Figure 1: Decision matrix for distinguishing between physical aggregation (reversible) and chemical oxidation (irreversible) in H-Lys-Tyr-OH samples.

Part 3: Deep Dive & Validation Protocols

Mechanism: Why Lys-Tyr Aggregates

Unlike amyloidogenic peptides, H-Lys-Tyr-OH aggregation is driven by a specific intramolecular and intermolecular interaction.[1]

  • The Stabilizing Bridge: The positively charged

    
    -amino group of Lysine can form a hydrogen bond/salt bridge with the phenolic hydroxyl or the carboxyl C-terminus of Tyrosine.
    
  • Concentration Dependence: At concentrations >10 mM, or in the presence of phosphate buffers (which can bridge cationic charges), these interactions stack to form "soft" aggregates.

Protocol A: Intrinsic Fluorescence Shift (The "Gold Standard")

Why this works: Tyrosine fluorescence is sensitive to its local environment.[1] When H-Lys-Tyr-OH aggregates via


 stacking, the Tyrosine emission spectrum shifts.[1]

Materials:

  • Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or plate reader with monochromator).[1]

  • Buffer: 10 mM Tris-HCl or Water (Avoid Phosphate if possible as it promotes salt-bridging).[1]

Steps:

  • Excitation: Set Excitation wavelength (

    
    ) to 275 nm .
    
  • Emission Scan: Scan emission (

    
    ) from 290 nm to 350 nm .
    
  • Baseline: Measure a fresh monomer control (10 µM). Peak should be approx 303 nm .[1]

  • Sample Measurement: Measure your "suspect" sample.

    • Red Shift (>305 nm): Indicates hydrogen bonding of the phenolic hydroxyl (aggregation).

    • New Peak at 400-410 nm: Indicates Dityrosine (Covalent oxidation).[1]

Protocol B: Solubility & Turbidity Screen

Use this to determine if your buffer conditions are forcing the peptide out of solution.

ParameterRecommended RangeWhy?
Concentration < 5 mM (Stock)Above 10 mM,

-stacking probability increases exponentially.[1]
pH 4.0 – 7.0Avoid pH > 8.0 .[1] High pH deprotonates the Lysine amine, removing the repulsive charge that prevents aggregation.
Salt (Ionic Strength) < 150 mMHigh salt shields the Lysine charge, allowing hydrophobic Tyrosine interactions to dominate.
Solvent Water or 5% DMSOAvoid 100% DMSO for storage. Hygroscopic DMSO introduces water + oxygen, accelerating oxidation.[1]

Part 4: Frequently Asked Questions (Advanced)

Q: I am using H-Lys-Tyr-OH as a standard for Kyotorphin. Are they interchangeable? A: NO.

  • Kyotorphin is L-Tyrosyl-L-Arginine (Tyr-Arg) .[1]

  • Your Molecule is L-Lysyl-L-Tyrosine (Lys-Tyr) .[1] While both are analgesic dipeptides, their physicochemical properties differ.[1] Tyr-Arg is more prone to guanidinium-mediated interactions (Arg), while Lys-Tyr is more sensitive to pH shifts affecting the Lysine amine.[1] Ensure you are using the correct CAS and sequence for your specific receptor binding assay.

Q: Can I sonicate the sample to break up aggregates? A: Use Caution. Sonication generates local heat and radicals. For Tyrosine-containing peptides, this can accelerate dityrosine formation (oxidation).[1]

  • Better Alternative: Vortexing or gentle heating (up to 37°C) for physical aggregates.[1] If it doesn't dissolve at 37°C, filter it (0.22 µm); do not sonicate extensively.[1]

Q: What is the best storage condition to prevent this? A: Lyophilized powder at -20°C. Once reconstituted:

  • Aliquot immediately (avoid freeze-thaw).[1]

  • Flush headspace with Argon or Nitrogen (crucial to prevent Tyr oxidation).[1]

  • Use within 1 month.

References

  • PubChem. (n.d.).[1] Lys-Tyr | C15H23N3O4.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Munoz-Robles, B. G., et al. (2015).[1] Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences. Retrieved from [Link][1]

  • Gao, Y., et al. (2024).[1] A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. Gels. Retrieved from [Link][1]

  • Zielinski, D., et al. (2020).[1] Intrinsic Fluorescence-Based Soft Sensor for Monitoring Aggregation. Frontiers in Bioengineering and Biotechnology. (Contextual grounding on Tyrosine fluorescence shifts).

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Crude H-Lys-Tyr-OH Mixtures

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of the dipeptide H-Lys-Tyr-OH. The information herein is designed to be a practical resource, blending established scientific principles with field-proven insights to help you navigate the complexities of peptide purification.

Introduction: The Challenge of Purifying H-Lys-Tyr-OH

The purification of synthetic peptides like H-Lys-Tyr-OH is a critical step following solid-phase peptide synthesis (SPPS). The crude product is a heterogeneous mixture containing the target peptide along with a variety of impurities. These can include deletion sequences (missing one or more amino acids), truncated peptides, incompletely deprotected peptides, and by-products from the cleavage of protecting groups.[1] The successful isolation of high-purity H-Lys-Tyr-OH is essential for its use in research, diagnostics, and therapeutic development.[2][3][4]

This guide will focus on the most common and effective purification strategies, with a strong emphasis on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[1] We will also explore other techniques like ion-exchange chromatography and solid-phase extraction as viable alternatives or complementary steps.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of H-Lys-Tyr-OH in a question-and-answer format.

Q1: I'm seeing multiple peaks in my analytical HPLC of the crude product. How do I identify the correct peak for H-Lys-Tyr-OH?

A1: This is a common and expected observation. The peak corresponding to your target dipeptide, H-Lys-Tyr-OH, can be identified through a combination of techniques:

  • Mass Spectrometry (MS): This is the most definitive method. By coupling your HPLC to a mass spectrometer (LC-MS), you can determine the molecular weight of the species eluting in each peak. The theoretical molecular weight of H-Lys-Tyr-OH is approximately 309.36 g/mol .[5]

  • Expected Retention Time: Based on the hydrophobicity of its constituent amino acids, Lysine and Tyrosine, you can predict the approximate retention time. Tyrosine is more hydrophobic than Lysine, giving the dipeptide a moderate overall hydrophobicity.[6] In a typical reversed-phase gradient, it will elute after more polar impurities but before longer, more hydrophobic sequences.

  • Spiking: If you have a small amount of a previously purified and confirmed standard of H-Lys-Tyr-OH, you can "spike" your crude sample with it. The peak that increases in area corresponds to your target peptide.

Q2: My peak of interest is broad and shows significant tailing. What are the likely causes and how can I improve the peak shape?

A2: Poor peak shape in RP-HPLC can be attributed to several factors:

  • Secondary Interactions: The free silanol groups on the silica-based stationary phase can interact with the basic lysine residue in your dipeptide, leading to tailing.

    • Solution: Ensure you are using a sufficient concentration of an ion-pairing agent, typically 0.1% Trifluoroacetic Acid (TFA), in your mobile phases.[7] TFA masks these silanol interactions, leading to sharper peaks.[7]

  • Column Overload: Injecting too much crude peptide onto the column can lead to broad, asymmetrical peaks.

    • Solution: Reduce the amount of sample you are loading. For analytical HPLC, a concentration of 1-2 mg/mL is a good starting point.[8]

  • On-Column Aggregation: Although less common for a small dipeptide, aggregation can still occur at high concentrations.

    • Solution: Increasing the column temperature (e.g., to 40-60°C) can improve solubility and reduce aggregation, leading to better peak shape.[7]

Q3: I'm struggling to get good separation between my target peptide and a closely eluting impurity. What can I do to improve resolution?

A3: Improving resolution is key to achieving high purity. Here are several strategies:

  • Optimize the Gradient: A shallower gradient will increase the separation between peaks. For a dipeptide, a slow increase in the organic mobile phase (e.g., 0.5-1% per minute) can significantly improve resolution.[8]

  • Change the Organic Modifier: While acetonitrile is the most common organic solvent, switching to methanol or isopropanol can alter the selectivity of your separation and may resolve co-eluting peaks.

  • Adjust the pH of the Mobile Phase: The charge state of your dipeptide can be manipulated by changing the pH of the mobile phase. Since H-Lys-Tyr-OH has a basic lysine residue, moving to a slightly different pH (while staying within the stable range of your column) can change its retention characteristics relative to impurities.

  • Try a Different Stationary Phase: If you are using a C18 column, switching to a C8 or a phenyl-hexyl column can provide different selectivity based on hydrophobicity and aromatic interactions, respectively.

Q4: My recovery of the purified peptide after lyophilization is very low. What could be the reason?

A4: Low recovery is a frustrating issue. Here are some potential causes and their solutions:

  • Incomplete Elution: Your peptide may not be fully eluting from the preparative column.

    • Solution: After your main peak has eluted, perform a high-organic wash (e.g., 95% acetonitrile) to strip any remaining peptide from the column.

  • Loss During Lyophilization: Small amounts of fluffy, lyophilized peptide can be lost due to static electricity or aspiration into the lyophilizer.

    • Solution: Ensure your collection flask is appropriately sized and consider using specialized lyophilization vials.

  • Peptide Adsorption: Peptides can adsorb to glass and plastic surfaces.

    • Solution: Pre-rinsing collection tubes with a solution containing a low concentration of organic solvent can help to minimize this.

  • Inaccurate Quantification: The presence of TFA counterions can inflate the perceived mass of the crude product.[9] The final, pure lyophilized product will have a different net weight.

    • Solution: Accurate quantification of the final product should be done by methods like amino acid analysis or by UV-Vis spectrophotometry, taking into account the extinction coefficient of tyrosine.

Frequently Asked Questions (FAQs)

What is the best initial approach for purifying crude H-Lys-Tyr-OH?

The standard and most effective method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] A typical starting point would be a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[2]

What are the common impurities I should expect in my crude H-Lys-Tyr-OH mixture?

Common impurities arise from the synthesis process and can include:

  • Deletion sequences: H-Lys-OH or H-Tyr-OH.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on the side chains of Lysine or Tyrosine.

  • By-products from cleavage: Scavengers used during the cleavage from the solid support can sometimes adduct to the peptide.

  • Racemized forms: D-amino acid variants can be introduced during synthesis.

Can I use Solid-Phase Extraction (SPE) for purification?

Yes, SPE can be a valuable tool, particularly for initial cleanup of the crude peptide.[10][11] It can effectively remove many of the more polar and some of the more hydrophobic impurities.[12] While it may not provide the high resolution of HPLC, it is a rapid and cost-effective method for enriching your target peptide before a final polishing step with HPLC.[10][11]

Is Ion-Exchange Chromatography (IEX) a suitable method for H-Lys-Tyr-OH purification?

Ion-exchange chromatography separates molecules based on their net charge.[13][14] H-Lys-Tyr-OH has a net positive charge at neutral and acidic pH due to the lysine residue. Therefore, cation-exchange chromatography could be a viable purification step.[15] It can be particularly useful for separating the target peptide from neutral or acidic impurities. IEX is often used as an orthogonal purification method to RP-HPLC to remove impurities that are difficult to separate by hydrophobicity alone.

How do I choose the right HPLC column for my purification?

For peptides, wide-pore columns (300 Å) are generally recommended as they allow for better interaction of the peptide with the stationary phase. A C18 stationary phase is a good starting point due to its high hydrophobicity, which provides good retention for most peptides.[6] For preparative purification, a column with a larger internal diameter and particle size is necessary to accommodate higher sample loads.

What is the role of TFA in the mobile phase?

Trifluoroacetic acid (TFA) serves two primary roles in peptide purification by RP-HPLC:

  • Ion-Pairing Agent: It forms an ion pair with the positively charged groups on the peptide (like the N-terminus and the lysine side chain), which increases the peptide's overall hydrophobicity and improves its retention on the non-polar stationary phase.[7]

  • Improving Peak Shape: It suppresses the ionization of free silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions that can cause peak tailing.[7]

How do I confirm the purity of my final product?

The purity of your final H-Lys-Tyr-OH product should be assessed using analytical RP-HPLC. The result is typically reported as a percentage of the total peak area at a specific wavelength (usually 214-220 nm, where the peptide bond absorbs).[1] For a more comprehensive analysis, you can use LC-MS to confirm the identity of the main peak and any remaining minor impurities.[16]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation: Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in ultrapure water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

    • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm (for the tyrosine aromatic ring).

    • Column Temperature: 30°C.

Protocol 2: Preparative RP-HPLC for Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A to a concentration of 10-20 mg/mL. Ensure it is fully dissolved and filter if necessary.[2]

  • Mobile Phase Preparation: As in Protocol 1.

  • HPLC Conditions:

    • Column: A preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).

    • Gradient: Based on the analytical run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 25% B in the analytical run, a preparative gradient could be 20-30% B over 40 minutes.

    • Flow Rate: Dependent on the column size (e.g., 15-20 mL/min).

    • Detection: UV absorbance at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Post-Purification:

    • Analyze the purity of the collected fractions using the analytical method (Protocol 1).

    • Pool the fractions with the desired purity (e.g., >95%).

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a white powder.[7]

Data Presentation

Table 1: Comparison of Purification Techniques for H-Lys-Tyr-OH

TechniquePrinciple of SeparationTypical Purity AchievedThroughputKey Advantage
RP-HPLC Hydrophobicity>98%Low to MediumHigh resolution and purity.[6]
IEX Net ChargeVariable (often used as an orthogonal step)MediumSeparation of charged vs. neutral/oppositely charged species.[13]
SPE Hydrophobicity60-90%HighRapid, high-throughput initial cleanup.[10][11]
Crystallization Differential Solubility>99% (if successful)LowCan provide very high purity in a single step.[17]

Visualizations

Workflow for H-Lys-Tyr-OH Purification

purification_workflow crude Crude H-Lys-Tyr-OH (from SPPS) dissolve Dissolve in Mobile Phase A crude->dissolve analytical_hplc Analytical RP-HPLC (Method Development) dissolve->analytical_hplc prep_hplc Preparative RP-HPLC dissolve->prep_hplc analytical_hplc->prep_hplc Optimized Gradient fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check purity_check->prep_hplc Re-purify impure fractions pooling Pool Pure Fractions (>95%) purity_check->pooling Fractions meet specification lyophilization Lyophilization pooling->lyophilization final_product Pure H-Lys-Tyr-OH lyophilization->final_product

Caption: A typical workflow for the purification of H-Lys-Tyr-OH using RP-HPLC.

Decision Tree for Troubleshooting Poor Resolution

resolution_troubleshooting start Poor Resolution (Co-eluting Peaks) shallow_gradient Decrease Gradient Slope (e.g., 0.5%/min) start->shallow_gradient First Step change_solvent Change Organic Solvent (e.g., to Methanol) shallow_gradient->change_solvent If not resolved success Resolution Improved shallow_gradient->success If successful change_column Change Stationary Phase (e.g., C8 or Phenyl) change_solvent->change_column If not resolved change_solvent->success If successful orthogonal_method Consider Orthogonal Method (e.g., Ion-Exchange) change_column->orthogonal_method If still co-eluting change_column->success If successful

Caption: Decision-making process for improving peak resolution in RP-HPLC.

References

  • Vertex AI Search. (2017).
  • Vertex AI Search. (2024). Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine - PMC.
  • Vertex AI Search. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides - PMC.
  • Benchchem. (2025).
  • ACS Publications. (2016).
  • Vertex AI Search. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC.
  • NovoPro Bioscience Inc. (n.d.). H-Lys-Tyr-Lys-OH peptide. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: H-His-Lys-OH Peptide Synthesis.
  • Vertex AI Search. (n.d.).
  • Benchchem. (2025).
  • Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of solid-phase extraction procedures in peptide analysis. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Ion Exchange Chromatography (IEX) HPLC Column. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • PubChem. (n.d.). Lys-Tyr. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of H-Lys-Tyr-OH

This guide provides an in-depth analysis of the characteristic fragmentation patterns of the dipeptide H-Lys-Tyr-OH (Lys-Tyr) observed in tandem mass spectrometry (MS/MS). Designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic fragmentation patterns of the dipeptide H-Lys-Tyr-OH (Lys-Tyr) observed in tandem mass spectrometry (MS/MS). Designed for researchers, scientists, and professionals in drug development, this document will delve into the fundamental principles governing peptide fragmentation, offer a detailed comparison of expected ion series, and provide a practical experimental protocol for data acquisition.

Introduction: The Logic of Peptide Fragmentation

In the realm of proteomics and peptidomics, tandem mass spectrometry is an indispensable tool for elucidating the primary structure of peptides. The process typically involves the ionization of a peptide, selection of the protonated molecular ion ([M+H]⁺), and its subsequent fragmentation through collision-induced dissociation (CID).[1] During CID, kinetic energy is converted into internal energy upon collision with an inert gas, leading to the cleavage of covalent bonds.[1]

For peptides, the most common fragmentation pathway involves the cleavage of the amide bonds along the peptide backbone.[2][3] This process generates a predictable series of fragment ions, primarily classified as b ions and y ions .[4][5][6]

  • b ions are N-terminal fragments, where the charge is retained on the N-terminal portion of the peptide.[4][5]

  • y ions are C-terminal fragments, where the charge is retained on the C-terminal portion.[4][5]

The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, enabling the deduction of the peptide sequence.[4]

Decoding the Fragmentation of H-Lys-Tyr-OH

The dipeptide H-Lys-Tyr-OH, with a monoisotopic mass of 310.1689 Da, presents a clear model for understanding fundamental peptide fragmentation. Its structure, comprising a basic lysine residue and an aromatic tyrosine residue, gives rise to a characteristic MS/MS spectrum.

The primary fragmentation events for H-Lys-Tyr-OH will occur at the peptide bond between Lys and Tyr. This leads to the formation of the b₁ and y₁ ions.

Ion TypeSequenceCalculated m/z ([M+H]⁺)
b₁ H-Lys-129.1022
y₁ H-Tyr-OH182.0812

Table 1: Predicted primary b and y ions for H-Lys-Tyr-OH.

The generation of these ions is the cornerstone of sequencing this dipeptide. The b₁ ion corresponds to the N-terminal lysine residue minus a hydroxyl group, while the y₁ ion represents the C-terminal tyrosine residue with a protonated N-terminus.

Beyond the primary backbone fragmentation, the side chains of lysine and tyrosine introduce additional, characteristic fragmentation pathways that provide valuable structural information.

Lysine (K): The basic side chain of lysine, with its primary amine group, plays a significant role in fragmentation.

  • Internal Fragmentation and Neutral Losses: Protonated lysine and its derivatives are known to undergo a characteristic loss of ammonia (NH₃) from the ε-amino group of the side chain.[7][8] This can result in satellite peaks in the spectrum. Another common fragmentation pathway for lysine-containing peptides involves the formation of an ion at m/z 84, corresponding to the protonated piperideine structure derived from the lysine side chain.[7][8]

  • Cyclization Reactions: The free amino group on the lysine side chain can initiate cyclization reactions, influencing the fragmentation cascade.[7][9]

Tyrosine (Y): The aromatic side chain of tyrosine also yields specific fragment ions.

  • Side Chain Cleavage: A prominent fragment ion for tyrosine is often observed at m/z 136. This corresponds to the loss of the carboxyl group from the y₁ ion.[10] Another characteristic fragment is the benzyl-like cation at m/z 107, resulting from the cleavage of the Cα-Cβ bond of the tyrosine side chain.[11]

  • Proton Mobility: The hydroxyl group on the tyrosine side chain can influence proton mobility during fragmentation, affecting the relative abundance of different ion series.

The interplay of these backbone and side-chain fragmentation events results in a rich and informative MS/MS spectrum for H-Lys-Tyr-OH.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways of protonated H-Lys-Tyr-OH.

G Precursor [H-Lys-Tyr-OH + H]⁺ m/z 311.1762 b1 b₁ H-Lys- m/z 129.1022 Precursor->b1 Cleavage y1 y₁ H-Tyr-OH m/z 182.0812 Precursor->y1 Cleavage Tyr_immonium Tyr Immonium m/z 136.0758 Precursor->Tyr_immonium Internal Cleavage Lys_immonium Lys Immonium m/z 101.0968 Precursor->Lys_immonium Internal Cleavage y1_minus_COOH [y₁ - COOH]⁺ m/z 136.0758 y1->y1_minus_COOH - COOH

Sources

Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Interpretation of L-lysyl-L-tyrosine

Introduction: Beyond the Sequence - Unveiling Dipeptide Structure with NMR To the researchers, scientists, and drug development professionals dedicated to the intricate world of peptide chemistry, understanding the struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Sequence - Unveiling Dipeptide Structure with NMR

To the researchers, scientists, and drug development professionals dedicated to the intricate world of peptide chemistry, understanding the structure of your molecules is paramount. L-lysyl-L-tyrosine, a simple dipeptide, serves as an excellent model for exploring the powerful capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. While mass spectrometry can confirm the molecular weight and sequence, NMR provides unparalleled insight into the three-dimensional structure, conformation, and electronic environment of each atom in solution.[1][2][3]

This guide moves beyond a simple recitation of spectral data. It is designed as a practical, in-depth comparison of the dipeptide's spectrum against its constituent amino acids, providing the causal logic behind experimental choices and interpretation strategies. We will dissect the predicted 1H NMR spectrum of L-lysyl-L-tyrosine, present a robust protocol for data acquisition, and demonstrate how to leverage both 1D and 2D NMR techniques for unambiguous signal assignment—a critical skill for characterizing more complex peptide-based therapeutics.

Pillar 1: The Predicted 1H NMR Spectrum of L-lysyl-L-tyrosine

The 1H NMR spectrum of a dipeptide is more than the sum of its parts. The formation of the amide bond and the resulting proximity of the two amino acid residues cause significant changes in the chemical environment of the protons, particularly the α-protons.[4][5][6]

To interpret the spectrum, we must first visualize the molecule and label the chemically distinct protons.

Caption: Labeled structure of L-lysyl-L-tyrosine for 1H NMR analysis.

Expected Chemical Shifts and Multiplicities

The following table summarizes the predicted 1H NMR signals for L-lysyl-L-tyrosine in a neutral D₂O solution. In D₂O, protons attached to nitrogen (amide and amine) and oxygen (hydroxyl and carboxyl) will exchange with deuterium and become invisible in the spectrum.

Residue Proton Label Expected Chemical Shift (ppm) Predicted Multiplicity Integration Rationale for Shift & Multiplicity
Tyrosine Aromatic (δ-H)~ 6.90Doublet (d)2HProtons ortho to the hydroxyl group are shielded. Coupled to ε-H.[7][8][9]
Tyrosine Aromatic (ε-H)~ 7.20Doublet (d)2HProtons meta to the hydroxyl group are less shielded. Coupled to δ-H.[7][8][9]
Tyrosine α-H~ 4.4 - 4.6Doublet of Doublets (dd)1HDeshielded by the adjacent amide carbonyl and carboxylate group. Coupled to the two diastereotopic β-protons.
Lysine α-H~ 4.1 - 4.3Triplet (t) or dd1HDeshielded by the adjacent N-terminus and amide carbonyl. Coupled to the two β-protons.
Tyrosine β-H₂~ 3.0 - 3.2Multiplet (m)2HCoupled to the α-proton and influenced by the aromatic ring. Often appear as two separate signals due to being diastereotopic.
Lysine ε-H₂~ 2.9 - 3.1Triplet (t)2HDeshielded due to proximity to the side-chain amino group. Coupled to the δ-protons.
Lysine β-H₂~ 1.7 - 1.9Multiplet (m)2HAliphatic protons coupled to α-H and γ-H₂ protons.
Lysine δ-H₂~ 1.6 - 1.8Multiplet (m)2HAliphatic protons coupled to γ-H₂ and ε-H₂ protons.
Lysine γ-H₂~ 1.3 - 1.5Multiplet (m)2HMost shielded aliphatic protons, coupled to β-H₂ and δ-H₂ protons.

Note: Chemical shifts are highly sensitive to pH, temperature, and solvent. These values represent typical ranges.[3][10]

Pillar 2: A Self-Validating Experimental Protocol

Acquiring a high-quality, interpretable spectrum requires meticulous attention to the experimental setup. This protocol is designed to be self-validating, ensuring that the data you collect is both reliable and reproducible.

Step-by-Step Methodology
  • Sample Preparation (The Foundation):

    • Analyte: Weigh approximately 5-10 mg of L-lysyl-L-tyrosine. For NMR, a sample concentration of 1-5 mM is recommended for good signal-to-noise.[11]

    • Solvent: Dissolve the sample in ~500 µL of high-purity deuterium oxide (D₂O, 99.9%). The use of D₂O is critical as it eliminates the overwhelmingly large water signal that would otherwise obscure the analyte signals.

    • pH/pD Adjustment: The protonation state of the terminal amino and carboxyl groups, as well as the lysine and tyrosine side chains, dramatically affects chemical shifts.[10] For consistency, adjust the pD to a defined value (e.g., pD 7.4) using dilute DCl or NaOD. Remember, pD = pH meter reading + 0.4.

    • Internal Standard: Add a small, known amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP. This provides a chemical shift reference at 0.00 ppm and can be used for quantitative analysis.[7]

    • Transfer: Transfer the final solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition (The Measurement):

    • Instrumentation: This protocol assumes a modern high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.[11]

    • Tuning and Matching: Insert the sample and ensure the probe is correctly tuned to the deuterium frequency and matched for efficient power transfer.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal from the D₂O solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

    • 1D ¹H Spectrum Acquisition:

      • Pulse Sequence: Use a standard single-pulse experiment with solvent suppression (e.g., presaturation).

      • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

      • Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

    • (Recommended) 2D ¹H-¹H COSY Acquisition:

      • Purpose: To unambiguously identify which protons are spin-coupled (i.e., within 2-3 bonds of each other). This is the gold standard for validating assignments.[4][5][6]

      • Parameters: Use a standard COSY pulse sequence. The experiment will take longer than a 1D scan but provides invaluable connectivity information.

workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Interpretation a Weigh Dipeptide (5-10 mg) b Dissolve in D₂O (~500 µL) a->b c Adjust pD & Add Internal Standard b->c d Transfer to NMR Tube c->d e Tune, Lock, Shim Spectrometer d->e Insert Sample f Acquire 1D ¹H Spectrum (with solvent suppression) e->f g Acquire 2D ¹H-¹H COSY (Recommended) f->g h Fourier Transform & Phase Correction g->h Raw Data (FID) i Calibrate to 0 ppm (Internal Standard) h->i j Integrate Peaks & Assign Signals (1D) i->j k Analyze Cross-Peaks & Confirm Assignments (2D) j->k

Caption: Experimental workflow for NMR analysis of L-lysyl-L-tyrosine.

Pillar 3: Comparative Interpretation and Authoritative Grounding

A spectrum in isolation can be ambiguous. The power of NMR interpretation lies in comparative analysis and the use of multi-dimensional experiments to build a complete, validated picture.

Comparison with Constituent Amino Acids

A highly effective strategy is to acquire 1H NMR spectra of the individual L-lysine and L-tyrosine amino acids under the exact same solvent and pD conditions.[4][6]

  • Tyrosine: In the dipeptide, the Tyr α-H signal will be shifted compared to free tyrosine due to the formation of the amide bond with lysine. The aromatic and β-H₂ signals will serve as clear diagnostic markers.

  • Lysine: Similarly, the Lys α-H will be shifted. The characteristic aliphatic chain signals (β, γ, δ, ε) will be present but may experience slight shifts due to changes in the overall molecular conformation.

The Decisive Power of 2D COSY NMR

While a 1D spectrum shows which protons are present, a 2D COSY (Correlation Spectroscopy) spectrum reveals how they are connected. The experiment generates a 2D plot with the 1D spectrum on both axes. Off-diagonal "cross-peaks" appear only between signals from protons that are spin-coupled.[5]

For L-lysyl-L-tyrosine, a COSY spectrum provides a self-validating map of the proton network:

  • Tyrosine System: A cross-peak will connect the Tyr α-H to the Tyr β-H₂ signals. Another set of cross-peaks will connect the coupled aromatic protons (δ-H and ε-H).

  • Lysine System: A chain of cross-peaks will link the Lys α-H to the β-H₂, the β-H₂ to the γ-H₂, the γ-H₂ to the δ-H₂, and the δ-H₂ to the ε-H₂. This creates an unambiguous "walk" down the lysine side chain, confirming the assignment of the entire aliphatic system.

cosy_concept Tyr_aH Tyr α-H Tyr_bH2 Tyr β-H₂ Tyr_aH->Tyr_bH2 J-Coupling Tyr_dH Tyr δ-H (arom) Tyr_eH Tyr ε-H (arom) Tyr_dH->Tyr_eH J-Coupling Lys_aH Lys α-H Lys_bH2 Lys β-H₂ Lys_aH->Lys_bH2 J-Coupling Lys_gH2 Lys γ-H₂ Lys_bH2->Lys_gH2 J-Coupling

Caption: COSY NMR reveals proton connectivity through J-coupling.

By following this comprehensive approach—predicting the spectrum, executing a robust experimental protocol, and using comparative and 2D methods for interpretation—researchers can achieve a high-confidence structural elucidation of L-lysyl-L-tyrosine. This foundational understanding is directly applicable to the analysis of more complex peptides, ensuring the integrity and accuracy of drug development and research programs.

References

  • Title: Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory Source: Journal of Chemical Education URL: [Link]

  • Title: Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory Source: American Chemical Society URL: [Link]

  • Title: Protein & Peptide NMR Spectroscopy : Practical Aspects Source: SARomics Biostructures URL: [Link]

  • Title: NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview Source: Bentham Science URL: [Link]

  • Title: NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview Source: PubMed URL: [Link]

  • Title: Peptide/Protein NMR Source: University of Zurich URL: [Link]

  • Title: Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory Source: Pendidikan Kimia URL: [Link]

  • Title: Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling Source: Magnetic Resonance URL: [Link]

  • Title: INVESTIGATIONS OF LYSINE AND LYSINE-DERIVED CROSSLINKS IN ELASTIN VIA SOLID-STATE NMR SPECTROSCOPY Source: ScholarSpace - University of Hawaii at Manoa URL: [Link]

  • Title: Amino Acids - NMR Source: University of Leicester URL: [Link]

  • Title: Ionization of tyrosine and lysine residues in native and modified horse cytochrome c Source: Biochemical Journal URL: [Link]

  • Title: NMR spectroscopy and temporal stability of lysine-driven condensation.... Source: ResearchGate URL: [Link]

  • Title: Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides Source: Royal Society Publishing URL: [Link]

  • Title: Proton NMR chemical shifts and coupling constants for brain metabolites Source: Wiley Online Library URL: [Link]

  • Title: L-Tyrosine | C9H11NO3 | CID 6057 Source: PubChem URL: [Link]

  • Title: BMRB entry bmse000051 - L-Tyrosine Source: Biological Magnetic Resonance Bank URL: [Link]

  • Title: Lys-Tyr | C15H23N3O4 | CID 7021820 Source: PubChem URL: [Link]

Sources

Validation

Comparative Bioactivity Guide: H-Lys-Tyr-OH vs. H-Tyr-Lys-OH

This guide provides a technical comparison between H-Lys-Tyr-OH (KY) and H-Tyr-Lys-OH (YK) . It is designed for researchers in peptide therapeutics and functional food development, focusing on bioactivity, structural mec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between H-Lys-Tyr-OH (KY) and H-Tyr-Lys-OH (YK) . It is designed for researchers in peptide therapeutics and functional food development, focusing on bioactivity, structural mechanisms, and stability profiles.

Executive Summary

While both H-Lys-Tyr-OH (KY) and H-Tyr-Lys-OH (YK) are bioactive dipeptides derived from food protein hydrolysates (e.g., royal jelly, soy, milk), they exhibit distinct functional profiles due to the positional inversion of their residues.

  • ACE Inhibition: H-Lys-Tyr-OH (KY) is the superior candidate. The C-terminal Tyrosine aligns with the primary Structure-Activity Relationship (SAR) requirements of the Angiotensin-Converting Enzyme (ACE) active site.

  • Antioxidant Activity: Both peptides are potent, but H-Lys-Tyr-OH is more frequently cited in high-performance fractions (e.g., from royal jelly). However, H-Tyr-Lys-OH offers theoretical advantages in radical scavenging kinetics due to the N-terminal exposure of the phenolic group.

  • Stability: The peptides possess inverse metabolic vulnerabilities. KY is susceptible to Trypsin (cleavage at Lys), whereas YK is susceptible to Pepsin (cleavage at Tyr).

Structural & Physicochemical Basis

The bioactivity of these dipeptides is dictated by the specific interaction of their side chains with enzyme pockets (ACE) or free radicals.

FeatureH-Lys-Tyr-OH (KY)H-Tyr-Lys-OH (YK)
N-Terminus Lysine (Basic, + Charge)Tyrosine (Aromatic, Hydrophobic)
C-Terminus Tyrosine (Aromatic, Hydrophobic)Lysine (Basic, + Charge)
Molecular Weight ~311.38 Da~311.38 Da
Isoelectric Point (pI) ~9.7~9.7
Hydrophobicity Mixed (Amphiphilic)Mixed (Amphiphilic)
Key Functional Group Phenolic -OH (C-term)Phenolic -OH (N-term)
Structural Visualization (Graphviz)

The following diagram illustrates the structural orientation and its impact on ACE binding affinity.

Figure 1: Comparative binding logic. ACE active sites preferentially bind hydrophobic/aromatic residues (Tyr) at the C-terminus, favoring KY over YK.

ACE Inhibitory Potency[1][2][3][4][5][6][7][8][9][10]

The "KY" Advantage

Angiotensin-Converting Enzyme (ACE) is a dipeptidyl carboxypeptidase. Its mechanism involves cleaving a dipeptide from the C-terminus of Angiotensin I. Consequently, inhibitors that mimic the C-terminal residues of substrates bind most effectively.

  • Mechanism: The ACE active site contains a hydrophobic pocket that interacts strongly with aromatic rings (Tyrosine, Phenylalanine, Tryptophan).

  • Evidence: H-Lys-Tyr-OH presents a C-terminal Tyrosine. Studies on royal jelly and bioactive hydrolysates consistently identify Lys-Tyr as a potent contributor to ACE inhibition, often with IC50 values in the low micromolar range (depending on the assay substrate).

  • Contrast: H-Tyr-Lys-OH presents a C-terminal Lysine. While basic residues (Arg/Lys) at the C-terminus can inhibit ACE, they are generally less potent than aromatics. The positive charge of Lysine at the C-terminus may not align as favorably with the hydrophobic S2' subsite of ACE as the Tyrosine ring does.

Verdict: H-Lys-Tyr-OH is the superior ACE inhibitor design.

Antioxidant Capacity[1][11][12][13][14][15][16]

Both peptides contain Tyrosine, which is the primary driver of antioxidant activity via its phenolic hydroxyl group (hydrogen donor).

  • H-Lys-Tyr-OH:

    • Data: Explicitly identified in royal jelly hydrolysates as having "strong hydroxyl-radical and hydrogen-peroxide scavenging activity."[1]

    • Mechanism: The C-terminal position of Tyr does not hinder its ability to donate hydrogen atoms to stabilize radicals.

  • H-Tyr-Lys-OH:

    • Theoretical Nuance: Some SAR studies suggest that N-terminal Tyrosine residues (as in YK) can exhibit higher radical scavenging activity than C-terminal ones due to reduced steric hindrance and the electronic influence of the free amino group.

    • Performance: Likely equipotent or slightly superior to KY in pure chemical assays (DPPH/ABTS), but KY is more frequently validated in biological hydrolysate studies.

Verdict: Comparable. Choice depends on the specific radical system (e.g., lipid peroxidation vs. aqueous radicals).

Stability & Metabolic Fate (Digestive Resistance)

This is the critical differentiator for oral drug delivery. The peptides have inverse susceptibility to gastric and intestinal proteases.

EnzymeLocationCleavage SpecificityEffect on H-Lys-Tyr-OH (KY)Effect on H-Tyr-Lys-OH (YK)
Pepsin StomachCleaves C-terminal to Tyr , Phe, TrpResistant (Tyr is C-term; no bond to cleave after it)Unstable (Cleaves Tyr-Lys bond)
Trypsin IntestineCleaves C-terminal to Lys , ArgUnstable (Cleaves Lys-Tyr bond)Resistant (Lys is C-term; no bond to cleave after it)
Metabolic Pathway Diagram

Digestion cluster_stomach Stomach (Pepsin) cluster_intestine Intestine (Trypsin) Pepsin Pepsin Activity KY_Intestine H-Lys-Tyr-OH Pepsin->KY_Intestine Enters Intestine Cleaved_YK Cleaved_YK Pepsin->Cleaved_YK Cleavage (Tyr + Lys) Trypsin Trypsin Activity Cleaved_KY Cleaved_KY Trypsin->Cleaved_KY Cleavage (Lys + Tyr) KY H-Lys-Tyr-OH KY->Pepsin Intact YK H-Tyr-Lys-OH YK->Pepsin KY_Intestine->Trypsin Fragments Fragments Cleaved_YK->Fragments Loss of Bioactivity

Figure 2: Digestive stability profiles. KY survives the stomach but degrades in the intestine. YK degrades in the stomach.

Strategic Insight: For oral administration, H-Lys-Tyr-OH is preferable if encapsulated to survive the intestine or if the target is gastric. H-Tyr-Lys-OH requires enteric coating to survive the stomach.

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

A. ACE Inhibition Assay (HPLC Method)

Use HPLC over spectrophotometry for higher accuracy with short peptides.

  • Reagents:

    • Substrate: Hippuryl-His-Leu (HHL), 5 mM in borate buffer (pH 8.3).

    • Enzyme: ACE (from rabbit lung), 0.1 U/mL.

    • Stop Solution: 1 M HCl.

  • Workflow:

    • Incubate 50 µL of peptide solution (KY or YK at varying concentrations) with 50 µL of HHL at 37°C for 10 min.

    • Add 50 µL ACE solution; incubate for 30 min at 37°C.

    • Terminate with 150 µL 1 M HCl.

  • Analysis:

    • Inject into RP-HPLC (C18 column).

    • Mobile phase: 50% Methanol / 0.1% TFA.

    • Detect Hippuric Acid (HA) at 228 nm.[2]

  • Calculation:

    • % Inhibition =

      
      .
      
    • Validation: Use Captopril as a positive control (IC50 ~20 nM).

B. Simulated Gastrointestinal Digestion
  • Gastric Phase:

    • Mix peptide (10 mg/mL) with simulated gastric fluid (SGF, pH 2.0) + Pepsin (2000 U/mg protein).

    • Incubate 2h at 37°C.

  • Intestinal Phase:

    • Adjust pH to 7.5. Add Pancreatin (Trypsin/Chymotrypsin).

    • Incubate 2h at 37°C.

  • Monitoring:

    • Aliquot every 30 mins, boil to stop enzyme, and analyze by LC-MS to track the disappearance of the intact parent ion (

      
      ).
      

References

  • Guo, H., et al. (2009). "Antioxidant activities of peptides isolated from royal jelly hydrolysate." Food Chemistry. (Identifies Lys-Tyr as a strong antioxidant).

  • Cheung, H.S., et al. (1980). "Binding of peptide substrates and inhibitors of angiotensin-converting enzyme." Journal of Biological Chemistry. (Foundational SAR establishing C-terminal hydrophobic preference).

  • Wu, J., et al. (2006). "Structural requirements of angiotensin I-converting enzyme inhibitory peptides: Quantitative structure-activity relationship study of di- and tripeptides." Journal of Agricultural and Food Chemistry.

  • Vercruysse, L., et al. (2005). "ACE inhibitory peptides derived from enzymatic hydrolysates of animal muscle protein: A review." Journal of Agricultural and Food Chemistry. (Discusses metabolic stability of dipeptides).

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Comparative

Introduction: The Imperative for Purity in Peptide Therapeutics

A Senior Application Scientist's Guide to the Validation of H-Lys-Tyr-OH Purity using Ultra-Performance Liquid Chromatography (UPLC) The dipeptide H-Lys-Tyr-OH (Lysyltyrosine) is a fundamental building block in peptide s...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Validation of H-Lys-Tyr-OH Purity using Ultra-Performance Liquid Chromatography (UPLC)

The dipeptide H-Lys-Tyr-OH (Lysyltyrosine) is a fundamental building block in peptide synthesis and a subject of interest for its potential biological activities, including applications in improving brain function.[1] In both research and pharmaceutical development, the purity of a peptide is not merely a quality metric; it is a critical determinant of therapeutic efficacy, safety, and experimental reproducibility. Impurities, which can arise during chemical synthesis (e.g., truncated or deletion sequences, or by-products) or upon storage as degradation products, can significantly impact a product's biological activity and safety profile.[2][3]

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for the analytical characterization of peptides. By utilizing sub-2-µm particle columns, UPLC systems operate at higher pressures to deliver dramatically improved resolution, sensitivity, and speed. This guide provides a comprehensive framework for developing and validating a robust UPLC method for the purity assessment of H-Lys-Tyr-OH, comparing its performance against alternative techniques and grounding the methodology in established regulatory principles.

The UPLC Advantage: Redefining Peptide Purity Analysis

The choice of UPLC for peptide analysis is a deliberate one, driven by the inherent challenges of separating structurally similar molecules. Compared to conventional HPLC, UPLC offers superior performance due to the principles of chromatography scaling with particle size.

  • Enhanced Resolution: The smaller particle size of UPLC columns leads to higher separation efficiency, enabling the baseline separation of the main H-Lys-Tyr-OH peak from closely eluting impurities that might co-elute and remain undetected in an HPLC system.

  • Increased Throughput: UPLC methods significantly reduce analysis run times, often by a factor of 5 to 10, without compromising separation quality.[4] This is critical for high-throughput screening in process development or quality control environments.

  • Greater Sensitivity: Sharper, narrower peaks result in a higher peak height for a given concentration, leading to lower limits of detection (LOD) and quantitation (LOQ). This is essential for accurately quantifying impurities at very low levels, as required by regulatory bodies.[3]

  • Reduced Solvent Consumption: Faster run times and lower flow rates translate into a significant reduction in mobile phase consumption, making UPLC a more environmentally friendly and cost-effective technology.

Core UPLC Methodology for H-Lys-Tyr-OH Purity Assessment

This section details a robust, step-by-step protocol for the purity analysis of H-Lys-Tyr-OH. The choices behind each parameter are explained to provide a clear understanding of the method's design.

Experimental Workflow for UPLC Purity Analysis

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (0.5 mg/mL in Diluent) MobilePhase Mobile Phase Preparation (A: 0.1% TFA in H₂O B: 0.1% TFA in ACN) SystemPrep UPLC System Equilibration Injection Sample Injection (e.g., 2.0 µL) SystemPrep->Injection Separation Chromatographic Separation (C18 Peptide Column, Gradient Elution) Injection->Separation Detection UV Detection (214-220 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area = [Area_Main / Area_Total] * 100) Integration->Calculation Report Generate Report Calculation->Report

Caption: A typical workflow for the UPLC-based purity analysis of H-Lys-Tyr-OH.

Step-by-Step Experimental Protocol
  • Sample and Mobile Phase Preparation:

    • Diluent Selection: Prepare a diluent that is compatible with the mobile phase to ensure good peak shape. A common choice is the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Sample Preparation: Accurately weigh and dissolve the H-Lys-Tyr-OH sample in the selected diluent to a final concentration of 0.5 mg/mL. Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter to remove particulates.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

    • Causality: TFA acts as an ion-pairing agent, neutralizing the positive charges on the lysine residue and improving peak shape and retention in reversed-phase chromatography.[5]

  • UPLC System & Conditions: The following table outlines the recommended starting conditions for the UPLC analysis.

ParameterRecommended ConditionRationale
UPLC System An ACQUITY UPLC H-Class Bio System or equivalentDesigned for high-pressure operation and biocompatibility.
Column ACQUITY UPLC Peptide CSH C18, 130Å, 1.7 µm, 2.1 x 100 mmC18 chemistry provides excellent hydrophobic retention for peptides. The CSH (Charged Surface Hybrid) technology helps improve peak shape for basic compounds like H-Lys-Tyr-OH.
Mobile Phase A 0.1% TFA in WaterSee above.
Mobile Phase B 0.1% TFA in AcetonitrileACN is a common organic modifier providing good separation selectivity for peptides.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring optimal efficiency.
Gradient 5% to 35% B over 10 minutesA shallow gradient is effective for separating closely related impurities from the main dipeptide peak.[5]
Column Temp. 40 °CElevated temperature can improve peak efficiency and reduce viscosity, but should be optimized to prevent on-column degradation.
Injection Volume 2.0 µLSmall injection volumes are typical for UPLC to prevent column overload and maintain sharp peaks.
Detection UV at 214 nmThis wavelength is optimal for detecting the peptide bond and is largely independent of amino acid composition, ensuring all peptide-related impurities are detected.[3][6]
  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity by dividing the peak area of H-Lys-Tyr-OH by the total area of all integrated peaks and multiplying by 100.[7]

    • The sensitivity of the method should be sufficient to detect and quantify impurities at or below the reporting threshold, typically 0.10%.[3]

Method Validation: Building a Self-Validating System

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose. The validation process, guided by the International Council for Harmonisation (ICH) Q2(R2) guideline, ensures the method is trustworthy and reliable.[8]

Logical Framework for UPLC Method Validation

cluster_core Core Performance Characteristics cluster_limits Sensitivity & Reliability ValidatedMethod Validated UPLC Method (Fit for Purpose) Specificity Specificity & Selectivity Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod LOD Limit of Detection (LOD) LOD->ValidatedMethod LOQ Limit of Quantitation (LOQ) LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: The core parameters that collectively establish a UPLC method as validated.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze a blank, a reference standard, and stressed samples (acid, base, peroxide, heat, light) to demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.The main peak should be free from co-elution with any degradation products (peak purity analysis using a photodiode array detector is recommended).
Linearity Analyze a minimum of five concentrations across the desired range (e.g., from LOQ to 120% of the target concentration).Correlation coefficient (R²) ≥ 0.999.[9]
Range The range is established by confirming that the method has acceptable linearity, accuracy, and precision within the lower and upper concentration limits.Typically from LOQ to 120% of the specification limit for impurities.[3]
Accuracy Perform recovery studies by spiking a known amount of H-Lys-Tyr-OH into a placebo or sample matrix at different concentration levels (e.g., 3 levels, 3 replicates each).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze a minimum of 6 replicate preparations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for the main peak area.[9]
LOD / LOQ Determine experimentally based on the signal-to-noise ratio (S/N).LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. The LOQ must be ≤ 0.10% for impurity quantification.[9]
Robustness Intentionally vary critical method parameters (e.g., pH ±0.2, column temp ±5°C, % organic modifier ±2%) and assess the impact on the results.System suitability parameters (e.g., resolution, peak asymmetry) must remain within acceptable limits.

Comparative Analysis: UPLC vs. Alternative Techniques

While UPLC is a premier technique for purity assessment, a comprehensive quality strategy often involves orthogonal methods to provide a complete picture of the peptide's attributes.

UPLC vs. Conventional HPLC
FeatureUPLCHPLCJustification
Resolution +++ (Excellent)++ (Good)Sub-2-µm particles provide significantly higher separation efficiency.
Analysis Time ~5-10 minutes~20-40 minutesHigher optimal flow rates and shorter columns enable faster separations.[4]
Sensitivity (S/N) +++ (High)++ (Moderate)Narrower peaks lead to greater peak height and improved S/N ratio.
Solvent Usage LowHighShorter run times and lower flow rates reduce solvent consumption.
System Pressure High (>6,000 psi)Moderate (<6,000 psi)Required to pump mobile phase through densely packed, small-particle columns.
Orthogonal Methods for Complete Characterization
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming the identity of the main peak and characterizing impurities.[7] By coupling the UPLC to a mass spectrometer, one can obtain the exact molecular weight of the H-Lys-Tyr-OH peptide and any detected impurities, confirming their structure.[9]

  • Amino Acid Analysis (AAA): This technique is used to determine the net peptide content (NPC) of a sample.[6] The peptide is hydrolyzed into its constituent amino acids, which are then quantified. This is the only method that can accurately measure the amount of peptide versus counter-ions (like TFA) and water in the lyophilized powder.[6][9]

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio, offering a different separation mechanism than the hydrophobicity-based separation of reversed-phase UPLC.[9] This makes it an excellent complementary technique for purity assessment.[9]

Conclusion

The validation of a UPLC method for the purity analysis of H-Lys-Tyr-OH is a critical exercise that underpins the quality and reliability of research and development outcomes. The superior resolution, speed, and sensitivity of UPLC make it the premier chromatographic technique for this purpose. By following a systematic validation approach grounded in ICH guidelines, researchers and drug development professionals can establish a trustworthy, self-validating system.[8] This ensures that the purity data generated is not only accurate and precise but also robust and defensible, ultimately guaranteeing the quality of the peptide material used in downstream applications. The integration of orthogonal techniques like LC-MS and AAA further strengthens the analytical package, providing a complete and confident characterization of the H-Lys-Tyr-OH product.

References

  • NovoPro Bioscience Inc. H-Lys-Tyr-Lys-OH peptide. Available from: [Link]

  • Wassermann, B., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. PMC. Available from: [Link]

  • AMSbiopharma. (2025). UPLC-MS/MS method development for peptide analysis. Available from: [Link]

  • Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Available from: [Link]

  • Gilson. Chromatography and Detection Methods for Peptide Purification. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 335435, H-Thr-tyr-lys-OH. Available from: [Link]

  • Wassermann, B., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. ResearchGate. Available from: [Link]

  • MtoZ Biolabs. Mechanism of Peptide Purity Analysis. Available from: [Link]

  • Biovera. (2024). Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. Available from: [Link]

  • Waters Corporation. Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Available from: [Link]

  • Waters Corporation. UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Available from: [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Swartz, M. (2022). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC North America. Available from: [Link]

  • Wang, Y., et al. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. MDPI. Available from: [Link]

  • Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Available from: [Link]

  • Gelse, K., et al. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. PubMed. Available from: [Link]

Sources

Validation

Technical Guide: Distinguishing H-Lys-Tyr-OH from Constituent Amino Acids

Topic: Distinguishing H-Lys-Tyr-OH from Constituent Amino Acids Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In peptide therapeutics and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing H-Lys-Tyr-OH from Constituent Amino Acids Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In peptide therapeutics and metabolic research, distinguishing a dipeptide from a physical mixture of its constituent amino acids is a critical quality attribute. H-Lys-Tyr-OH (Lysyl-Tyrosine) presents a unique analytical challenge: it combines the highly polar, basic nature of Lysine (Lys, K) with the aromatic, hydrophobic properties of Tyrosine (Tyr, Y).

This guide delineates the physicochemical and spectral divergences between the intact dipeptide and its free constituents. It provides a validated, multi-modal analytical strategy combining Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Tandem Mass Spectrometry (MS/MS) to ensure unequivocal identification.

Physicochemical Profiling

Understanding the fundamental property shifts driven by the peptide bond is the first step in designing a separation strategy.

Table 1: Comparative Physicochemical Properties
PropertyL-Lysine (Lys)L-Tyrosine (Tyr)H-Lys-Tyr-OH (Dipeptide)
Molecular Weight (Da) 146.19181.19309.36
Monoisotopic Mass (m/z, M+H) 147.11182.08310.18
Side Chain Character Basic (Primary Amine)Aromatic (Phenol)Mixed (Basic + Aromatic)
UV Absorbance End absorption (<210 nm)

~274 nm, 220 nm

~274 nm (Tyr), enhanced ~214 nm (Peptide Bond)
Hydrophobicity (HPLC) Very Low (Elutes in void)ModerateIntermediate to High (Method Dependent)
Ionizable Groups (pH 2)

-NH

,

-NH

, COOH

-NH

, COOH, OH
N-term

-NH

,

-NH

(Lys), C-term COOH

Key Insight: The formation of the peptide bond consumes the


-carboxylate of Lysine and the 

-amine of Tyrosine. While the dipeptide retains the UV signature of Tyrosine, its molecular mass and fragmentation pattern are distinct.

Chromatographic Separation Strategy (RP-HPLC)

The Challenge: Free Lysine is extremely polar and often elutes in the void volume of standard C18 columns. Tyrosine is retained due to its phenyl ring. The dipeptide H-Lys-Tyr-OH, possessing both the hydrophobic anchor of Tyr and the positive charge of Lys, requires specific ion-pairing conditions for resolution.

Mechanism of Separation

We utilize Ion-Pairing Reversed-Phase Chromatography . The addition of Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to the mobile phase neutralizes the positive charges on the Lysine side chain and N-terminus, increasing retention and improving peak shape.

HPLC_Logic Sample Sample Mixture (Lys, Tyr, Lys-Tyr) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Lys L-Lysine Polar/Basic Elutes Early (Void) Column->Lys Weak Interaction Tyr L-Tyrosine Aromatic Elutes Late Column->Tyr Strong Interaction (Free Aromatic) Dipeptide H-Lys-Tyr-OH Mixed Character Intermediate Elution Column->Dipeptide Moderate Interaction (Tyr Ring + TFA Pair) MobilePhase Mobile Phase + TFA (Ion Pairing Agent) MobilePhase->Column Modifies Retention

Figure 1: Separation logic on C18 with Ion Pairing. The dipeptide's retention is modulated by the hydrophobic Tyrosine moiety and the ion-pairing of the Lysine amine.

Experimental Protocol: RP-HPLC
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Gradient: 0% B for 2 min (to retain Lys), ramp to 30% B over 15 min.

  • Detection: UV at 214 nm (peptide bond sensitive) and 280 nm (Tyrosine specific).

  • Expected Outcome:

    • Lysine: Elutes near void volume (1-2 min).

    • H-Lys-Tyr-OH: Elutes intermediate (approx. 5-10 min depending on gradient slope).

    • Tyrosine: Elutes later due to lack of hydrophilic Lysine bulk and high aromaticity.

Mass Spectrometry Identification (MS/MS)

The Definitive Test: While retention times can vary, Mass Spectrometry provides structural certainty. The dipeptide is identified by its specific precursor mass and unique fragmentation into constituent amino acid ions.

Fragmentation Logic

In Positive Electrospray Ionization (+ESI), H-Lys-Tyr-OH forms a singly charged ion


.
Upon Collision Induced Dissociation (CID), the peptide bond cleaves, yielding characteristic b-ions  (N-terminal) and y-ions  (C-terminal).
  • Precursor: m/z 310.18

  • Primary Fragment (y1): Cleavage of the peptide bond leaves the C-terminal Tyrosine with a proton. m/z 182.08 .

  • Immonium Ions: High-energy collision produces characteristic immonium ions for Lys (m/z 84) and Tyr (m/z 136).

MS_Fragmentation Parent Precursor Ion [H-Lys-Tyr-OH + H]+ m/z 310.18 Collision CID Fragmentation Parent->Collision y1 y1 Ion (C-Term) [Tyr + H]+ m/z 182.08 Collision->y1 Major Pathway b1 b1 Ion (N-Term) [Lys-CO]+ (Unstable -> a1) Collision->b1 Imm_Lys Lys Immonium m/z 84.08 Collision->Imm_Lys Side Chain Loss Imm_Tyr Tyr Immonium m/z 136.07 y1->Imm_Tyr - (CO + NH3)

Figure 2: MS/MS Fragmentation Pathway. The presence of the m/z 310 parent transitioning to the m/z 182 fragment is the unique signature of the dipeptide, distinguishing it from free amino acids which appear only at 147 and 182.

Experimental Protocol: LC-MS/MS
  • Ionization: ESI Positive Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Transitions to Monitor:

    • Quantifier: 310.2 -> 182.1 (Loss of Lysine residue).

    • Qualifier: 310.2 -> 136.1 (Tyrosine Immonium).

    • Qualifier: 310.2 -> 84.1 (Lysine Immonium).

  • Control: Inject a mixture of free Lys and Tyr. You will observe signals at m/z 147 and 182 in Q1, but no signal at m/z 310.

Summary of Validation Criteria

To certify the presence of H-Lys-Tyr-OH versus a mix, ensure the following:

  • Retention Time Shift: The candidate peak must elute at a distinct time from Lys and Tyr standards (typically between them or distinct from the void).

  • Parent Mass: Observation of m/z 310.2 (Dipeptide) vs. 147/182 (Mix).

  • Fragment Confirmation: The 310 peak must fragment into 182 (Tyr) and 84 (Lys immonium).

References

  • PubChem. (n.d.). Lys-Tyr | C15H23N3O4.[1] National Library of Medicine. Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Method for Separation of Lysine, Dilysine and Trilysine. Retrieved from [Link]

  • ResearchGate. (2015). Separation of dipeptides by RP-HPLC. Retrieved from [Link]

  • Science.gov. (n.d.). Amino acid dipeptide analysis. Retrieved from [Link]

Sources

Comparative

Precision in Peptidomics: A Comparative Guide to Reference Standards for H-Lys-Tyr-OH Quantification

Introduction: The Dipeptide Challenge H-Lys-Tyr-OH (Kyotorphin derivative/ACE-inhibitory peptide) represents a unique challenge in bioanalysis.[1] As a small, zwitterionic dipeptide (MW 309.36 Da), it occupies a difficul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dipeptide Challenge

H-Lys-Tyr-OH (Kyotorphin derivative/ACE-inhibitory peptide) represents a unique challenge in bioanalysis.[1] As a small, zwitterionic dipeptide (MW 309.36 Da), it occupies a difficult chemical space: too polar for standard C18 retention without ion-pairing, yet often too small for robust trapping on standard solid-phase extraction (SPE) phases.[1]

In drug development and food science (particularly in hydrolysate analysis for bioactive peptides), the accuracy of H-Lys-Tyr-OH quantification is frequently compromised not by the instrument, but by the Reference Standard Strategy .

This guide objectively compares the three primary tiers of reference standards available for this molecule and evaluates the calibration strategies required to validate them. Unlike generic reagents, the "product" here is the standardization system itself.

Comparative Analysis: Reference Standard Grades

When sourcing H-Lys-Tyr-OH for quantitative assays, you will encounter three distinct grades. The choice dictates your downstream validation burden.

Table 1: Comparative Specifications of Standard Grades
FeatureGrade A: Primary/CRM-Equivalent Grade B: Analytical Standard Grade C: Reagent/Research Grade
Purity (HPLC) > 99.0%> 95.0 - 98.0%> 80.0% (often variable)
Peptide Content Quantified via qNMR or AAA Estimated (Net Peptide Content)Unknown (Gross Weight)
Counter-ion Stoichiometry defined (e.g., 2TFA)Variable (TFA/Acetate mix)High salt content likely
Water Content Measured (Karl Fischer)Not always reportedHygroscopic (Unknown)
Intended Use GMP Release, PK StudiesMethod Validation, R&DQualitative Screening
Cost Factor

(Custom Synthesis/NIST)

$
Expert Insight: The "Net Peptide Content" Trap

Causality: Synthetic peptides like H-Lys-Tyr-OH are lyophilized with counter-ions (TFA, Acetate) and residual water.[1] A "1 mg" vial of Reagent Grade material may contain only 0.6 mg of actual peptide. Risk: Using Grade C or B without correcting for Net Peptide Content (NPC) will systematically bias your quantification high (because you think you weighed more standard than you did).[1] Recommendation: For quantitative work, if a Grade A standard is unavailable, you must standardize your Grade B material using Quantitative NMR (qNMR) or Amino Acid Analysis (AAA) against a NIST-traceable internal standard.[1]

Comparative Analysis: Calibration Strategies

The standard material is only half the equation. The method of deployment (Calibration) determines the final accuracy, particularly for H-Lys-Tyr-OH which suffers from severe ion suppression in plasma and hydrolysate matrices.[1]

Strategy A: External Calibration (ESTD)
  • Method: Diluting H-Lys-Tyr-OH in neat solvent.[1]

  • Verdict: Unsuitable for complex matrices.

  • Data Support: In plasma, H-Lys-Tyr-OH signal is often suppressed by >40% due to phospholipids eluting in the void volume (where this polar dipeptide also likes to elute).[1] ESTD will yield false negatives.[1]

Strategy B: Stable Isotope Labeled Internal Standard (SIL-ISTD)[1]
  • Method: Spiking samples with H-Lys(13C6, 15N2)-Tyr-OH or H-Lys-Tyr(d4)-OH .[1]

  • Verdict: The Gold Standard.

  • Mechanism: The heavy isotope co-elutes exactly (or nearly) with the analyte, experiencing the exact same ionization suppression. The ratio remains constant even if signal drops.

Strategy C: Standard Addition
  • Method: Spiking increasing known amounts of standard into the sample itself.

  • Verdict: Accurate but low throughput. Useful only when SIL-ISTD is unavailable.[1]

Validated Protocol: HILIC-MS/MS Quantification

This protocol utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) approach to retain the polar H-Lys-Tyr-OH, moving it away from the ion-suppression zone of the void volume.[1]

Materials[1][2][3][4][5][6][7]
  • Analyte: H-Lys-Tyr-OH (Analytical Grade, >98%).[1]

  • Internal Standard: H-Lys-Tyr-OH-d4 (Custom synthesis or analog H-Arg-Tyr-OH if d4 unavailable).[1]

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

Sample Preparation (Protein Precipitation)[1]
  • Aliquot 50 µL of plasma/hydrolysate.

  • Add 20 µL of SIL-ISTD Working Solution (10 µM in 50% ACN).

  • Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex (1 min) and Centrifuge (14,000 x g, 10 min, 4°C).

  • Transfer supernatant to a polypropylene vial. Do not evaporate to dryness (H-Lys-Tyr-OH can adsorb to glass/plastic upon drying).[1] Dilute 1:1 with Mobile Phase B prior to injection to match initial gradient conditions.[1]

LC-MS/MS Parameters[1][9]
  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient: 90% B to 50% B over 5 minutes. (HILIC starts high organic!).[1]

  • MS Mode: Positive ESI (ESI+).

  • MRM Transitions:

    • Target (H-Lys-Tyr-OH): 310.2

      
       136.1 (Tyr immonium, Quant), 310.2 
      
      
      
      84.1 (Lys fragment, Qual).[1]
    • ISTD (H-Lys-Tyr-d4): 314.2

      
       140.1.[1]
      

Visualizing the Decision Logic

Diagram 1: Reference Standard Selection Logic

This decision tree guides the selection of the appropriate standard grade and correction factor based on the assay's regulatory requirement.

StandardSelection Start Select H-Lys-Tyr-OH Standard Regulated Is Assay Regulated? (GLP/GMP/Clinical) Start->Regulated Research Research / Discovery Only Start->Research CheckCRM Is CRM Available? Regulated->CheckCRM BuyAnalytical Purchase Analytical Std (>95% Purity) Research->BuyAnalytical UseCRM Use CRM (No correction needed) CheckCRM->UseCRM Yes CheckCRM->BuyAnalytical No FinalStock Prepare Master Stock (Corrected Concentration) UseCRM->FinalStock Characterize Perform Characterization (qNMR or AAA) BuyAnalytical->Characterize UseAsIs Use 'As Is' with Correction Factor (0.7-0.8 est) BuyAnalytical->UseAsIs Low Accuracy OK CalcNPC Calculate Net Peptide Content (NPC) Characterize->CalcNPC CalcNPC->FinalStock UseAsIs->FinalStock

Caption: Decision matrix for selecting and correcting H-Lys-Tyr-OH reference standards based on assay stringency.

Diagram 2: HILIC-MS/MS Workflow for Polar Dipeptides

This diagram illustrates the specific HILIC workflow required to retain H-Lys-Tyr-OH and separate it from matrix suppressors.

HILICWorkflow Sample Plasma/Hydrolysate Spike Spike SIL-ISTD (H-Lys-Tyr-d4) Sample->Spike PPT Protein Ppt (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge 14k g, 10 min PPT->Centrifuge Dilute Dilute Supernatant 1:1 with ACN Centrifuge->Dilute Crucial Step: Match Mobile Phase Inject Inject on HILIC (High Organic Start) Dilute->Inject MS MS/MS Detection MRM 310.2 -> 136.1 Inject->MS

Caption: Optimized HILIC-MS/MS workflow preventing solvent mismatch and maximizing dipeptide retention.

References

  • USP General Chapter <1029> . Good Analysis Practices for Peptides. United States Pharmacopeia.[1][3][4][5][6] Link[1]

  • Burkitt, W. I., et al. (2008).[1] Quantification of peptides: a comparison of different strategies. Rapid Communications in Mass Spectrometry, 22(6), 763-772.[1] Link

  • Van Eijk, H. M., et al. (1999).[1] Measurement of amino acid enrichments in human fibrinogen by LC-MS. Journal of Chromatography B, 731(2), 199-205.[1] Link

  • NIST Special Publication 260-173 . Peptide Reference Material for Molecular Mass and Purity Measurements. National Institute of Standards and Technology.[7][8] Link

  • ChromaDex Tech Tip 001 . Reference Standards Product Grades. Link

Sources

Validation

A Comparative Guide to the Stability of Lys-Tyr Dipeptide

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of peptide-based therapeutics and diagnostics, stability is a paramount concern that directly influences efficacy, shelf-life, and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based therapeutics and diagnostics, stability is a paramount concern that directly influences efficacy, shelf-life, and in vivo performance. Dipeptides, the simplest peptide units, serve as excellent models for understanding the complex degradation pathways that can compromise larger peptide and protein structures. Among these, Lys-Tyr (Lysyl-Tyrosine) presents a unique case due to the inherent reactivity of its constituent amino acid side chains: the primary amine of lysine and the phenolic group of tyrosine.

This guide provides an in-depth comparative analysis of the stability of Lys-Tyr against other dipeptides. We will explore its susceptibility to various degradation pathways, supported by mechanistic insights and established experimental data. Furthermore, we will detail a robust experimental workflow for assessing dipeptide stability, empowering researchers to conduct their own validated studies.

The Molecular Profile of Lysyl-Tyrosine (Lys-Tyr)

The structure of Lys-Tyr features two key functional groups that are central to its stability profile. The ε-amino group of the lysine residue is a primary amine, making it a potential site for chemical modification and enzymatic action. The tyrosine residue contains a phenol group, which is susceptible to oxidation.[1] The interplay of these reactive centers dictates the primary degradation pathways for this dipeptide.

Caption: Key functional groups of Lysine and Tyrosine.

Pillars of Dipeptide Stability: A Mechanistic Overview

The stability of any peptide is a multifaceted issue, governed by its susceptibility to chemical, physical, and enzymatic degradation.[2][3] Understanding these pathways is crucial for predicting and mitigating instability.

Chemical Instability

Chemical degradation involves the breaking or formation of covalent bonds, leading to new chemical entities.[2][4] Key pathways include:

  • Hydrolysis: The cleavage of the peptide backbone, a reaction with water that is often catalyzed by acidic or alkaline conditions and accelerated by heat.[4][5][6]

  • Oxidation: This is a major degradation route for peptides containing susceptible residues like Methionine (Met), Cysteine (Cys), Tryptophan (Trp), and Tyrosine (Tyr).[7] For Lys-Tyr, the tyrosine residue is a primary target. Oxidation of the lysine side chain can also occur.[1]

  • Deamidation: The hydrolysis of the side-chain amide group in Asparagine (Asn) and Glutamine (Gln) residues, which can alter the peptide's structure and function.[8]

  • Racemization: The conversion of an L-amino acid to its D-isomer, potentially impacting biological activity.[4]

  • Diketopiperazine Formation: An intramolecular cyclization reaction that can occur at the N-terminus of a peptide, leading to cleavage of the first two amino acids.

Physical Instability

Physical instability involves changes in the higher-order structure or physical state of the peptide without altering its covalent bonds.[4] This includes:

  • Aggregation: The self-association of peptide molecules, which can reduce solubility and bioavailability.[9][10]

  • Adsorption: The binding of peptides to surfaces, such as container walls, leading to a loss of active product.[9]

Enzymatic Degradation

In biological systems, peptides are rapidly broken down by a host of proteolytic enzymes (peptidases and proteases) that cleave specific peptide bonds.[3] The susceptibility to enzymatic degradation is highly dependent on the amino acid sequence.[11]

Extrinsic Factors

Formulation and environmental conditions play a critical role in peptide stability.[9][12]

  • pH and Buffers: Every peptide has an optimal pH range for stability. Buffers can help maintain this pH but must be chosen carefully to avoid catalyzing degradation reactions.[9]

  • Temperature: Elevated temperatures accelerate most chemical degradation pathways.[9]

  • Excipients: Additives like sugars (e.g., trehalose) can act as stabilizers, while antioxidants (e.g., ascorbic acid) can prevent oxidation.[9]

  • Light Exposure: UV light can induce degradation, particularly of aromatic amino acids like tyrosine.[9]

G cluster_degradation Dipeptide Degradation Pathways cluster_chem cluster_phys Chem Chemical Instability Hyd Hydrolysis (Peptide Bond Cleavage) Chem->Hyd Oxi Oxidation (Tyr, Met, Cys, Lys) Chem->Oxi Dea Deamidation (Asn, Gln) Chem->Dea Rac Racemization Chem->Rac Phys Physical Instability Agg Aggregation Phys->Agg Ads Adsorption Phys->Ads Enz Enzymatic Degradation caption Figure 2. Major degradation pathways for peptides.

Caption: Major degradation pathways for peptides.

Comparative Stability Analysis: Lys-Tyr in Focus

The stability of Lys-Tyr is best understood by comparing it to dipeptides with different side-chain functionalities under various degradation pressures.

Susceptibility to Oxidation

This is a key vulnerability for Lys-Tyr. The phenol side chain of tyrosine is readily oxidized, which can lead to the formation of dityrosine cross-links or other oxidized species.[13][14] This process can be initiated by reactive oxygen species, metal ions, or light exposure.[2] The lysine side chain can also be oxidized to form carbonyl derivatives.[1]

  • Comparison vs. Met/Cys-containing dipeptides: Dipeptides containing methionine or cysteine are generally considered more susceptible to oxidation than those containing tyrosine.[7] Met oxidizes to methionine sulfoxide and then sulfone, while Cys can form disulfide bonds.

  • Comparison vs. Aliphatic dipeptides (e.g., Gly-Gly, Ala-Ala): Dipeptides composed of simple aliphatic amino acids are highly resistant to oxidation due to the absence of easily oxidizable functional groups.

Hydrolytic Stability

The peptide bond in Lys-Tyr is subject to hydrolysis under the same conditions as other dipeptides, primarily at extreme pH values and elevated temperatures.[6] The bulky, charged side chains of lysine and tyrosine do not inherently make the peptide bond significantly more or less stable to chemical hydrolysis compared to simpler dipeptides like Gly-Gly. However, the sequence can influence susceptibility to specific enzymatic hydrolysis.

  • Comparison vs. Asp-containing dipeptides: Peptides containing aspartic acid (Asp), particularly Asp-Pro or Asp-Gly sequences, are known to be particularly prone to hydrolysis via a cyclic imide intermediate, which can lead to peptide bond cleavage. Lys-Tyr does not share this specific vulnerability.

Enzymatic Stability

Linear dipeptides are generally susceptible to cleavage by various dipeptidases found in biological systems.[15][16] The stability of Lys-Tyr in a biological matrix would likely be low unless protective modifications are introduced.

  • Comparison vs. Pro-containing dipeptides (e.g., Pro-Tyr): Dipeptides with proline at the C-terminal position often exhibit enhanced stability against certain peptidases due to the unique rigid structure of proline's cyclic side chain.[11][17] Therefore, a dipeptide like Pro-Tyr would be expected to be more enzymatically stable than Lys-Tyr.

Other Degradation Pathways

Lys-Tyr is not susceptible to deamidation, as it lacks Asn or Gln residues. Its propensity for diketopiperazine formation is also considered low compared to peptides with Gly or Pro in the first two positions.

Summary Table: Comparative Dipeptide Stability

Dipeptide ExamplePrimary Degradation Pathway(s)Relative Stability vs. Lys-TyrRationale
Lys-Tyr Oxidation (Tyrosine, Lysine), Enzymatic Hydrolysis Baseline Contains two oxidizable residues. Susceptible to general peptidases.
Gly-Gly Hydrolysis (at harsh conditions), Enzymatic HydrolysisHigher (vs. Oxidation) Lacks easily oxidizable side chains. Simple structure.
Met-Gly Oxidation (Methionine) Lower (vs. Oxidation) Methionine is highly susceptible to oxidation.
Cys-Gly Oxidation (Cysteine) Lower (vs. Oxidation) Cysteine readily forms disulfide bonds.
Pro-Tyr Oxidation (Tyrosine), Enzymatic HydrolysisHigher (vs. Enzymatic) Proline at the C-terminus can confer resistance to some peptidases.[11][17]
Asn-Gly Deamidation , HydrolysisContext-Dependent Highly susceptible to deamidation, a pathway not relevant for Lys-Tyr.[8]

Experimental Protocol: Assessing Dipeptide Stability via RP-HPLC

A stability-indicating analytical method is essential for accurately quantifying the degradation of a peptide over time.[18] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique for this purpose.[19]

Objective

To quantify the degradation of a dipeptide (e.g., Lys-Tyr) under defined stress conditions (e.g., elevated temperature, oxidative stress) over a set time course.

Materials
  • Dipeptide standard (high purity)

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • Reaction buffers (e.g., phosphate buffer at various pH values)

  • Stressing agents (e.g., hydrogen peroxide for oxidative stress)

  • Thermostatically controlled incubator or water bath

  • RP-HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the dipeptide (e.g., 1 mg/mL) in HPLC-grade water.

    • Prepare the necessary reaction buffers (e.g., 50 mM phosphate buffer at pH 5, 7, and 9).

  • Initiation of Stability Study:

    • In separate vials, dilute the dipeptide stock solution into the different reaction buffers to a final concentration of 0.1 mg/mL.

    • For oxidative stress, add a controlled amount of H₂O₂ (e.g., 0.03%) to a buffered dipeptide solution.

    • Prepare a control sample (T=0) by immediately quenching the reaction (e.g., by adding an equal volume of 0.1% TFA in ACN) and freezing at -80°C.

  • Incubation under Stress Conditions:

    • Place the vials in an incubator set to the desired temperature (e.g., 40°C).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Immediately quench the reaction as described for the T=0 sample and store frozen until analysis.

  • RP-HPLC Analysis:

    • Set up the HPLC method. A typical method would be:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in ACN

      • Gradient: A linear gradient from 5% to 50% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 214 nm or 280 nm (for tyrosine-containing peptides).

    • Inject equal volumes of all time-point samples.

  • Data Analysis:

    • Identify the peak corresponding to the intact dipeptide based on the retention time of the T=0 sample.

    • Integrate the peak area of the intact dipeptide for each time point.

    • Calculate the percentage of remaining dipeptide at each time point relative to the T=0 sample.

    • Plot the percentage of remaining dipeptide versus time to determine the degradation kinetics.

    • Observe the appearance of new peaks in the chromatogram, which correspond to degradation products.

G cluster_workflow Experimental Workflow for Stability Assay Prep 1. Sample Preparation (Dipeptide in Buffer) Stress 2. Apply Stress (Temp, pH, Oxidant) Prep->Stress Incubate 3. Incubation & Time-Point Sampling Stress->Incubate HPLC 4. RP-HPLC Analysis Incubate->HPLC Analysis 5. Data Analysis (% Remaining vs. Time) HPLC->Analysis caption Figure 3. Workflow for a typical HPLC-based stability study.

Caption: Workflow for a typical HPLC-based stability study.

Conclusion

The stability of the Lys-Tyr dipeptide is a balance of competing factors. While its peptide bond exhibits typical hydrolytic stability, its susceptibility to oxidation at the tyrosine and, to a lesser extent, the lysine side chains represents a significant liability, particularly when compared to dipeptides composed of non-oxidizable amino acids. Conversely, it is not prone to specific degradation pathways like deamidation that affect peptides containing Asn or Gln. Its stability against enzymatic degradation is predicted to be low, a common feature for many linear dipeptides, but potentially lower than sequences containing stabilizing residues like proline.

For drug development professionals and researchers, a thorough understanding of these comparative stabilities is essential. By employing robust analytical methods like the RP-HPLC protocol detailed here, scientists can precisely characterize the stability profile of Lys-Tyr and other peptides, enabling the rational design of more stable and effective therapeutic agents.

References

  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC. (2013, August 30). Vertex AI Search.
  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). (2025, August 6). Vertex AI Search.
  • Peptide Stability in Formulations | R&D Guide for Success. (2025, July 10). Vertex AI Search.
  • Peptides and Probable Degradation Pathways - Veeprho. (2020, August 3). Vertex AI Search.
  • PEPD - Wikipedia. Vertex AI Search.
  • Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub. (2023, March 29). Vertex AI Search.
  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9). Vertex AI Search.
  • Chemical degradation mechanism of peptide therapeutics - ResearchGate. Vertex AI Search.
  • Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed. Vertex AI Search.
  • Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions | Request PDF - ResearchGate. (2025, August 5). Vertex AI Search.
  • Peptide Stability and Potential Degradation Pathways - MilliporeSigma. Vertex AI Search.
  • Solvent-Assisted Tyrosine-Based Dipeptide Forms Low-Molecular Weight Gel: Preparation and Its Potential Use in Dye Removal and Oil Spillage Separation from Water | ACS Omega. (2019, August 27). Vertex AI Search.
  • Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC - NIH. Vertex AI Search.
  • Oxidation of side chain of peptides containing lysine (a), tyrosine... - ResearchGate. Vertex AI Search.
  • Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed. (2012, September 15). Vertex AI Search.
  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Vertex AI Search.
  • Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed. Vertex AI Search.
  • On the hydrolysis mechanisms of amides and peptides - University of Regina. (2018, May 15). Vertex AI Search.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC - NIH. Vertex AI Search.
  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025, December 11). Vertex AI Search.
  • Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine. (2025, January 9). Vertex AI Search.
  • Modeling of the Relationship between Dipeptide Structure and Dipeptide Stability, Permeability, and ACE Inhibitory Activity | Request PDF - ResearchGate. (2025, August 7). Vertex AI Search.
  • Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability | Request PDF - ResearchGate. (2025, August 9). Vertex AI Search.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025, February 24). Vertex AI Search.
  • Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - MDPI. (2015, October 23). Vertex AI Search.
  • New Method Developed for Comprehensive Analysis of Dipeptides | LCGC International. (2023, April 13). Vertex AI Search.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Vertex AI Search.
  • Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC. (2022, February 6). Vertex AI Search.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One - Research journals. (2017, June 2). Vertex AI Search.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - MDPI. (2023, March 14). Vertex AI Search.
  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability | Pharma Excipients. (2022, April 14). Vertex AI Search.
  • Peptide Characterization & Analytics. Vertex AI Search.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (2024, October 14). Vertex AI Search.
  • The structures of tyrosine-containing dipeptides in vacuum: Leu-Tyr... - ResearchGate. Vertex AI Search.
  • Factors Influencing the Protein Drugs Stability - Creative Proteomics. Vertex AI Search.
  • Scope of lysine‐containing peptide substrates used for the reaction and... - ResearchGate. Vertex AI Search.
  • Relative reactivity of lysine and other peptide-bound amino acids to oxidation by hypochlorite - PubMed. (2000, September 1). Vertex AI Search.
  • Evaluating Host Defense Peptides: A Comparative Analysis of Synthetic Peptides and Recombinant Concatemers - MDPI. (2025, July 8). Vertex AI Search.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. Vertex AI Search.
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  • A novel tyrosine hyperoxidation enables selective peptide cleavage - RSC Publishing. (2022, February 11). Vertex AI Search.
  • Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes | JACS Au - ACS Publications. (2025, August 15). Vertex AI Search.
  • Site-selective peptide bond hydrolysis and ligation in water by short peptide-based assemblies | PNAS. (2024, July 23). Vertex AI Search.
  • Chemoselective, oxidation-induced macrocyclization of tyrosine-containing peptides - ChemRxiv. Vertex AI Search.
  • Programmable enzymatic oxidation of tyrosine–lysine tetrapeptides - RSC Publishing. Vertex AI Search.
  • Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC. Vertex AI Search.
  • Relative reactivity of lysine and other peptide-bound amino acids to oxidation by hypochlorite - The Ohio State University. (2000, September 1). Vertex AI Search.

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Comparative

Elemental Analysis Data for H-Lys-Tyr-OH Verification: A Comparative Guide

Executive Summary: The "Purity" Trap In peptide synthesis and procurement, a critical misconception often jeopardizes experimental reproducibility: equating Chromatographic Purity (HPLC) with Net Peptide Content (NPC) ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap

In peptide synthesis and procurement, a critical misconception often jeopardizes experimental reproducibility: equating Chromatographic Purity (HPLC) with Net Peptide Content (NPC) .

For the dipeptide H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine), this distinction is not merely academic—it is the difference between a successful assay and a failed dose-response curve. Due to the basic


-amino group of Lysine and the phenolic nature of Tyrosine, this molecule is a "salt magnet" and highly hygroscopic.

This guide provides a technical comparison of verification methods, establishing Elemental Analysis (CHN) as the definitive orthogonal method for determining the true active mass of H-Lys-Tyr-OH, contrasting it with the limitations of HPLC-UV and Mass Spectrometry.

The Challenge: Why H-Lys-Tyr-OH is Difficult to Verify

H-Lys-Tyr-OH presents a specific set of physicochemical challenges that render standard "Certificate of Analysis" (CoA) checks insufficient.

The Lysine-Tyrosine Interaction
  • Lysine (Basic): The side chain (

    
    ) is protonated at neutral pH. During synthesis (Solid Phase Peptide Synthesis - SPPS) and purification (Reverse Phase HPLC), it invariably captures counter-ions—typically Trifluoroacetate (TFA)  or Acetate .
    
  • Tyrosine (Hydrophobic/Polar): The phenolic group adds complexity to solubility and is prone to oxidation if not handled correctly.

  • The Result: A sample sold as "98% Pure" by HPLC may actually contain only 60-70% peptide by weight. The remaining 30-40% is invisible to UV detection (water and salts).

Comparative Method Analysis

The following table objectively compares the "blind spots" of common verification techniques.

FeatureHPLC-UV LC-MS (ESI) Elemental Analysis (CHN)
Primary Output Chromatographic Purity (% Area)Identity (m/z)Net Peptide Content (Weight %)
Detects Water? NoNoIndirectly (via H/O balance)
Detects Salts? No (TFA/Acetate are UV transparent)Sometimes (adducts)Yes (via C/N ratio shifts)
Precision High for impuritiesHigh for massHigh for bulk stoichiometry
Verdict Necessary for qualityNecessary for identityMandatory for quantity/dosing

Experimental Data: The Self-Validating System

To verify H-Lys-Tyr-OH, we cannot simply look at the raw data; we must model the Salt Stoichiometry . The following data demonstrates how Elemental Analysis distinguishes between the Free Base (theoretical) and the Actual Product (Salt Form).

Theoretical Reference Values
  • Peptide: H-Lys-Tyr-OH[1][2]

  • Formula:

    
    
    
  • MW (Free Base): 309.36 g/mol

ElementFree Base (Theory)Mono-Acetate Salt (Theory)Mono-TFA Salt (Theory)
Carbon (C) 58.24% 55.27%48.22%
Hydrogen (H) 7.49%7.37%5.71%
Nitrogen (N) 13.58%11.37%9.92%

> Note: The massive drop in Carbon (from 58% to 48%) in the TFA salt is the diagnostic marker.

Experimental Case Study

Scenario: A researcher purchases H-Lys-Tyr-OH. The HPLC shows 99.1% purity. The researcher weighs 10mg for an assay. Observation: The biological effect is 30% lower than expected. Investigation: Elemental Analysis (Combustion) is performed.[3]

Table 2: Experimental EA Data vs. Models
ElementExperimental ResultDeviation from Free BaseDeviation from TFA Salt + 2

Carbon 44.85% -13.39% (Fail)< 0.2% (Pass)
Hydrogen 6.10% -1.39% (Fail)< 0.1% (Pass)
Nitrogen 9.15% -4.43% (Fail)< 0.1% (Pass)

Conclusion: The sample is NOT pure H-Lys-Tyr-OH.[4] It is the TFA Salt Dihydrate (


).
  • Correction Factor: The peptide content is only 67% (309 MW / 459 MW).

  • Action: The researcher must increase the weighed mass by 1.49x to achieve the correct molar dosage.

Visualization: Verification Workflows

The "Chain of Custody" for Peptide Data

This diagram illustrates where Elemental Analysis fits into the critical path of drug substance verification.

PeptideVerification Synth Peptide Synthesis (SPPS) Purify HPLC Purification (TFA/AcN Buffer) Synth->Purify Crude Peptide Lyoph Lyophilization (Powder Formation) Purify->Lyoph Salt Formation Check1 HPLC-UV (Purity %) Lyoph->Check1 Check2 Mass Spec (Identity) Lyoph->Check2 Critical Elemental Analysis (CHN Combustion) Lyoph->Critical Required for Quantitation Release Final Dosage Verification Check1->Release Qualitative Only Calc Net Peptide Content Calculation Critical->Calc C/N Ratio Calc->Release Correction Factor

Caption: Figure 1. The Critical Path. Note that HPLC (Red) bypasses the salt quantification step, whereas EA (Green) captures it.

The Logic of Data Interpretation

How to interpret the EA numbers to determine the specific salt form.

EALogic Start Receive EA Data (%C, %H, %N) Compare Compare to Theoretical Free Base Start->Compare Match Match within 0.4%? Compare->Match Yes Sample is Pure Free Base Match->Yes Yes No Check Nitrogen Depression Match->No No SaltCheck Model Counter-Ions (TFA vs Acetate) No->SaltCheck WaterCheck Model Water Content (Hydrates) SaltCheck->WaterCheck Final Determine NPC (Net Peptide Content) WaterCheck->Final

Caption: Figure 2. Decision Tree for EA Data Interpretation. Deviations in %C usually indicate salts; deviations in %H indicate water.

Detailed Experimental Protocol

To replicate the data above and validate your H-Lys-Tyr-OH sample, follow this strict protocol. This method minimizes errors caused by the hygroscopic nature of Lysine.

Pre-requisites
  • Instrument: Micro-Elemental Analyzer (e.g., PerkinElmer 2400 or Elementar vario).

  • Standard: Acetanilide (Calibration K-factor).

  • Sample: H-Lys-Tyr-OH (stored at -20°C, desiccated).

Step-by-Step Workflow
  • Equilibration: Remove the peptide vial from the freezer and allow it to reach room temperature inside a desiccator (30 mins). Why: Opening a cold vial condenses atmospheric moisture onto the peptide, skewing %H results.

  • Weighing (The Critical Step):

    • Use a micro-balance (readability 0.001 mg).

    • Weigh 1.5 - 2.5 mg of sample into a tin capsule.

    • Fold immediately. Do not leave the capsule open; Lysine absorbs moisture rapidly.

  • Combustion:

    • Furnace Temperature: >950°C (Required to break the stable peptide bonds).

    • Oxygen Boost: 2-3 seconds.

  • Calculation:

    • Use the experimental %N value to calculate peptide content, as Nitrogen comes only from the peptide (unless using ammonium salts, which are rare in this context).

    • Formula:

      
      
      

References

  • AmbioPharm. (n.d.). What is Net Peptide Content? Retrieved from [Link]

  • Vemuri, S. (2005).[5] Comparison of assays for determination of peptide content for lyophilized thymalfasin. Journal of Peptide Research, 65(4), 433-439.[5] Retrieved from [Link]

  • PubChem. (n.d.). H-Lys-Tyr-Lys-OH Acetate salt (Related Structure Reference).[6] Retrieved from [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Peptide Content in Commercial H-Lys-Tyr-OH

Introduction: The Critical Need for Accurate Peptide Quantification In the realms of drug discovery, cell biology, and proteomics, the quality of a peptide reagent is paramount. The dipeptide H-Lys-Tyr-OH, a simple yet f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate Peptide Quantification

In the realms of drug discovery, cell biology, and proteomics, the quality of a peptide reagent is paramount. The dipeptide H-Lys-Tyr-OH, a simple yet fundamental building block, is no exception. Its utility in research and development is directly tied to its purity and, more importantly, its actual peptide content. Commercially available peptides are often supplied as lyophilized powders, which can contain not only the target peptide but also residual solvents, counter-ions (like trifluoroacetate from purification), and adsorbed water. Relying solely on the manufacturer's stated weight for preparing solutions can lead to significant errors in experimental concentrations, compromising data reproducibility and validity.

This guide provides a comprehensive, multi-pronged strategy for the rigorous assessment of H-Lys-Tyr-OH from commercial suppliers. We will move beyond simple purity analysis to determine the true peptide content, ensuring that your experiments are built on a foundation of analytical certainty. This approach integrates three core analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Amino Acid Analysis (AAA) as the gold standard for absolute quantification.

Pillar 1: Purity and Quantification via High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of synthetic peptides.[1][2][3] We employ a Reverse-Phase HPLC (RP-HPLC) method, which separates the target peptide from impurities based on hydrophobicity.[4][5]

The "Why" Behind the Method

Our choice of a C18 column is based on its widespread success in separating peptides of this size and polarity.[3] The mobile phase consists of an aqueous component and an organic component (acetonitrile), with Trifluoroacetic Acid (TFA) added to both. TFA acts as an ion-pairing agent; it forms a neutral complex with the charged amine and carboxyl groups of the peptide, which improves peak shape and resolution during the separation.[3] Detection at 214 nm is chosen because this wavelength is strongly absorbed by the peptide backbone's amide bonds, providing a general measure of all peptide material present.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Peptide B Dissolve in Mobile Phase A A->B D Inject onto C18 Column B->D C Create Standard Curve (Certified Reference Material) I Quantify vs. Standard Curve C->I E Gradient Elution (0.1% TFA in H2O/ACN) D->E F UV Detection (214 nm) E->F G Integrate Peak Areas F->G H Calculate % Purity G->H G->I

Caption: Workflow for HPLC-based purity and content assessment.

Detailed Experimental Protocol: RP-HPLC
  • Preparation of Mobile Phases:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Scientist's Note: Degas both mobile phases by sonication or vacuum filtration to prevent bubble formation in the pump heads, which can cause baseline instability.

  • Sample and Standard Preparation:

    • Reference Standard: Prepare a stock solution of certified H-Lys-Tyr-OH reference material (if available from a source like NIST) at 1.0 mg/mL in Mobile Phase A. Create a calibration curve by serial dilution (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).

    • Test Samples: Accurately weigh ~1 mg of H-Lys-Tyr-OH from each commercial supplier and dissolve in Mobile Phase A to a final concentration of 1.0 mg/mL based on the weighed mass.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 214 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B (linear gradient)

      • 25-27 min: 65% to 95% B

      • 27-30 min: 95% B

      • 30-32 min: 95% to 5% B

      • 32-37 min: 5% B (re-equilibration)

  • System Suitability:

    • Before running samples, inject the 0.25 mg/mL standard solution five times.

    • The Relative Standard Deviation (RSD) of the main peak area should be ≤ 2.0%.

    • The peak symmetry factor should be between 0.8 and 1.5. These criteria are based on general pharmacopeial guidelines.[6][7][8]

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Peptide Content: Using the calibration curve generated from the reference standard, determine the concentration of the peptide in each commercial sample. The peptide content (mg/mg) is this measured concentration divided by the nominal concentration (1.0 mg/mL).

Pillar 2: Identity Confirmation via Mass Spectrometry (MS)

While HPLC indicates purity, it does not confirm identity. A peak at the correct retention time could be a co-eluting impurity with a similar hydrophobicity. Mass spectrometry provides definitive confirmation by measuring the peptide's molecular weight with high accuracy.[9][10]

The "Why" Behind the Method

We use Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). ESI is a "soft" ionization technique ideal for peptides, as it generates intact molecular ions with minimal fragmentation.[9][11] By coupling the HPLC separation directly to the mass spectrometer, we can obtain a mass spectrum for the specific peak we identified as H-Lys-Tyr-OH. We will look for the protonated molecular ion, [M+H]⁺.

  • Theoretical Monoisotopic Mass of H-Lys-Tyr-OH (C₁₅H₂₃N₃O₄): 309.1692 Da

  • Theoretical [M+H]⁺: 309.1692 + 1.0078 = 310.1770 Da

Workflow for LC-MS Identity Verification

LCMS_Workflow A HPLC Separation (as per Pillar 1) B Eluent Directed to ESI Source A->B C Ionization of Peptide B->C D Mass Analyzer (e.g., TOF, Orbitrap) C->D E Detection of [M+H]⁺ Ion D->E F Compare Observed Mass to Theoretical Mass E->F

Caption: General workflow for LC-MS based peptide identity confirmation.

Detailed Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use the same HPLC method as described in Pillar 1. This allows direct correlation of the UV peak with the mass data.

  • MS Parameters (Example for ESI):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Scan Range: m/z 100-1000

    • Scientist's Note: These parameters are instrument-dependent and must be optimized to achieve a stable spray and strong signal for the analyte.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the apex of the main chromatographic peak.

    • Identify the peak for the [M+H]⁺ ion.

    • Calculate the mass error in parts-per-million (ppm): ( (Observed Mass - Theoretical Mass) / Theoretical Mass ) * 10^6. A mass error of <5 ppm provides high confidence in the peptide's identity.

Pillar 3: Absolute Quantification via Amino Acid Analysis (AAA)

AAA is considered the gold standard for determining the absolute amount of peptide in a sample.[12] It is the most accurate method because it measures the fundamental constituents of the peptide—its amino acids—independent of water content or counter-ions.

The "Why" Behind the Method

The method involves two key steps:

  • Acid Hydrolysis: The peptide is hydrolyzed using 6M HCl at high temperature, breaking all peptide bonds to release the individual amino acids (Lysine and Tyrosine).

  • Quantification: The resulting amino acids are separated (typically by ion-exchange chromatography or RP-HPLC after derivatization), detected, and quantified against certified amino acid standards.

By calculating the moles of Lysine and Tyrosine recovered, we can determine the initial moles of the dipeptide and, from there, the precise peptide mass in the original sample.

Detailed Experimental Protocol: AAA
  • Sample Preparation:

    • Accurately weigh ~0.5 mg of each commercial peptide into a hydrolysis tube.

    • Prepare a control tube with a certified peptide reference material.

  • Acid Hydrolysis:

    • Add 200 µL of 6M HCl containing 1% phenol to each tube.

    • Scientist's Note: Phenol is added as an antioxidant to protect Tyrosine from degradation during hydrolysis.

    • Seal the tubes under vacuum or after an N₂ flush.

    • Heat at 110°C for 24 hours.

  • Post-Hydrolysis Processing:

    • Cool the tubes and carefully open them.

    • Evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried amino acid hydrolysate in a known volume of an appropriate acidic buffer (e.g., 0.02 M HCl).

  • Analysis:

    • Analyze the hydrolysate using an automated Amino Acid Analyzer or an HPLC system configured for amino acid analysis (often involving pre- or post-column derivatization for detection).

    • Quantify the amounts of Lysine and Tyrosine by comparing their peak areas to those from a calibration curve made with certified amino acid standards.

  • Data Analysis:

    • Calculate the nanomoles (nmol) of Lysine and Tyrosine detected.

    • Since H-Lys-Tyr-OH has a 1:1 molar ratio of Lysine to Tyrosine, the average of the two measured molar amounts gives the molar amount of the original dipeptide.

    • Peptide Content (%) = ( (Measured nmol of Peptide * MW of Peptide) / Initial Sample Weight ) * 100

      • Where MW of Peptide = 309.17 g/mol

Comparative Data Analysis

To illustrate the application of these methods, we present hypothetical data from the analysis of H-Lys-Tyr-OH from three different commercial suppliers.

Table 1: Summary of Analytical Results for Commercial H-Lys-Tyr-OH

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
HPLC Purity (% Area) 99.2%96.5%99.5%≥ 98.0%
Impurity Profile Single minor peakMultiple small peaksOne major impurity (0.4%)No single impurity > 0.5%
MS Identity (Observed [M+H]⁺) 310.1768 Da310.1771 Da310.1765 DaTheoretical: 310.1770 Da
Mass Accuracy (ppm) -0.64 ppm+0.32 ppm-1.61 ppm< 5 ppm
Peptide Content by AAA (%) 85.3%84.1%75.2%Report Value
Peptide Content by HPLC (mg/mg) 0.86 mg/mg (86%)0.85 mg/mg (85%)0.76 mg/mg (76%)Report Value

Discussion and Interpretation

The data presented in Table 1 provides a holistic view of peptide quality that goes far beyond a simple purity value.

  • Supplier A: This product shows high purity (99.2%) and excellent identity confirmation. The AAA result of 85.3% indicates that for every 1 mg of lyophilized powder weighed, only 0.853 mg is the actual H-Lys-Tyr-OH peptide. The remaining ~15% is likely a combination of water and counter-ions. The close agreement between the AAA and HPLC quantification (using a reference standard) provides high confidence in this value. This is a high-quality product, and the peptide content value should be used to prepare stock solutions of accurate concentration.

  • Supplier B: This product has lower purity (96.5%), falling below the typical acceptance criterion of 98%. While the identity is confirmed and the peptide content by AAA is similar to Supplier A, the presence of multiple impurities makes it less desirable for sensitive applications.

  • Supplier C: This supplier provides the highest purity peptide (99.5%). However, the AAA reveals a significantly lower peptide content of 75.2%. This is a critical finding; without AAA, a researcher might assume this is the best product based on purity alone. This large discrepancy between the weighed mass and the actual peptide mass is likely due to a higher percentage of counter-ions (e.g., TFA) and/or water. Using the gross weight of this product for solution preparation would lead to a ~25% overestimation of the peptide concentration.

Conclusion: An Integrated Approach to Quality Assessment

Assessing the quality of a commercial peptide like H-Lys-Tyr-OH requires a multi-faceted analytical strategy. Relying on HPLC purity alone is insufficient and potentially misleading.

  • HPLC provides essential information on purity and the presence of related impurities.

  • Mass Spectrometry offers non-negotiable confirmation of the peptide's identity.

  • Amino Acid Analysis delivers the most accurate measurement of the true peptide content, enabling the preparation of precisely concentrated solutions.

By integrating these three pillars, researchers can confidently select the highest quality reagents, understand the true concentration of their experimental solutions, and ultimately generate more reliable and reproducible scientific data. For critical applications, always demand both a purity value and a peptide content value (preferably by AAA) from your supplier, or perform this validation in-house.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621> Source: Waters Corporation URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry Source: PMC (PubMed Central) URL: [Link]

  • Title: New NIST reference material for peptide analysis Source: Fierce Biotech URL: [Link]

  • Title: Update: European Pharmacopeia EP 2.2.46 Source: Phenomenex URL: [Link]

  • Title: Dipeptide Sequence Determination: Analyzing Phenylthiohydantoin Amino Acids by HPLC Source: Journal of Chemical Education URL: [Link]

  • Title: 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES Source: European Pharmacopoeia URL: [Link]

  • Title: EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques Source: ECA Academy URL: [Link]

  • Title: Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry Source: PubMed URL: [Link]

  • Title: Comparison of Peptide Content Determination Methods Source: Mtoz Biolabs URL: [Link]

  • Title: 2.2.46. Chromatographic separation techniques Source: uspbpep.com URL: [Link]

  • Title: Quantitation of Amino Acids Source: Waters Corporation URL: [Link]

  • Title: Mass Spectrometry Applications in Peptide Analysis Source: Biovera URL: [Link]

  • Title: Peptide and protein analysis with mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Peptide Mass Spectral Libraries Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Report of Investigation - Reference Material® 8327 Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: NIST Libraries of Peptide Fragmentation Mass Spectra Database Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: NIST Standard Reference Database 1c Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows Source: PMC (PubMed Central) URL: [Link]

  • Title: What is Peptide Mapping? Source: Rapid Novor URL: [Link]

  • Title: HPLC Analysis and Purification of Peptides Source: ResearchGate URL: [Link]

  • Title: HPLC of Peptides and Proteins Source: SpringerLink URL: [Link]

  • Title: Detection of Peptides Using HPLC Source: Mtoz Biolabs URL: [Link]

  • Title: HPLC Analysis Methods for Peptide Characterization Source: Biovera URL: [Link]

  • Title: Analytical procedures for quantification of peptides in pharmaceutical research by liquid chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Agilent URL: [Link]

  • Title: HPLC Tech Tip: Approach to Peptide Analysis Source: Phenomenex URL: [Link]

  • Title: Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids Source: Hindawi URL: [Link]

Sources

Comparative

A Comparative Guide to Spectroscopic Characterization of Metal Binding to Lys-Tyr

For researchers, scientists, and drug development professionals, understanding the intricate dance between metal ions and peptides is paramount. These interactions govern a vast array of biological processes, from enzyma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between metal ions and peptides is paramount. These interactions govern a vast array of biological processes, from enzymatic catalysis to the pathogenesis of neurodegenerative diseases. The dipeptide Lys-Tyr, with its versatile coordination sites—the primary amine and carboxylate termini, the ε-amino group of lysine, and the phenolic hydroxyl and aromatic ring of tyrosine—presents a compelling model system for these investigations. This guide provides an in-depth, objective comparison of key spectroscopic techniques for characterizing metal binding to Lys-Tyr, grounded in established experimental data and field-proven insights.

The Rationale: Why Spectroscopic Characterization Matters

The interaction of metal ions with peptides like Lys-Tyr can induce significant changes in their electronic and structural properties. Spectroscopic techniques are our windows into these molecular-level transformations. By probing these changes, we can elucidate critical parameters such as binding stoichiometry, coordination geometry, conformational alterations, and the thermodynamics of the interaction. This knowledge is fundamental for designing novel therapeutic agents, understanding metal-induced toxicity, and engineering peptides with specific metal-binding affinities.

A Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic method is dictated by the specific questions being asked. Here, we compare the utility of several key techniques for characterizing metal binding to Lys-Tyr, explaining the causality behind their application.

Spectroscopic TechniqueInformation GainedStrengthsLimitations
UV-Visible (UV-Vis) Absorption Spectroscopy Binding stoichiometry, formation of metal-ligand charge transfer (MLCT) bands.Widely accessible, simple, and excellent for determining stoichiometry through titrations.Often provides limited structural information on its own. Changes in absorbance can be subtle.
Fluorescence Spectroscopy Binding affinity, mechanism of interaction (static vs. dynamic quenching), local environmental changes around the fluorophore (tyrosine).Highly sensitive, provides insights into the binding mechanism and the microenvironment of the tyrosine residue.Limited to systems with an intrinsic or extrinsic fluorophore. Interpretation can be complex.
Circular Dichroism (CD) Spectroscopy Conformational changes in the peptide backbone and side chains upon metal binding.Excellent for detecting changes in secondary and tertiary structure.Does not provide atomic-level structural details. Interpretation of spectra for small, flexible peptides can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy Precise identification of metal binding sites, determination of solution structure of the complex.Provides atomic-resolution structural and dynamic information.Requires higher sample concentrations and specialized instrumentation. Paramagnetic metals can complicate spectra.
Mass Spectrometry (MS) Stoichiometry of the complex, identification of binding partners in complex mixtures.High sensitivity and accuracy for determining molecular weight and stoichiometry.Can be destructive to non-covalent complexes depending on the ionization technique. Provides limited structural information in solution.
Isothermal Titration Calorimetry (ITC) Complete thermodynamic profile of binding (ΔG, ΔH, ΔS), binding affinity (Kd), and stoichiometry (n).The gold standard for thermodynamic characterization, providing a complete picture of the binding energetics in a single experiment.Requires relatively large amounts of sample and is sensitive to buffer effects.

In-Depth Experimental Methodologies & Data Interpretation

UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Stoichiometry

The "Why": UV-Vis spectroscopy is often the first port of call for investigating metal-peptide interactions. The aromatic side chain of tyrosine possesses a characteristic absorption maximum around 275-280 nm. Upon metal binding, changes in the electronic environment of the tyrosine residue or the formation of new metal-ligand charge transfer (MLCT) bands can lead to shifts in the absorption spectrum.[1] By systematically titrating the Lys-Tyr solution with a metal ion and monitoring the absorbance changes, we can determine the stoichiometry of the resulting complex.

Experimental Protocol: UV-Vis Titration of Lys-Tyr with Cu(II)

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of Lys-Tyr dipeptide in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Prepare a 10 mM stock solution of CuSO₄ in the same buffer.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range of 200-400 nm.

    • Use a 1 cm path length quartz cuvette.

    • Blank the instrument with the buffer solution.

  • Titration:

    • Add a known volume of the Lys-Tyr stock solution to the cuvette to achieve a final concentration of 50 µM.

    • Record the initial absorption spectrum.

    • Add small aliquots (e.g., 2 µL) of the Cu(II) stock solution to the cuvette.

    • After each addition, mix thoroughly and record the absorption spectrum.

    • Continue the titration until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (e.g., the peak of the MLCT band or the tyrosine absorption maximum) as a function of the molar ratio of [Cu(II)]/[Lys-Tyr].

    • The inflection point in the resulting plot indicates the stoichiometry of the complex.

Expected Results & Interpretation:

Upon the addition of Cu(II) to a solution of a tyrosine-containing peptide, a new absorption band may appear in the visible region due to d-d transitions of the copper ion in the complex.[2] Additionally, perturbations in the UV region corresponding to the tyrosine chromophore can be observed. A plot of absorbance versus the molar ratio will show a linear increase until the binding sites are saturated, at which point the curve will plateau. For example, a study on the interaction of Cu(II) with the amino acid tyrosine revealed the formation of complexes, which could be monitored by the enhancement of tyrosine's absorption at 274 nm.

Workflow for UV-Vis Titration:

UV_Vis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis LysTyr Lys-Tyr Stock Titration Titrate Metal into Lys-Tyr LysTyr->Titration Metal Metal Ion Stock Metal->Titration Buffer Buffer Buffer->LysTyr Buffer->Metal Spectrophotometer Spectrophotometer Plot Plot ΔAbs vs. Molar Ratio Spectrophotometer->Plot Titration->Spectrophotometer Record Spectra Stoichiometry Determine Stoichiometry Plot->Stoichiometry

Caption: Workflow for determining binding stoichiometry using UV-Vis titration.

Fluorescence Spectroscopy: Unveiling Binding Mechanisms

The "Why": The intrinsic fluorescence of the tyrosine residue in Lys-Tyr makes fluorescence spectroscopy a powerful tool to study metal binding. The emission properties of tyrosine are highly sensitive to its local environment.[3] Metal ions, particularly transition metals like Cu(II), can quench this fluorescence upon binding.[4] By analyzing the quenching mechanism, we can gain insights into the nature of the interaction. Quenching can be either dynamic , resulting from collisional encounters between the fluorophore and the quencher, or static , arising from the formation of a non-fluorescent ground-state complex.

Experimental Protocol: Fluorescence Quenching of Lys-Tyr by a Metal Ion

  • Preparation of Solutions:

    • Prepare a 10 µM solution of Lys-Tyr in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of the metal ion quencher (e.g., 1 mM CuSO₄) in the same buffer.

  • Fluorometer Setup:

    • Set the excitation wavelength to 275 nm (for tyrosine).

    • Set the emission wavelength range from 285 nm to 400 nm.

    • Record the fluorescence emission spectrum of the Lys-Tyr solution alone.

  • Quenching Titration:

    • Add increasing concentrations of the metal ion solution to the Lys-Tyr solution.

    • After each addition, incubate for a short period to allow for equilibration and record the fluorescence spectrum.

  • Data Analysis (Stern-Volmer Analysis):

    • Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is the Stern-Volmer plot.

    • The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q]

    • A linear Stern-Volmer plot is indicative of a single quenching mechanism (either static or dynamic).

    • To distinguish between static and dynamic quenching, perform the experiment at different temperatures. For dynamic quenching, the Stern-Volmer constant (Ksv) will increase with temperature. For static quenching, Ksv will decrease with increasing temperature.

Expected Results & Interpretation:

A decrease in the fluorescence intensity of Lys-Tyr upon the addition of a metal ion like Cu(II) indicates an interaction. A linear Stern-Volmer plot suggests a well-defined quenching process. Temperature-dependent studies are crucial for elucidating the mechanism. For instance, a study on a pentapeptide containing tyrosine showed significant fluorescence quenching in the presence of Cu(II) ions, which was used to develop a chemosensor.[4]

Workflow for Fluorescence Quenching Analysis:

Fluorescence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis LysTyr Lys-Tyr Solution Titration Titrate Quencher into Lys-Tyr LysTyr->Titration Quencher Metal Ion (Quencher) Quencher->Titration Fluorometer Fluorometer SV_Plot Stern-Volmer Plot Fluorometer->SV_Plot Titration->Fluorometer Record Spectra Temp_Control Repeat at Different Temperatures Titration->Temp_Control Temp_Control->Fluorometer Mechanism Determine Quenching Mechanism SV_Plot->Mechanism

Caption: Workflow for determining the quenching mechanism via fluorescence spectroscopy.

Circular Dichroism (CD) Spectroscopy: Monitoring Conformational Changes

The "Why": CD spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of peptides and proteins.[5][6] While a small dipeptide like Lys-Tyr does not have a defined secondary structure in solution, metal binding can induce a more ordered conformation by constraining the peptide backbone and orienting the side chains. These conformational changes can be detected as changes in the CD spectrum.

Experimental Protocol: CD Analysis of Metal-Lys-Tyr Interaction

  • Sample Preparation:

    • Prepare a solution of Lys-Tyr (e.g., 0.1 mg/mL) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.0). High salt concentrations can interfere with CD measurements.

    • Prepare a stock solution of the metal ion in the same buffer.

  • CD Spectropolarimeter Setup:

    • Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements (190-250 nm).

    • Calibrate the instrument and acquire a baseline spectrum of the buffer.

  • Measurement:

    • Record the CD spectrum of the Lys-Tyr solution alone.

    • Add the metal ion to the Lys-Tyr solution at the desired molar ratio (e.g., 1:1).

    • Incubate to allow for complex formation and record the CD spectrum of the complex.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Compare the CD spectrum of the free Lys-Tyr with that of the metal-bound form.

    • Changes in the position and intensity of the CD bands indicate conformational alterations.

Expected Results & Interpretation:

The CD spectrum of a disordered peptide like Lys-Tyr is typically characterized by a strong negative band below 200 nm. Upon metal binding, the appearance of new positive or negative bands in the 200-240 nm region would suggest the adoption of a more ordered structure, such as a turn-like conformation. For example, studies on other peptides have shown that metal ion binding can induce significant changes in their CD spectra, reflecting alterations in their secondary structure.

Logical Relationship in CD Spectroscopy:

CD_Logic Metal_Binding Metal Ion Binding Conformational_Constraint Conformational Constraint Metal_Binding->Conformational_Constraint Chiral_Environment_Change Change in Chiral Environment Conformational_Constraint->Chiral_Environment_Change CD_Spectrum_Change Change in CD Spectrum Chiral_Environment_Change->CD_Spectrum_Change

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of H-Lys-Tyr-OH

As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and integrity—principles that extend beyond the bench to the entire lifecycle of the materials we use. The dipeptide H-...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and integrity—principles that extend beyond the bench to the entire lifecycle of the materials we use. The dipeptide H-Lys-Tyr-OH (Lysyltyrosine) is a valuable tool in many of our workflows. While it is not classified as an acutely hazardous substance, its proper disposal is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its responsible management, grounded in established safety protocols and regulatory compliance.

Our primary directive in all chemical handling is to prevent harm to ourselves, our colleagues, and the environment. This is achieved not by memorizing a generic template, but by understanding the chemical's properties and the logic behind each disposal step.

Part 1: Hazard Assessment and Initial Characterization

Before any disposal action is taken, a thorough hazard assessment is mandatory. The foundation of this assessment is the Safety Data Sheet (SDS) provided by the manufacturer.[1]

1.1. Consult the Safety Data Sheet (SDS): The Definitive Source

The SDS is the most critical document for determining the specific hazards of the H-Lys-Tyr-OH you possess.[1][2][3] It will provide crucial information on:

  • Hazard Identification: Details on toxicity, corrosivity, and other potential dangers.

  • Composition: Critically, the SDS will specify if the peptide is supplied as a salt, commonly with Trifluoroacetic Acid (TFA), which is used during purification.[4][5] The presence of TFA renders the material corrosive and requires specific handling.

  • First-Aid and Spill Measures: Essential information for emergency preparedness.

  • Disposal Considerations: While often general, this section provides the manufacturer's initial recommendations.

1.2. Characterize Your Waste Stream

The physical form of the waste dictates the disposal pathway. Identify which of the following best describes your H-Lys-Tyr-OH waste:

  • Unused or Expired Solid: Pure, uncontaminated lyophilized powder.

  • Aqueous Solutions: The peptide dissolved in buffer or water.

  • Contaminated Labware: Pipette tips, vials, gloves, and other materials that have come into direct contact with the peptide.

The following table summarizes the key properties of H-Lys-Tyr-OH.

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[6]
Molecular Formula C15H23N3O4[6][7]
Molecular Weight 309.36 g/mol [6]
Physical State Solid[8]
Primary Hazard Generally low; however, the presence of TFA as a counter-ion introduces corrosive properties.[4][9]
Regulatory Framework Disposal is governed by OSHA's Laboratory Standard and the EPA's Resource Conservation and Recovery Act (RCRA).[10][11][12]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a logical sequence for ensuring the safe and compliant disposal of H-Lys-Tyr-OH. This process is designed to be a self-validating system, prioritizing safety and regulatory adherence at each stage.

G cluster_0 Phase 1: Pre-Disposal Assessment cluster_1 Phase 2: Waste Characterization & Segregation cluster_2 Phase 3: Containment & Labeling cluster_4 Phase 4: Final Disposition Start Begin Disposal Process for H-Lys-Tyr-OH SDS Step 1: Review Manufacturer's SDS Start->SDS EHS Step 2: Consult Institutional EHS Office for Specific Guidance SDS->EHS Characterize Step 3: Characterize Waste Stream (Solid, Liquid, Contaminated Labware) EHS->Characterize Solid Solid Peptide Waste Characterize->Solid Pure Solid Liquid Aqueous Solution Characterize->Liquid Solution Labware Contaminated Labware Characterize->Labware Labware Container_Solid Step 4a: Place in a sealed, compatible container. Solid->Container_Solid Container_Liquid Step 4b: Collect in a sealed, leak-proof container. Do NOT mix with incompatible waste. Liquid->Container_Liquid Container_Labware Step 4c: Collect in a designated solid waste container. Labware->Container_Labware Label Step 5: Label Container 'Hazardous Waste' 'H-Lys-Tyr-OH' List all components (e.g., water, TFA) Accumulation Start Date Container_Solid->Label Container_Liquid->Label Container_Labware->Label Store Step 6: Store in Satellite Accumulation Area (SAA) Label->Store Pickup Step 7: Arrange for pickup by EHS for final, compliant disposal Store->Pickup End Disposal Complete Pickup->End

Caption: Disposal Decision Workflow for H-Lys-Tyr-OH.

Experimental Protocol for Waste Handling

1. Initial Consultation (Mandatory First Step)

  • Objective: To align disposal practices with federal, state, and institutional requirements.

  • Procedure:

    • Obtain the SDS for the specific lot number of H-Lys-Tyr-OH.

    • Contact your institution's Environmental Health & Safety (EHS) office.[1][13] Provide them with the SDS and describe the nature of the waste (solid, solution, concentration).

    • Follow their guidance precisely. The EHS office is the final authority on disposal procedures within your organization.

2. Waste Segregation and Containment

  • Objective: To prevent accidental mixing of incompatible chemicals and ensure waste is properly contained.[14][15]

  • Materials:

    • Appropriate waste containers (chemically compatible, leak-proof, with secure lids).[13][16]

    • Hazardous waste labels.

  • Procedure:

    • For Solid Waste: Place uncontaminated, solid H-Lys-Tyr-OH into a sturdy, sealable container. The original product vial is often the best choice.[16]

    • For Aqueous Solutions:

      • Collect all liquid waste containing H-Lys-Tyr-OH in a designated liquid waste container.

      • Crucially: If your peptide is the TFA salt, this waste is considered corrosive. It must be collected in an acid-compatible container and must not be mixed with bases or other incompatible waste streams.[14]

      • Never dispose of peptide solutions down the drain unless you have explicit permission from your EHS office for a neutralized, verified non-hazardous solution.[16][17] Unauthorized drain disposal is a serious regulatory violation.

    • For Contaminated Labware: Collect all contaminated items (e.g., pipette tips, microfuge tubes, gloves) in a designated container for solid chemical waste. This is typically a lined cardboard box or a plastic drum.

3. Labeling and Storage

  • Objective: To ensure waste is clearly identified in compliance with OSHA and EPA regulations.[12][18][19]

  • Procedure:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[13][19]

    • Clearly write the full chemical name: "H-Lys-Tyr-OH" or "Lysyltyrosine." Do not use abbreviations.[13]

    • List all constituents, including solvents (e.g., "Water," "Trifluoroacetic Acid").

    • Note the date waste accumulation began.

    • Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][13][19]

    • Ensure the container is kept closed except when adding waste.[13]

4. Final Disposal

  • Objective: To transfer waste to trained professionals for final, compliant disposal.

  • Procedure:

    • When the waste container is nearly full (e.g., 90% capacity), or as per your institution's policy, submit a chemical waste pickup request to your EHS department.[13]

    • EHS will then collect the waste and manage its disposal through a licensed hazardous waste vendor, ensuring adherence to all federal and state laws.[1][20]

By adhering to this structured, logical workflow, you ensure that the disposal of H-Lys-Tyr-OH is conducted with the highest standards of safety and scientific integrity, protecting yourself, your institution, and the broader community.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety.
  • Laboratory Waste Disposal. (2024, September 16). Environmental Marketing Services.
  • Chemical Safety. (2022, May 8). Virginia Commonwealth University.
  • L-Lysyl-L-tyrosine-α-L-lysine - High-Purity Peptide Building Block. APExBIO.
  • H-Lys-Tyr-Lys-OH peptide. NovoPro Bioscience Inc.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH. Chem-Impex.
  • H-Lys-Tyr-OH TFA (Lysyltyrosine TFA). MedchemExpress.com.
  • Lys-Tyr. PubChem, National Institutes of Health.
  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.
  • Laboratory Waste Management Guidelines. University of Alabama at Birmingham.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Peptide Sciences.
  • Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency (EPA).
  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
  • Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA. Benchchem.
  • Safety Data Sheet: H-L-Tyr-OH. Carl ROTH.
  • H-Lys-Tyr-OH TFA. Immunomart.
  • Showing Compound Tyrosyl-Lysine (FDB112113). (2020, April 6). FooDB.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
H-Lys-Tyr-OH
Reactant of Route 2
Reactant of Route 2
H-Lys-Tyr-OH
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